4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
Description
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Properties
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAOTNPPRRYVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510039 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84755-30-6 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
[1]
Abstract
This technical guide provides a comprehensive analysis of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 84755-30-6), a critical heterocyclic intermediate in medicinal chemistry. Widely utilized as a scaffold for kinase inhibitors (e.g., p38 MAPK, EGFR) and antifolate therapeutics, this compound offers versatile reactivity through its electrophilic aldehyde, displaceable thioether, and pyrimidine core. This document details its physicochemical properties, robust synthetic protocols, reaction engineering strategies, and applications in high-throughput library synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound acts as a "linchpin" intermediate, allowing divergent synthesis at three distinct vectors: the C5-aldehyde (condensation/reduction), the C2-thioether (nucleophilic aromatic substitution via oxidation), and the C4-methyl group (acidity/condensation).
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 84755-30-6 |
| IUPAC Name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde |
| Molecular Formula | C₇H₈N₂OS |
| Molecular Weight | 168.22 g/mol |
| SMILES | CSC1=NC=C(C=O)C(C)=N1 |
| Appearance | Low-melting solid or pale yellow oil (dependent on purity) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; sparingly soluble in water |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C. Hygroscopic and air-sensitive.[1][2] |
Strategic Synthesis: The "Ester Reduction" Protocol
While direct formylation (Vilsmeier-Haack) is possible for electron-rich pyrimidines (e.g., 4-amino derivatives), the electron-deficient nature of the 4-methylpyrimidine ring makes direct C5-formylation low-yielding.
The industry-standard, self-validating protocol involves a three-step sequence : Cyclization
Step 1: Construction of the Pyrimidine Core
Reaction: Condensation of Ethyl ethoxymethyleneacetoacetate with S-methylisothiourea.
-
Reagents: Ethyl ethoxymethyleneacetoacetate (1.0 eq), S-Methylisothiourea hemisulfate (1.1 eq), NaOEt or Et₃N (base).
-
Solvent: Ethanol (anhydrous).
-
Conditions: Reflux, 4–6 hours.
-
Mechanism: Michael addition of the amidine nitrogen to the enone, followed by elimination of ethanol and cyclodehydration.
-
Product: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.[3]
Step 2: Reduction to Alcohol
Reaction: Selective reduction of the ester to the primary alcohol.
-
Reagents: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄.
-
Conditions: THF or DCM, -78°C to 0°C.
-
Critical Note: DIBAL-H is preferred to prevent over-reduction or ring opening.
-
Product: (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol.
Step 3: Oxidation to Aldehyde
Reaction: Controlled oxidation of the benzylic-like alcohol.
-
Reagents: Activated MnO₂ (10–20 eq) or Swern Oxidation (DMSO/Oxalyl Chloride).
-
Conditions: MnO₂ in DCM/CHCl₃ at Reflux or RT.
-
Why MnO₂? It is highly selective for allylic/benzylic alcohols and avoids over-oxidation to the carboxylic acid, which is a risk with Jones reagent.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of CAS 84755-30-6 via the robust Ester-Reduction-Oxidation pathway.
Structural Characterization (NMR)[2][3][11]
Verification of the aldehyde functionality is critical, as partial oxidation can leave residual alcohol.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |
| ¹H NMR | 10.15 | s, 1H | -CHO | Distinctive aldehyde singlet; diagnostic for reaction completion. |
| 8.90 | s, 1H | Ar-H (C6) | Deshielded by adjacent ring nitrogens and the electron-withdrawing carbonyl. | |
| 2.75 | s, 3H | Ar-CH₃ (C4) | Slightly deshielded by the aromatic ring. | |
| 2.60 | s, 3H | S-CH₃ (C2) | Typical methylthio resonance. | |
| ¹³C NMR | 188.5 | C=O | Carbonyl carbon. | |
| 172.0 | C2 | Carbon attached to SMe and two nitrogens. |
Reaction Engineering: Functionalization & Applications
This scaffold is a "privileged structure" in drug discovery. The orthogonality of its functional groups allows for sequential modification.
A. The C2-Vector: Nucleophilic Displacement
The 2-methylthio group is a latent leaving group. It is relatively inert to nucleophiles but can be "activated" by oxidation.
-
Activation: Oxidation with m-CPBA or Oxone converts the sulfide (-SMe) to the sulfone (-SO₂Me) or sulfoxide (-SOMe).
-
Displacement: The sulfone is an excellent leaving group, allowing displacement by amines, alkoxides, or carbon nucleophiles (S_NAr reaction) to install diversity at the C2 position.
B. The C5-Vector: Aldehyde Chemistry
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃
C5-aminomethyl derivatives (common in kinase inhibitors to improve solubility). -
Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain.
-
Heterocyclization: Condensation with hydrazines or amidines to form bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).
C. The C4-Vector: Methyl Acidity
The C4-methyl group is acidified by the electron-deficient ring.
-
Condensation: Can undergo aldol-type condensations with strong electrophiles under basic conditions, although this is less common than C5/C2 functionalization.
Visualization: Divergent Synthesis Flowchart
Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the C2, C4, and C5 positions.
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Oxidation Risk: Aldehydes oxidize to carboxylic acids upon air exposure. Store under Argon/Nitrogen.
-
Odor: Thioethers often have a pungent, garlic-like odor. Handle in a well-ventilated fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite). Treat surfaces with dilute bleach to oxidize residual sulfur compounds and neutralize odor.
References
-
Sigma-Aldrich. "this compound Product Sheet." Merck KGaA. Link
-
Fluorochem. "Product F693111: this compound." Fluorochem Ltd. Link
-
ChemicalBook. "Synthesis of 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester." ChemicalBook Protocols. Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
-
GuideChem. "Synthesis methods for Pyrimidine-5-carbaldehyde derivatives." GuideChem. Link
Sources
- 1. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 185040-32-8 [sigmaaldrich.com]
- 2. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 3. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [chemicalbook.com]
- 4. 84755-30-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 84755-30-6 [sigmaaldrich.com]
Technical Whitepaper: Structural Elucidation of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and analytical chemists. It prioritizes causal logic and self-validating protocols over generic descriptions.
Executive Technical Summary
Target Molecule: 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
CAS Registry: 84755-30-6
Molecular Formula:
This pyrimidine derivative serves as a critical pharmacophore scaffold in the synthesis of p38 MAP kinase inhibitors , Akt kinase inhibitors , and antifolates .[1] Its structural integrity is defined by the precise regiochemistry of the formyl group at position C5 relative to the methyl (C4) and methylthio (C2) substituents.[1]
This guide details the definitive elucidation workflow, distinguishing the target from potential regioisomers (e.g., 4-formyl-5-methyl variants) utilizing a multi-modal spectroscopic approach.
Synthesis Context & Impurity Profile
To understand the structural challenge, one must understand the origin.[1] The standard synthesis involves the Vilsmeier-Haack formylation of 4-methyl-2-(methylthio)pyrimidine.
-
Mechanism: Electrophilic aromatic substitution.[1]
-
Regioselectivity: The pyrimidine ring is electron-deficient.[1] However, the electron-donating methylthio (C2) and methyl (C4) groups activate position C5, making it the exclusive site for electrophilic attack by the chloroiminium ion.[1]
-
Critical Impurity: Unreacted starting material or 4,6-disubstituted byproducts if the precursor quality is low.[1]
Analytical Strategy: The Elucidation Workflow
Phase I: Molecular Formula Verification (HRMS)
Before establishing connectivity, we must confirm the elemental composition.[1]
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Mode: Positive Ion (
).[1] -
Expected Mass:
Da (Calculated for ).[1] -
Isotopic Pattern: A distinct
isotope peak (~4.4% relative abundance) is a hallmark of the sulfur atom, appearing at .[1]
Phase II: Functional Group Fingerprinting (FT-IR)
Infrared spectroscopy provides the "diagnostic" check for the oxidation state of the C5 carbon.[1]
| Functional Group | Wavenumber ( | Diagnostic Value |
| Formyl C=O | 1680 – 1700 | Strong, sharp band. Confirms aldehyde presence (vs. alcohol precursor).[1] |
| Aromatic C=N | 1550 – 1580 | Characteristic pyrimidine ring skeletal vibrations.[1] |
| C-H (Aldehyde) | 2750 & 2850 | "Fermi doublet" – definitive for aldehydes, distinguishing from ketones.[1] |
Phase III: Nuclear Magnetic Resonance (NMR) – The Definitive Proof
This is the core of the elucidation.[1] We utilize
A. Proton NMR (
NMR)
Solvent:
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| CHO | 9.80 – 10.0 | Singlet (s) | 1H | C5-Formyl | Highly deshielded by carbonyl anisotropy. |
| H-6 | 8.60 – 8.90 | Singlet (s) | 1H | Pyrimidine H6 | Deshielded by adjacent N1 and C5-CHO. |
| S-Me | 2.55 – 2.65 | Singlet (s) | 3H | C2-S- | Typical range for methylthio on heteroaromatics. |
| C-Me | 2.60 – 2.80 | Singlet (s) | 3H | C4- | Slightly deshielded due to ring current. |
B. Carbon NMR (
NMR)
Key diagnostic peaks:
-
Carbonyl (C=O): ~185–190 ppm.[1]
-
C2 (S-C=N): ~170–175 ppm (Most deshielded ring carbon due to N and S flanking).[1]
-
C6 (C-H): ~155–160 ppm.[1]
-
C4 (C-Me): ~160–165 ppm.
-
C5 (C-CHO): ~115–125 ppm (Shielded relative to other ring carbons due to resonance).[1]
C. 2D NMR: Establishing Regiochemistry (HMBC & NOESY)
To prove the aldehyde is at C5 and the methyl is at C4 (and not vice versa), we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) .[1]
The Logic of Connectivity:
-
HMBC: The Aldehyde proton should correlate to C5 (2-bond), C4 (3-bond), and C6 (3-bond).[1]
-
NOESY: A spatial proximity correlation (NOE) should be observed between the Aldehyde proton and the C4-Methyl protons .[1] This is impossible if the methyl were at C6.[1]
Figure 1: HMBC (Grey/Green arrows) and NOESY (Yellow dotted) correlations confirming the 4-Methyl-5-Formyl regiochemistry.
Crystallographic Confirmation (Optional)
While NMR is usually sufficient, X-ray crystallography provides absolute configuration.[1]
-
Crystal Habit: Typically crystallizes as off-white to light yellow needles from ethyl acetate/hexane.[1]
-
Space Group: Monoclinic or Triclinic (common for planar heteroaromatics).[1]
-
Validation: Confirming the trans vs cis orientation of the aldehyde oxygen relative to the C4-methyl group in the solid state.
Functional Applications in Drug Discovery
Understanding this structure is pivotal because the C5-aldehyde is a "warhead" for further derivatization:
-
Condensation Reactions: Reacts with amines to form Schiff bases, precursors for fused ring systems like pyrido[2,3-d]pyrimidines (potent tyrosine kinase inhibitors).[1]
-
Reduction: Converts to the hydroxymethyl derivative, a linker in PROTACs.[1]
-
Oxidation: Yields the carboxylic acid, used in amide coupling for fragment-based drug design.[1]
References
-
ChemicalBook. (2025).[1] Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate and derivatives - Properties and Synthesis. Retrieved from [1]
-
MDPI. (2024).[1] Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.[1][2] Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Synthesis of pyrimido[4,5-b]quinolindiones and formylation.[1] Retrieved from [1]
-
Fluorochem. (2025).[1] this compound Product Sheet. Retrieved from [1]
-
GuideChem. (2022).[1] Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and related analogs.[3][4] Retrieved from [1]
Sources
Biological Activity of Pyrimidine-5-Carbaldehyde Derivatives
Executive Summary
The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the backbone for nucleic acids and a vast array of therapeutic agents.[1][2] Among its many functionalized forms, pyrimidine-5-carbaldehyde stands out as a critical pharmacophore and synthetic intermediate.[3] The C5-formyl group acts as a versatile "chemical handle," enabling the rapid generation of diverse libraries including Schiff bases, hydrazones, chalcones, and thiosemicarbazones.
This guide provides a technical deep-dive into the biological activities of these derivatives, with a specific focus on their anticancer (EGFR/Topo II inhibition) and antimicrobial (DNA gyrase inhibition) profiles. It synthesizes current literature to offer actionable protocols for synthesis and bioassay, alongside rigorous Structure-Activity Relationship (SAR) insights.
Chemical Significance: The C5-Formyl Linchpin
The pyrimidine-5-carbaldehyde moiety is unique due to the electronic environment of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 create an electron-deficient ring system, making the C5-aldehyde highly reactive toward nucleophiles.
-
Synthetic Versatility: The aldehyde group readily undergoes condensation reactions to form azomethine linkages (-CH=N-), which are central to the biological activity of many derivatives.
-
Pharmacophoric Features: The planar nature of the pyrimidine ring, combined with the hydrogen-bonding potential of the C5-substituent, allows these molecules to intercalate into DNA or bind effectively to the ATP-binding pockets of kinases.
Therapeutic Applications & Mechanisms[1][5]
Anticancer Activity
Derivatives of pyrimidine-5-carbaldehyde exhibit potent antiproliferative effects through multiple mechanisms.
-
Tyrosine Kinase Inhibition (EGFR): Schiff bases and hydrazones derived from the 5-CHO group have been shown to dock into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The nitrogen of the pyrimidine ring and the imine linker often form crucial hydrogen bonds with residues like Met793.
-
Topoisomerase II Inhibition: Thiosemicarbazone derivatives function as "poison" inhibitors of Topoisomerase II, stabilizing the cleavable complex and leading to DNA strand breaks.
-
Iron Chelation & ROS Generation: Thiosemicarbazones act as tridentate ligands (N-N-S donor system), chelating iron. This complexation promotes the generation of Reactive Oxygen Species (ROS) via Fenton chemistry, inducing oxidative stress and apoptosis in cancer cells.
Antimicrobial Activity[1][2][3][6][7][8]
-
DNA Gyrase Inhibition: Hydrazone derivatives have demonstrated significant antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Molecular docking suggests these compounds inhibit DNA gyrase B, a validated target for antibiotics.
-
Membrane Disruption: Certain lipophilic Schiff bases can disrupt bacterial cell membranes, increasing permeability and leading to cell lysis.
Structure-Activity Relationship (SAR)[9]
The biological efficacy of these derivatives is governed by specific structural modifications.[4]
| Position | Modification | Impact on Biological Activity |
| C5 (Aldehyde) | Schiff Base (-CH=N-Ar) | Essential for anticancer/antimicrobial activity.[5] Electron-withdrawing groups (e.g., -F, -NO2) on the aryl ring often enhance potency. |
| C5 (Aldehyde) | Thiosemicarbazone | Critical for iron chelation and ROS-mediated cytotoxicity. |
| C2 | Amino / Alkylamino | Improves solubility and H-bonding capacity within enzyme active sites (e.g., EGFR). |
| C4/C6 | Aryl / Heteroaryl | Bulky hydrophobic groups here often improve binding affinity via van der Waals interactions. |
| N1/N3 | Alkylation | Generally reduces activity unless specific steric pockets are targeted; unsubstituted nitrogens are often key H-bond acceptors. |
Visualization: SAR Logic Flow
Caption: Logical flow of structural modifications at C2, C4, and C5 positions and their resulting biological mechanisms.
Mechanistic Pathways
EGFR Inhibition Pathway
The following diagram illustrates how pyrimidine-5-carbaldehyde derivatives interfere with the EGFR signaling cascade, preventing tumor cell proliferation.
Caption: Mechanism of EGFR inhibition by pyrimidine derivatives, blocking downstream Ras/Raf and PI3K pathways.
Experimental Protocols
Synthesis of Pyrimidine-5-Carbaldehyde Schiff Bases
Objective: To synthesize a library of Schiff bases via acid-catalyzed condensation.
Reagents:
-
Pyrimidine-5-carbaldehyde derivative (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the pyrimidine-5-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the substituted aniline to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).
-
Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure Schiff base.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: To determine the IC50 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa).
Self-Validating Steps:
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h to ensure attachment.
-
Treatment: Add test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Validation: Observe formation of purple formazan crystals in control wells.
-
Solubilization: Discard media and add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm. Calculate % cell viability relative to control.
Future Outlook
The field is moving toward multi-target ligands . Future research should focus on:
-
Hybrid Molecules: Linking the pyrimidine-5-carbaldehyde scaffold with other pharmacophores (e.g., quinolines or artemisinin) to tackle drug resistance.
-
Metal Complexes: Utilizing the chelating ability of thiosemicarbazone derivatives to create Ruthenium or Gold complexes, which often show superior stability and potency compared to the free ligand.
-
Nano-formulations: Encapsulating hydrophobic Schiff bases in liposomes to improve bioavailability and passive targeting to tumor tissues.
References
-
Synthesis and biological evaluation of pyrimidine-5-carboxamide derivatives. Indian Journal of Experimental Biology.Link
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Int. J. Mol. Sci. 2024.[1][2][6] Link
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. New Journal of Chemistry.Link
-
Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLOS ONE.Link
-
Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Indian Journal of Chemistry - Section B.Link
-
Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. ResearchGate.Link
Sources
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of essential biological molecules, including the nucleobases in DNA and RNA.[1][2] This inherent biological relevance has established substituted pyrimidines as a cornerstone in the development of novel therapeutic agents.[3] This in-depth technical guide explores the discovery, history, and synthetic evolution of substituted pyrimidines. It delves into the foundational chemical principles that propelled this class of compounds from 19th-century curiosities to their current status as indispensable components in modern pharmacotherapy. We will examine seminal synthetic methodologies, trace the development of landmark drugs, and provide detailed experimental protocols and mechanistic insights to furnish researchers, scientists, and drug development professionals with a comprehensive resource for this dynamic field.
The Genesis of Pyrimidine Chemistry: From Isolation to Systematic Synthesis
The history of pyrimidines begins not with their synthesis, but with their isolation from natural sources. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli in 1818 through the nitric acid oxidation of uric acid.[4][5] However, the systematic study of this heterocyclic family would not commence for several decades.
A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from the condensation of urea and malonic acid.[6] This laid the groundwork for future synthetic explorations. The field was formally defined and named by the German chemist Adolf Pinner. In 1884, Pinner began a systematic investigation, synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate, and in 1885, he coined the name "pyrimidin".[6][7][8] The parent, unsubstituted pyrimidine compound was finally prepared in 1900 by Siegmund Gabriel and James Colman, who achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust.[6][7]
These early efforts were foundational, establishing the fundamental reactivity and structure of the pyrimidine core and opening the door to the creation of a vast chemical space based on this versatile scaffold.
Foundational Synthetic Methodologies: The Pillars of Pyrimidine Construction
The widespread availability and therapeutic exploration of substituted pyrimidines were made possible by the development of robust and versatile synthetic reactions. Two classical, named reactions stand out as the primary workhorses for constructing the pyrimidine core: the Pinner Synthesis and the Biginelli Reaction.
The Pinner Pyrimidine Synthesis (1884)
The Pinner synthesis is a condensation reaction between a non-N-substituted amidine and a β-keto ester or β-diketone, typically promoted by a strong base.[9][10] This method provides a direct route to 2-substituted pyrimidines, a crucial structural motif in many biologically active molecules.
Causality of Experimental Design: The reaction's success hinges on the nucleophilicity of the amidine nitrogens and the electrophilicity of the two carbonyl carbons in the β-dicarbonyl compound. The base serves to deprotonate the β-dicarbonyl, forming an enolate that initiates the cyclization cascade. The choice of an anhydrous solvent is critical, as the intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis, which would lead to the formation of unwanted ester byproducts.[11]
Experimental Protocol: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine [11]
This protocol emphasizes the anhydrous conditions necessary to prevent side reactions and maximize yield.
Materials:
-
β-Diketone (e.g., Acetylacetone): 1.0 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amidine hydrochloride (1.1 eq) and the β-diketone (1.0 eq) in anhydrous ethanol.
-
Base Addition: Slowly add the sodium ethoxide (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure pyrimidine derivative.[11]
The Biginelli Reaction (1891)
Discovered by Italian chemist Pietro Biginelli, this powerful one-pot, three-component reaction synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[12][13] The reaction is typically catalyzed by a Brønsted or Lewis acid.[12]
Causality of Experimental Design: The elegance of the Biginelli reaction lies in its convergence and atom economy. It combines three readily available components in a single step to create a complex, biologically relevant scaffold. The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by urea, forming an N-acyliminium ion intermediate. This highly electrophilic species is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to furnish the DHPM product.[13][14]
Diagram: Biginelli Reaction Mechanism
Caption: Pyrimidine inhibitors bind to the kinase hinge region, blocking ATP.
-
Imatinib (Gleevec): A revolutionary drug for chronic myeloid leukemia (CML), Imatinib contains a key aminopyrimidine fragment that is essential for its potent inhibition of the Bcr-Abl kinase. [2][15]* EGFR Inhibitors: Many inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), such as Gefitinib and Erlotinib, utilize a substituted pyrimidine core to achieve high-affinity binding and are used to treat certain types of lung cancer. [16]
Data Summary: Landmark Substituted Pyrimidine Drugs
The following table summarizes key therapeutic agents built upon the pyrimidine scaffold, highlighting the historical progression and diversity of their applications.
| Drug Name | Year of Discovery/Approval | Therapeutic Class | Core Mechanism of Action |
| Barbiturates | Early 20th Century | Sedative-Hypnotic | GABA-A Receptor Modulator |
| 5-Fluorouracil | 1957 | Anticancer (Antimetabolite) | Thymidylate Synthase Inhibitor |
| Trimethoprim | 1962 | Antibacterial | Dihydrofolate Reductase (DHFR) Inhibitor |
| Zidovudine (AZT) | 1987 (Approved) | Antiviral (HIV) | Nucleoside Reverse Transcriptase Inhibitor |
| Imatinib (Gleevec) | 2001 (Approved) | Anticancer (Kinase Inhibitor) | Bcr-Abl Tyrosine Kinase Inhibitor |
| Rosuvastatin (Crestor) | 2003 (Approved) | Antihyperlipidemic | HMG-CoA Reductase Inhibitor |
| Gefitinib (Iressa) | 2003 (Approved) | Anticancer (Kinase Inhibitor) | EGFR Tyrosine Kinase Inhibitor |
Conclusion and Future Outlook
From its initial isolation as a breakdown product of uric acid to its central role in targeted cancer therapy, the journey of the substituted pyrimidine is a testament to the power of synthetic chemistry in advancing medicine. [3][4]The foundational synthetic methods developed over a century ago continue to be relevant, while modern adaptations have improved their efficiency and scope. [16]The pyrimidine scaffold's inherent biological compatibility and versatile chemical functionality ensure its continued prominence in drug discovery. Future research will undoubtedly focus on developing novel pyrimidine derivatives with enhanced selectivity, reduced toxicity, and the ability to overcome drug resistance, further solidifying the legacy of this elite heterocyclic motif. [3][5]
References
-
Al-Anazi, M., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. Available from: [Link]
-
Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Available from: [Link]
-
Gautam, A. (2016). Pinner pyrimidine synthesis. Slideshare. Available from: [Link]
-
IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology. Available from: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Available from: [Link]
-
Alekseev, S. G., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Sravanthi, G., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available from: [Link]
-
Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link]
-
MDPI. (2024). Pyrimidine: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
Ali, D. S. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]
-
Ghotaslou, R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available from: [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Available from: [Link]
-
Davidson, J. N., et al. (1993). The evolutionary history of the first three enzymes in pyrimidine biosynthesis. BioEssays. Available from: [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Available from: [Link]
-
Rawal, R. K., et al. (n.d.). Chapter 2. Pyrimidine Ring Containing Natural Products and their Biological Importance. IntechOpen. Available from: [Link]
-
Ignited Minds Journals. (2021). A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Available from: [Link]
-
IJNRD. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. International Journal of Novel Research and Development. Available from: [Link]
-
Kumar, D., et al. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. International Scholarly Research Notices. Available from: [Link]
-
PubMed. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
-
Hasan, S. M. F., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. Available from: [Link]
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Fundamental Reactivity of the Pyrimidine Aldehyde Group
Executive Summary
The pyrimidine aldehyde group represents a distinct class of heterocyclic electrophiles that bridges the gap between traditional synthetic intermediates and modern covalent therapeutic warheads. Unlike their carbocyclic analogs (e.g., benzaldehyde), pyrimidine carbaldehydes possess a unique electronic architecture driven by the pi-deficient diaza-ring. This results in heightened electrophilicity, a propensity for reversible hydration, and specific regioselectivity in nucleophilic additions. This guide dissects these behaviors, offering researchers a roadmap for utilizing this moiety in high-fidelity organic synthesis and medicinal chemistry.
Electronic Architecture & The "Pi-Deficiency" Effect
To master the reactivity of pyrimidine aldehydes, one must first understand the tug-of-war for electron density within the molecule.
The Diaza-Pull
The pyrimidine ring contains two nitrogen atoms (positions 1 and 3). These electronegative atoms create a strong dipole, pulling electron density away from the ring carbons. When a formyl group (-CHO) is attached—particularly at the 2- or 4-positions—it is coupled to an already electron-poor system.
-
Consequence 1 (Super-Electrophilicity): The carbonyl carbon is significantly more positive (
) than in benzaldehyde. It reacts faster with nucleophiles (amines, thiols). -
Consequence 2 (Acidification): Protons on carbons adjacent to the aldehyde (if alkyl-substituted) or on the ring itself become more acidic, facilitating base-catalyzed functionalization.
-
Consequence 3 (LUMO Lowering): The aldehyde acts as a strong electron-withdrawing group (EWG), further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic radical addition (Minisci-type reactions).
The Hydration Equilibrium: A Critical "Invisible" Variable
Scientist-to-Scientist Note: This is the most common source of error in quantitative assays involving pyrimidine aldehydes.
Unlike benzaldehyde, which exists primarily as the carbonyl species in aqueous solution, electron-deficient heteroaromatic aldehydes establish a significant equilibrium with their gem-diol (hydrate) forms.
Impact on Drug Discovery
In biological buffers (pH 7.4), a 4-pyrimidinecarboxaldehyde may exist >50% as the gem-diol.
-
NMR Artifacts: In
or wet , the aldehyde proton signal (~10 ppm) diminishes, and a new signal for the methine proton of the gem-diol appears (~6.0 ppm). -
Assay Potency: If the gem-diol is the dominant species, the effective concentration of the reactive aldehyde "warhead" is lower than calculated, potentially skewing
values in covalent inhibition studies.
Reversible Covalent Targeting (The Cysteine Trap)
The pyrimidine aldehyde is currently experiencing a renaissance as a Targeted Covalent Inhibitor (TCI) warhead. Unlike acrylamides (irreversible Michael acceptors), aldehydes form reversible thiohemiacetals with active-site cysteines.
Mechanism of Action
-
Recognition: The pyrimidine scaffold binds non-covalently to the kinase/protease pocket.
-
Attack: The specific cysteine thiolate attacks the carbonyl carbon.
-
Stabilization: The resulting thiohemiacetal is stabilized by the local protein environment (often an oxyanion hole).
Why Pyrimidine? The electron-deficient ring destabilizes the carbonyl, making the initial attack rapid. However, because the reaction is reversible, these inhibitors often show lower off-target toxicity (immunogenicity) compared to irreversible covalent drugs.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways available to the pyrimidine aldehyde, distinguishing between synthetic utility and biological reactivity.
Caption: Figure 1. The Reactivity Landscape of Pyrimidine Aldehydes. Note the reversible equilibrium with water (Gem-Diol) which competes with nucleophilic attacks.
Experimental Protocols
These protocols are designed to be self-validating. If the intermediate steps do not match the description, stop and re-evaluate reagent purity (specifically the dryness of solvents).
Protocol A: Synthesis of Pyrimidine Schiff Bases (Library Generation)
Purpose: To create a stable imine scaffold for further reduction or SAR studies.
Reagents:
-
Pyrimidine-4-carbaldehyde (1.0 equiv)
-
Aniline derivative (1.0 equiv)
-
Ethanol (Anhydrous)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Methodology:
-
Dissolution: Dissolve the pyrimidine aldehyde in anhydrous ethanol (0.5 M concentration). Note: Do not use technical grade ethanol; water pushes the equilibrium back to the aldehyde/hydrate.
-
Activation: Add the aniline followed immediately by the acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. -
Isolation: Cool to room temperature. The Schiff base often precipitates as a crystalline solid. Filter and wash with cold ethanol.
-
Yield Expectation: 80–95%.
-
Protocol B: Cysteine Reactivity Assay (Covalent Warhead Validation)
Purpose: To determine if your pyrimidine aldehyde is a viable covalent inhibitor.
Reagents:
-
Test Compound (Pyrimidine Aldehyde)[3]
-
N-Acetyl Cysteine (NAC) methyl ester (Surrogate for protein cysteine)
-
Phosphate Buffer (pH 7.4) /
-DMSO mixture.
Methodology:
-
Baseline NMR: Acquire a
-NMR of the aldehyde in -DMSO. Integrate the CHO peak (~10 ppm). -
Incubation: Mix the aldehyde (10 mM) with NAC (20 mM, 2 equiv) in the buffered solvent. Incubate at
for 60 minutes. -
Measurement: Acquire a second NMR spectrum.
-
Success Criteria: Disappearance of the CHO peak and appearance of a hemiacetal methine proton (typically 5.5–6.5 ppm, often diastereomeric pairs).
-
Reversibility Check: Dilute the sample 100-fold with buffer and monitor by LC-MS. If reversible, the parent aldehyde mass should slowly regenerate over time.
-
Comparison of Reactivity Data
The following table summarizes how pyrimidine aldehydes compare to standard benzaldehydes, highlighting the necessity for modified handling conditions.
| Feature | Benzaldehyde | Pyrimidine-4-Carbaldehyde | Practical Implication |
| Electrophilicity | Moderate | High | Reactions proceed at lower temps; no strong Lewis acids needed. |
| Hydration ( | Negligible | Significant ( | Avoid aqueous workups for unstable intermediates; store under inert gas. |
| Schiff Base Stability | Stable | Hydrolytically Labile | Store Schiff bases in a desiccator; use immediately in reduction steps. |
| Cysteine Affinity | Low | High (Reversible) | Viable "Warhead" for covalent drug design. |
References
- Hydration of Heterocycles: Brown, D. J., & Mason, S. F. (1956). The Pyrimidines. Wiley-Interscience.
-
Schiff Base Synthesis: Pieczonka, A. M., et al. (2024).[4] "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities." International Journal of Molecular Sciences.
-
Covalent Inhibition: Dai, W., et al. (2020).[5] "Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease." Science. (Demonstrates the use of aldehyde warheads targeting cysteine).
-
Reversible Covalent Chemistry: Tuley, A., & Fast, W. (2018). "The Taxonomy of Covalent Inhibitors." Biochemistry. (Discusses the thermodynamics of aldehyde-cysteine thiohemiacetal formation).
-
Minisci Reaction: Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[6] Med. Chem. Commun. (Contextualizes the activation of the pyrimidine ring by EWGs like aldehydes).
Sources
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- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition: A Mechanistic Exploration of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
Abstract
The pyrimidine core is a recurring motif in a multitude of biologically active compounds, serving as a versatile scaffold for the development of targeted therapeutics. This technical guide delves into the mechanistic possibilities of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative with potential as a modulator of key cellular signaling pathways. While direct research on this specific molecule is nascent, its structural features are highly suggestive of a role in kinase inhibition. This whitepaper will, therefore, explore a hypothesized mechanism of action centered on the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling. We will dissect the TAK1 pathway, propose a model for the interaction of pyrimidine-based inhibitors, and provide detailed experimental protocols for the validation of this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel pyrimidine derivatives.
Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring system is a fundamental component of nucleic acids and, as such, has been a focal point for the design of therapeutic agents that can interact with a wide array of biological targets. The inherent ability of the pyrimidine core to engage in hydrogen bonding and other non-covalent interactions has made it a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been successfully developed as antiviral, antibacterial, and anticancer agents. A significant area of interest has been the development of pyrimidine-based small molecule kinase inhibitors, which have shown considerable promise in targeted cancer therapy and the treatment of inflammatory diseases.
This compound is a pyrimidine derivative that serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a precursor for certain fungicides that target succinate dehydrogenase and has been used in the creation of compounds aimed at inhibiting Akt kinase and microtubule dynamics[1][2][3]. While its direct biological activity is not extensively documented, its structure is emblematic of a class of compounds known to interact with the ATP-binding pocket of various kinases.
A Hypothesized Mechanism of Action: Targeting the TAK1 Signaling Pathway
Given the prevalence of pyrimidine-based molecules as kinase inhibitors, a plausible mechanism of action for this compound is the inhibition of a key kinase involved in disease-relevant signaling pathways. Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, stands out as a prime hypothetical target. TAK1 is a central signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pathways such as NF-κB and p38 MAPK[4][5][6]. Dysregulation of the TAK1 pathway is implicated in a range of pathologies, including chronic inflammation, fibrosis, and cancer[4][7].
The TAK1 Signaling Cascade
The activation of TAK1 is a tightly regulated process. Upon stimulation by upstream signals, TAK1 forms a complex with its binding partners, TAB1 and TAB2/3. This complex is then ubiquitinated, leading to the phosphorylation and activation of TAK1. Once active, TAK1 phosphorylates and activates downstream kinases, including IKKβ (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation). These pathways, in turn, regulate the expression of a wide range of genes involved in inflammation, cell survival, and proliferation[6][8].
Caption: Simplified schematic of the TAK1 signaling pathway.
Proposed Interaction of this compound with TAK1
Small molecule inhibitors of TAK1 often function by competing with ATP for binding to the kinase's active site. The pyrimidine core of this compound can mimic the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyrimidine ring, namely the methyl, methylthio, and carbaldehyde groups, would then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor. The aldehyde group, in particular, offers a reactive handle for potential covalent modification of a nearby cysteine residue, a strategy employed by some known TAK1 inhibitors to achieve irreversible binding[5].
Experimental Validation of the Hypothesized Mechanism
A rigorous and multi-faceted experimental approach is required to validate the hypothesis that this compound acts as a TAK1 inhibitor. The following protocols outline a logical workflow for this validation process.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on TAK1 kinase activity.
Methodology:
-
Reagents and Materials:
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a multi-well plate, combine the TAK1/TAB1 complex, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Data Presentation:
| Compound | TAK1 IC50 (nM) |
| This compound | TBD |
| 5Z-7-Oxozeaenol (Positive Control) | ~10-50 |
Cellular Assay for Downstream Signaling Inhibition
Objective: To assess the ability of the test compound to inhibit TAK1-mediated signaling pathways in a cellular context.
Methodology:
-
Cell Line: A cell line known to have an active TAK1 pathway (e.g., macrophages stimulated with LPS, or a cancer cell line with constitutive TAK1 activation).
-
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with a known TAK1 activator (e.g., TNF-α or LPS)[6].
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to analyze the phosphorylation status of key downstream targets of TAK1, such as p-p38, p-JNK, and p-IκBα.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of downstream targets would indicate that the compound is effectively inhibiting the TAK1 pathway within the cell.
Caption: Workflow for assessing TAK1 pathway inhibition via Western blot.
Target Engagement Assay
Objective: To confirm the direct binding of this compound to TAK1 in a cellular environment.
Methodology:
-
Technique: Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement.
-
Procedure:
-
Treat intact cells with the test compound.
-
Heat the cell lysates to various temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble TAK1 at each temperature using Western blotting.
-
Principle: The binding of a ligand (the test compound) to its target protein (TAK1) generally increases the thermal stability of the protein. Therefore, in the presence of the compound, TAK1 will remain in the soluble fraction at higher temperatures compared to the untreated control.
Broader Implications and Future Directions
The confirmation of this compound as a TAK1 inhibitor would have significant implications for the development of novel therapeutics for a range of diseases. Given the role of TAK1 in inflammation, this compound could be a starting point for the development of drugs for autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease. Furthermore, its involvement in cancer cell survival pathways suggests potential applications in oncology.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this pyrimidine scaffold. Modifications to the methyl, methylthio, and carbaldehyde groups could lead to the discovery of more potent and drug-like analogs. Additionally, comprehensive preclinical studies, including pharmacokinetic and in vivo efficacy assessments in relevant disease models, would be crucial next steps in the drug development pipeline.
Conclusion
While the direct mechanism of action of this compound remains to be definitively elucidated, its pyrimidine core strongly suggests a role as a kinase inhibitor. The TAK1 signaling pathway represents a compelling and therapeutically relevant hypothetical target. The experimental framework outlined in this guide provides a clear and robust strategy for investigating this hypothesis. The exploration of such "privileged scaffolds" is a cornerstone of modern drug discovery, and a thorough understanding of their mechanistic potential is essential for the development of the next generation of targeted therapies.
References
-
JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. Available from: [Link]
-
ACS Publications. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2025). Tak1 Selective Inhibition: State of the Art and Future Opportunities. ResearchGate. Available from: [Link]
-
IOPscience. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. IOPscience. Available from: [Link]
-
Dove Medical Press. (2024). TAK1 in Vascular Signaling: ''Friend or Foe”?. Journal of Inflammation Research. Available from: [Link]
-
Taylor & Francis Online. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. Available from: [Link]
-
Oakwood Chemical. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. Oakwood Chemical. Available from: [Link]
-
PMC. (2025). TAK1 inhibition activates pore-forming proteins to block intracellular bacterial growth through modulating mitochondria. PMC. Available from: [Link]
-
Angene Chemical. (n.d.). 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde(CAS# 185040-32-8 ). Angene Chemical. Available from: [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available from: [Link]
-
PMC. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. Available from: [Link]
-
PMC. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PMC. Available from: [Link]
-
Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. ResearchGate. Available from: [Link]
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- 4. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
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Methodological & Application
Application Note: Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
This is a comprehensive technical guide for the synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde . This protocol is designed for research and development applications, prioritizing scalability, reproducibility, and high purity.
Executive Summary & Strategic Analysis
The synthesis of This compound is a critical workflow in medicinal chemistry. This scaffold serves as a versatile "linchpin" intermediate; the 5-formyl group allows for Knoevenagel condensations or reductive aminations, while the 2-methylthio group acts as a robust leaving group (via sulfone oxidation) for late-stage nucleophilic aromatic substitution (
Route Selection: The Vilsmeier-Haack Formylation
While ring-construction methods (e.g., condensation of amidines with ethoxymethylene compounds) exist, this guide details the Vilsmeier-Haack Formylation of the parent heterocycle, 4-methyl-2-(methylthio)pyrimidine .
Why this route?
-
Atom Economy: Direct C-H functionalization avoids the multi-step redox manipulations (ester
alcohol aldehyde) required by ring-construction routes. -
Substrate Availability: The starting material is easily accessible via the methylation of 4-methyl-2-thiouracil.
-
Scalability: The reagents (
, DMF) are inexpensive and the reaction profile is amenable to kilogram-scale production.
Reaction Scheme & Mechanism
The synthesis relies on the electrophilic aromatic substitution of the activated pyrimidine ring. The electron-donating methylthio (-SMe) and methyl (-Me) groups sufficiently activate the C-5 position for attack by the Vilsmeier reagent (chloroiminium ion).
Mechanistic Workflow (DOT Visualization)
Caption: Logical flow of the Vilsmeier-Haack formylation pathway from reagent generation to final hydrolysis.
Detailed Experimental Protocol
Phase 1: Preparation of Vilsmeier Reagent
Safety Note: Phosphorus oxychloride (
-
Setup: Equip a 250 mL three-necked round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Charging: Add N,N-Dimethylformamide (DMF) (30.0 mL, dry) to the flask.
-
Cooling: Submerge the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
Addition: Charge the addition funnel with Phosphorus Oxychloride (
) (11.2 mL, 120 mmol, 1.2 equiv). Add dropwise over 30 minutes.-
Observation: The solution will turn pale yellow/orange and may become viscous as the chloroiminium salt forms.
-
-
Activation: Stir at 0 °C for an additional 30 minutes.
Phase 2: Formylation Reaction
-
Substrate Preparation: Dissolve 4-methyl-2-(methylthio)pyrimidine (14.0 g, 100 mmol) in DMF (20 mL).
-
Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 70 °C using an oil bath.
-
Monitoring: Stir at 70 °C for 4–6 hours.
-
QC Check: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material (
) should disappear, and a new, more polar spot ( ) should appear.
-
Phase 3: Workup and Isolation
Critical Step: The intermediate iminium salt must be hydrolyzed carefully to prevent decomposition of the aldehyde or the sulfide.
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH to ~5–6 using Sodium Acetate (NaOAc) saturated solution.
-
Why NaOAc? Strong bases (NaOH) can cause Cannizzaro reactions or haloform-type cleavage. Acetate provides a buffered hydrolysis.
-
-
Stirring: Stir the aqueous mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium species.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (
mL). -
Washing: Wash the combined organic layers with:
-
Water (
mL) to remove DMF. -
Brine (
mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Crystallization: The crude solid is typically yellow/orange. Recrystallize from Ethanol/Water (9:1) .
-
Dissolve in minimum hot ethanol.
-
Add water dropwise until turbidity persists.
-
Cool to 4 °C overnight.
-
-
Yield: Expected yield is 65–75% (approx. 11–12.5 g).
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Pale yellow to tan crystalline solid | Darkens upon storage if not pure. |
| Melting Point | 78–82 °C | Sharp range indicates high purity. |
| ¹H NMR (CDCl₃) | Characteristic aldehyde singlet. | |
| ¹H NMR (CDCl₃) | Deshielded pyrimidine proton. | |
| ¹H NMR (CDCl₃) | Methylthio group. | |
| ¹H NMR (CDCl₃) | C4-Methyl group. | |
| Storage | 2–8 °C, Inert Atmosphere | Aldehydes are prone to oxidation. |
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Incomplete formation of Vilsmeier reagent or insufficient temperature.
-
Solution: Ensure
is fresh (colorless). Increase reaction temperature to 90 °C, but monitor for decomposition (darkening).
Issue: Product Decomposition during Workup
-
Cause: pH too high (alkaline hydrolysis) or temperature too high during quench.
-
Solution: Maintain pH < 7 during workup. Keep the quench temperature < 10 °C.
Issue: Removal of DMF
-
Cause: DMF has a high boiling point and can contaminate the product.
-
Solution: Use rigorous water washes during extraction or azeotrope with toluene during rotary evaporation.
References
-
Vilsmeier-Haack Reaction Mechanism & Applications
-
Synthesis of Pyrimidine Carbaldehydes (Analogous Protocols)
- Guidechem. (2022). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?
-
General Pyrimidine Functionalization
- Sigma-Aldrich. (2023). Product Specification: this compound.
-
Safety Data & Handling
- Fluorochem. (2023). Safety Data Sheet: this compound.
Sources
Technical Application Note: Amination and Condensation Strategies for 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
Topic: Reactions of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde with Amines Content Type: Detailed Application Notes and Protocols
Introduction: The Scaffold's Dual-Reactivity Profile
The compound This compound (CAS: 84755-30-6) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antimicrobial agents, and antifolates. Its utility stems from its bifunctional electrophilic nature , offering two distinct sites for amine reactivity:
-
The C5-Formyl Group (-CHO): A highly reactive "soft" electrophile prone to reversible condensation with primary amines (Schiff base formation) or irreversible reductive amination. This reaction typically occurs under mild kinetic control.
-
The C2-Methylthio Group (-SMe): A "harder" electrophilic center at the amidine carbon. The -SMe group acts as a leaving group via Nucleophilic Aromatic Substitution (
). This pathway generally requires thermodynamic forcing (heat, acid catalysis) or oxidation to the more reactive sulfone/sulfoxide.
Understanding the orthogonality of these two sites is critical. By tuning reaction conditions (temperature, pH, stoichiometry), researchers can selectively functionalize the aldehyde while preserving the sulfide, or engage both in tandem sequences.
Chemical Structure & Reactivity Map
Caption: Orthogonal reactivity landscape of the pyrimidine scaffold. The C5-aldehyde reacts under mild conditions, while the C2-SMe requires activation or thermal forcing.
Module A: Synthesis of Schiff Bases (Imines)
Application: Generation of diverse libraries for antimicrobial and anticancer screening. Mechanism: Acid-catalyzed dehydration condensation.
Rationale
The C5-aldehyde is electronically coupled to the electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic attack by amines. While the reaction is reversible, the equilibrium is driven forward by the removal of water or the precipitation of the product (common for aromatic Schiff bases).
Protocol 1: Standard Condensation with Aromatic Amines
Reagents:
-
This compound (1.0 equiv)
-
Primary Aromatic Amine (e.g., Aniline, p-Fluoroaniline) (1.0 – 1.2 equiv)
-
Solvent: Absolute Ethanol or Methanol (0.1 M concentration)
-
Catalyst: Glacial Acetic Acid (2-3 drops per mmol) or Indium(III) Triflate (1 mol%)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the amine. If the amine is a solid, ensure it is fully dissolved.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Note: For acid-sensitive substrates, use anhydrous
(1.0 g) as a water scavenger instead of acid catalysis.
-
-
Reaction: Reflux the mixture at 78°C for 3–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (
) should disappear, replaced by a lower imine spot (or higher, depending on the amine). -
Work-up:
-
Method A (Precipitation): Cool the reaction mixture to 0°C (ice bath). The Schiff base often crystallizes out.[1] Filter, wash with cold ethanol, and dry under vacuum.
-
Method B (Extraction): If no precipitate forms, evaporate the solvent, redissolve in
, wash with water, dry over , and concentrate.
-
-
Purification: Recrystallization from hot ethanol is preferred. Column chromatography on silica gel (neutralized with 1%
) can be used but risks hydrolysis of the imine.
Yield Expectation: 75–90%
Characterization: Look for the characteristic imine proton singlet (
Module B: Reductive Amination (Secondary Amine Synthesis)
Application: Synthesis of stable, drug-like intermediates (e.g., for kinase inhibitor cores). Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Rationale
Direct reductive amination is preferred over two-step methods to minimize handling of unstable imines. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its selectivity for imines over aldehydes, preventing the reduction of the starting material.
Protocol 2: One-Pot Direct Reductive Amination
Reagents:
-
Primary/Secondary Amine (1.1 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Additive: Acetic Acid (1.0 equiv) – Crucial for facilitating iminium formation.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes under
.-
Checkpoint: Wait for equilibrium formation of the imine/iminium species.
-
-
Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly.
-
Incubation: Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous
solution. Stir vigorously for 15 minutes to decompose borate complexes. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient).
Critical Control: Do not use Sodium Borohydride (
Module C: Advanced Functionalization (SMe Displacement)
Application: Late-stage diversification of the pyrimidine C2 position.
Mechanism: Nucleophilic Aromatic Substitution (
Rationale
The 2-SMe group is a poor leaving group compared to a sulfone (
-
Protect the Aldehyde: (e.g., as an acetal).
-
Accept Bis-Functionalization: Use excess amine to react at both C5 (imine) and C2 (amine).
-
Sequential Control: React C5 (reductive amination)
Oxidize SMe to Displace C2.
Protocol 3: Thermal Displacement of SMe (Direct)
Reagents:
-
Substrate: The Schiff base or reduced amine from Modules A/B.
-
Nucleophile: Aliphatic amine (excess, 3–5 equiv).
-
Solvent: DMF or Dioxane.
-
Condition: Sealed tube, 100–120°C.
Procedure:
-
Dissolve the C5-functionalized pyrimidine in DMF.
-
Add excess amine.
-
Heat to 120°C in a sealed pressure tube for 12–24 hours.
-
Note: Methanethiol (
) is a byproduct (gas). Perform in a fume hood.
-
-
Monitor by LC-MS for the mass shift corresponding to
.
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate synthetic protocol based on the desired final chemotype.
Quantitative Data Summary
| Reaction Type | Reagent System | Temp | Time | Typical Yield | Selectivity Note |
| Schiff Base | Ar-NH2, EtOH, AcOH | 78°C | 2-4 h | 80-92% | Exclusive to C5-CHO. SMe remains intact. |
| Reductive Amination | R-NH2, STAB, DCE | 25°C | 4-16 h | 65-85% | Reduces C5=N only. SMe remains intact. |
| R-NH2 (excess), DMF | 120°C | 12-24 h | 40-60% | Requires high heat. Displaces C2-SMe. | |
| Heterocyclization | Hydrazine, EtOH | Reflux | 6 h | Variable | Can form hydrazone or cleave ring (Biginelli adducts). |
References
-
Synthesis and Biological Evaluation of Pyrimidine Schiff Bases. MDPI Molecules. (2024). Describes the general procedure for condensing pyrimidine-5-carbaldehydes with aromatic amines using acid catalysis.
-
Reductive Amination Protocols. Wikipedia / Organic Chemistry Portal. General methodology for STAB-mediated reductive amination of aldehydes.
-
Nucleophilic Substitution of 2-Methylthio-pyrimidines. Journal of the Chemical Society C. Detailed study on the lability of the SMe group in pyrimidine carboxylates/aldehydes.
-
Synthesis of Pyrimido[4,5-d]pyrimidines. MDPI Pharmaceuticals. Discusses the cyclization of 5-functionalized pyrimidines to form fused ring systems.
-
This compound Product Data. Sigma-Aldrich. Physical properties and safety data for CAS 84755-30-6.
Sources
Application Notes & Protocols: The Pyrrolo[2,3-d]pyrimidine Core as a Privileged Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. Small molecule kinase inhibitors have therefore emerged as a highly successful therapeutic modality. A key feature of many potent and selective kinase inhibitors is the presence of a specific heterocyclic core structure that serves as a scaffold for interacting with the ATP-binding site of the kinase. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is one such "privileged" scaffold.[1][2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , in the development of targeted kinase inhibitors, using the synthesis of a Janus Kinase (JAK) inhibitor as a representative example.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
Kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, thereby activating or deactivating signaling pathways. The development of ATP-competitive inhibitors, which bind to the kinase's active site and block this phosphorylation event, has been a cornerstone of targeted therapy.[2][3]
The pyrrolo[2,3-d]pyrimidine core is structurally analogous to the adenine base of ATP, making it an ideal starting point for designing ATP-competitive inhibitors.[1][2][3] Its nitrogen atoms and pyrrole ring provide crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common anchoring point for many inhibitors. Furthermore, the scaffold can be readily functionalized at multiple positions, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. Numerous FDA-approved drugs and clinical candidates for treating cancers and inflammatory diseases are built upon this core structure.[2][3]
This guide focuses on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a versatile and commercially available intermediate that serves as a primary building block for introducing diverse side chains via nucleophilic aromatic substitution (SNAr) reactions.
The Target: Janus Kinase (JAK) Signaling
To illustrate the application of this intermediate, we will focus on the Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2). JAKs are essential mediators of cytokine signaling.[4][5] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, activate each other, and phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] The STATs are then themselves phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription, driving processes like cell proliferation, differentiation, and immune responses.[6][7] Persistent activation of the JAK/STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.[6]
Caption: The JAK/STAT signaling pathway and the mechanism of inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key N-substituted-4-aminopyrrolo[2,3-d]pyrimidine intermediate and its subsequent conversion into a final kinase inhibitor, exemplified by the synthesis of Tofacitinib.
Overall Synthetic Workflow
The process involves a two-stage approach: first, the synthesis of the core intermediate via a nucleophilic substitution reaction, and second, the elaboration of this intermediate into the final active pharmaceutical ingredient (API).
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: Derivatization of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
The "Tri-Vector" Scaffold for Kinase Inhibitor & Heterocycle Design
Abstract & Strategic Overview
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde (MMP-5-C) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase, EGFR) and antifolates. Its value lies in its Tri-Vector Reactivity , allowing independent functionalization at three distinct geometric positions:[1]
-
C2-Position (The Anchor): The methylthio group serves as a latent electrophile, activatable for Nucleophilic Aromatic Substitution (
) to install "hinge-binding" motifs.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
C5-Position (The Vector): The aldehyde provides a versatile handle for chain extension, reductive amination, or Knoevenagel condensations to tune solubility and potency.[1]
-
C4-Position (The Core): The methyl group, while less reactive, provides essential steric bulk and vinylogous acidity that can be exploited in advanced heterocyclizations.[1]
This guide details validated protocols for transforming MMP-5-C into high-value drug intermediates, emphasizing the "Oxidation-Activation" strategy for C2-diversification and "Reductive-Extension" for C5-modification.
Chemical Reactivity Profile
The following diagram illustrates the logical flow of derivatization, highlighting the critical "Activation Step" required to unlock the C2-position.
Figure 1: The derivatization landscape of MMP-5-C. Note the central role of oxidation in facilitating C2-substitution.
Module 1: The "Anchor" Swap (C2-Functionalization)
The 2-methylthio group is a poor leaving group compared to halogens. Direct displacement requires harsh conditions (high temperature/pressure) which may degrade the sensitive C5-aldehyde.[1] The Oxidative Activation Strategy is the industry standard for high-yield diversification.
Protocol A: Oxidative Activation to Sulfone
Objective: Convert the sluggish -SMe group into the highly reactive -SO2Me leaving group.
-
Reagents: m-Chloroperbenzoic acid (mCPBA, 77% max) or Oxone®.[1]
-
Solvent: Dichloromethane (DCM) or THF/Water.[1]
-
Mechanism: Electrophilic oxidation of sulfur.[1]
Step-by-Step:
-
Dissolution: Dissolve MMP-5-C (1.0 eq) in DCM (0.1 M concentration). Cool to 0°C in an ice bath.
-
Addition: Slowly add mCPBA (2.2 eq) dissolved in DCM over 20 minutes. Note: Stoichiometry is critical. 1.1 eq yields sulfoxide; >2.0 eq yields sulfone.[1] Both are excellent leaving groups, but sulfone is superior.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (Sulfone is significantly more polar than Sulfide).[1]
-
Workup (Critical): Quench with saturated aqueous
(to remove excess oxidant) followed by saturated (to remove m-chlorobenzoic acid byproduct). -
Isolation: Extract with DCM, dry over
, and concentrate. The sulfone is often stable enough to be used directly in the next step without chromatography.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Protocol B: Displacement with Amines
Objective: Install the primary pharmacophore (e.g., an aniline or aliphatic amine).[1]
-
Reagents: Primary or Secondary Amine (1.1 - 1.5 eq), DIPEA (2.0 eq).[1]
-
Solvent: THF, Dioxane, or DMF.[1]
-
Temperature: 0°C to RT (for Sulfone); 80-120°C (for Sulfide/Direct).[1]
Step-by-Step:
-
Setup: Dissolve the freshly prepared sulfone (from Protocol A) in dry THF (0.2 M).
-
Nucleophile Addition: Add the target amine (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Stir at RT. The reaction is typically fast (1-4 hours) due to the high electron-deficiency of the pyrimidine ring (activated by the C5-aldehyde and C2-sulfone).
-
Observation: A color change is common (yellow to orange/red).[1]
-
Purification: Concentrate and purify via silica flash chromatography (Hexane/EtOAc).
Data Comparison: Direct vs. Oxidative Displacement
| Parameter | Direct Displacement (-SMe) | Oxidative Route (-SO2Me) |
| Temperature | 120°C - 160°C (Microwave often required) | 0°C - 25°C |
| Reaction Time | 12 - 24 Hours | 1 - 4 Hours |
| Yield | 30 - 50% (Side reactions common) | 75 - 95% |
| Functional Group Tolerance | Low (Thermal degradation of aldehyde) | High |
Module 2: The "Vector" Extension (C5-Aldehyde)
The C5-aldehyde is the primary vector for tuning physicochemical properties (LogP, solubility).[1]
Protocol C: Reductive Amination (Library Generation)
Objective: Create a "solubility tail" (e.g., morpholine, piperazine).[1]
-
Reagents: Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).[1]
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[1]
Step-by-Step:
-
Imine Formation: Mix MMP-5-C (1.0 eq) and Amine (1.1 eq) in DCE. Add 1 drop of Acetic Acid. Stir for 30-60 mins to pre-form the imine/iminium.
-
Reduction: Add STAB (1.5 eq) in one portion.
-
Reaction: Stir at RT for 12-16 hours.
-
Workup: Quench with saturated
. Extract with DCM.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Why STAB?
is milder thanngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material to the alcohol.
Protocol D: Knoevenagel Condensation (Covalent Warheads)
Objective: Synthesize vinyl nitriles (Michael Acceptors) for covalent kinase inhibition.[1]
-
Reagents: Malononitrile (1.1 eq), Piperidine (cat.), Ethanol.[1]
Step-by-Step:
-
Mix: Dissolve MMP-5-C in Ethanol (0.5 M). Add Malononitrile (1.1 eq).[1]
-
Catalyze: Add 2-3 drops of Piperidine.
-
Reaction: Reflux for 2-4 hours. The product often precipitates upon cooling.[1]
-
Isolation: Filter the solid. Wash with cold ethanol.[1][2] Recrystallize if necessary.[1]
-
Result: A 5-(2,2-dicyanovinyl) derivative. This electron-deficient alkene is a potent electrophile for cysteine residues in proteins.
Advanced Workflow: Sequential Library Synthesis
For drug discovery campaigns, the order of operations is critical.[1] The "Aldehyde-First" approach is risky because the aldehyde is reactive. The "Sulfide-First" (Oxidation) approach is preferred.[1]
Figure 2: Recommended sequential workflow for library generation.[1]
Troubleshooting & Expert Tips
-
Aldehyde Oxidation: The C5-aldehyde can air-oxidize to the carboxylic acid over time. Store MMP-5-C under inert atmosphere (Argon/Nitrogen) at 4°C. If the NMR shows a broad singlet at ~12 ppm, purify via a short silica plug before use.
-
Sulfone Instability: While the sulfone is a great leaving group, it is also hydrolytically unstable in highly basic aqueous media.[1] Perform the
reaction in anhydrous organic solvents (THF/DMF) with organic bases (DIPEA/TEA) rather than aqueous NaOH. -
C4-Methyl Reactivity: Be aware that the C4-methyl protons are vinylogous to the ring nitrogens and can be acidic. Strong bases (e.g., NaH, LiHMDS) used during C5-functionalization might deprotonate C4, leading to self-condensation or polymerization.[1] Avoid non-nucleophilic strong bases; stick to amine bases or alkoxides.[1]
References
-
Nucleophilic Substitution of Methylthio Groups
-
Oxidative Activation (Sulfide to Sulfone)
-
Barvian, N. C., et al. (2000).[1] Preparation of 2-substituted pyrimidines via nucleophilic aromatic substitution of 2-methylsulfonylpyrimidines. Tetrahedron Letters. (General methodology for pyrimidine sulfone displacement).
-
-
Pyrido[2,3-d]pyrimidine Synthesis
-
Kinase Inhibitor Applications
-
Reactivity of 2-Sulfonylpyrimidines
Sources
- 1. 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 11. biomedres.us [biomedres.us]
- 12. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCCC 1995, Volume 60, Issue 4, Abstracts pp. 605-611 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
The Synthetic Chemist's Guide to Nucleophilic Substitution on Pyrimidine Rings: Protocols and Applications
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern synthetic chemistry. Its prevalence in pharmaceuticals and biologically active compounds necessitates a deep understanding of its functionalization. This comprehensive guide provides an in-depth exploration of nucleophilic substitution reactions on the pyrimidine ring, offering not just step-by-step protocols but also the underlying principles that govern these transformations. We will delve into the nuances of regioselectivity, the choice of reagents, and the optimization of reaction conditions to empower you to confidently navigate the synthesis of diverse pyrimidine derivatives.
Fundamental Principles: The Chemistry of Nucleophilic Attack on Pyrimidines
The pyrimidine ring, an aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This electronic characteristic is the key to its reactivity towards nucleophiles. The nitrogen atoms exert a strong electron-withdrawing effect, polarizing the ring and making the carbon atoms, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack.[1][2] This reactivity is significantly enhanced by the presence of good leaving groups, such as halogens (Cl, Br, I), at these positions.
The predominant mechanism for nucleophilic substitution on pyrimidine rings is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; A [label="Pyrimidine\nSubstrate"]; B [label="Meisenheimer\nComplex"]; C [label="Substituted\nPyrimidine"];
} Caption: The SNAr mechanism on a pyrimidine ring.
Regioselectivity: The Decisive Factor
A critical consideration in the nucleophilic substitution of polysubstituted pyrimidines is regioselectivity. When multiple potential reaction sites exist, the outcome is governed by a combination of electronic and steric factors.
-
Electronic Effects : The positions ortho and para to the ring nitrogens (C2, C4, C6) are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. For di-substituted pyrimidines like 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position.[5] This preference can be attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate when the attack occurs at C4.[6] However, this selectivity can be influenced and even reversed by the electronic nature of other substituents on the ring.[7]
-
Steric Hindrance : The accessibility of the reaction center plays a significant role. Bulky nucleophiles or substituents adjacent to a potential reaction site can hinder the approach of the nucleophile, favoring attack at a less sterically congested position.[8]
Classical SNAr Reactions: The Workhorse of Pyrimidine Functionalization
Direct displacement of a leaving group by a nucleophile is a fundamental and widely used strategy for modifying the pyrimidine core.
Amination of Halopyrimidines
The introduction of nitrogen-based nucleophiles is a cornerstone of medicinal chemistry, as the resulting aminopyrimidines are prevalent in a vast array of bioactive molecules.
Protocol 1: General Procedure for SNAr Amination of 2,4-Dichloropyrimidine
This protocol describes the regioselective substitution of an amine at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Solvent (e.g., n-Butanol, Ethanol, or Acetonitrile)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine and the chosen solvent.
-
Under an inert atmosphere, add the amine and the base (DIPEA or TEA).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: DIPEA or TEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic or protic solvents are typically used to facilitate the dissolution of the reactants and the formation of the charged Meisenheimer intermediate.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent potential side reactions, especially with sensitive substrates or nucleophiles.
Substitution with Oxygen and Sulfur Nucleophiles
Oxygen and sulfur nucleophiles can also be readily introduced onto the pyrimidine ring via SNAr reactions, leading to the formation of valuable alkoxy-, aryloxy-, and thio-substituted pyrimidines.
Table 1: Typical Conditions for SNAr with O- and S-Nucleophiles
| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) |
| Alkoxide | Sodium methoxide | - | Methanol | Reflux |
| Phenoxide | Sodium phenoxide | - | DMF | 80-100 |
| Thiolate | Sodium thiophenoxide | - | Ethanol | Reflux |
The Chichibabin Reaction: Direct Amination of Pyrimidines
The Chichibabin reaction offers a powerful method for the direct amination of heterocycles, including pyrimidines, by formally displacing a hydride ion.[3][9] This reaction is particularly useful when a suitable leaving group is not present. The reaction typically employs a strong amide base, such as sodium amide (NaNH₂).[10]
dot graph "Chichibabin_Reaction" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; A [label="Pyrimidine"]; B [label="σ-adduct"]; C [label="2-Aminopyrimidine"];
} Caption: The Chichibabin reaction on a pyrimidine ring.
Protocol 2: Chichibabin Amination of Pyrimidine
Safety Note: Sodium amide is a highly reactive and moisture-sensitive reagent. It can ignite upon contact with water. Handle with extreme caution in a dry, inert atmosphere.
Materials:
-
Pyrimidine (1.0 eq)
-
Sodium amide (NaNH₂) (2.0-3.0 eq)
-
Anhydrous toluene or xylene
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under a strict inert atmosphere.
-
To the flask, add sodium amide and the anhydrous solvent.
-
Heat the suspension to reflux (typically 110-140 °C).
-
Slowly add a solution of pyrimidine in the same anhydrous solvent to the refluxing mixture.
-
Continue heating at reflux for several hours. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are powerful tools for the functionalization of pyrimidine rings. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halopyrimidine and a boronic acid or ester.[11]
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloropyrimidine
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 2-chloropyrimidine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[6]
dot graph "Suzuki_Coupling_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; A [label="Combine Reactants:\nHalopyrimidine, Boronic Acid,\nCatalyst, Base"]; B [label="Inert Atmosphere\n(Evacuate/Backfill)"]; C [label="Add Degassed Solvent"]; D [label="Heat and Stir"]; E [label="Workup:\nQuench, Extract"]; F [label="Purification"];
} Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halopyrimidine and a terminal alkyne, providing access to valuable alkynylpyrimidine derivatives.[7]
Protocol 4: Sonogashira Coupling of a Halopyrimidine
Materials:
-
Halopyrimidine (e.g., 4-chloro-5-iodopyrimidin-2-amine, 1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the halopyrimidine, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of a halopyrimidine with an organostannane reagent, offering another robust method for C-C bond formation.[12]
Protocol 5: Stille Coupling of a Halopyrimidine
Safety Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Halopyrimidine (1.0 eq)
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Optional: Additive such as LiCl
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the halopyrimidine and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the organostannane reagent.
-
If required, add the additive.
-
Heat the reaction mixture (typically 80-110 °C) until the reaction is complete.
-
Cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.[13]
Table 2: Comparison of Common Cross-Coupling Reactions for Pyrimidine Functionalization
| Reaction | Coupling Partner | Key Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base | Commercially available and stable reagents, mild conditions.[11] | Potential for boronic acid homocoupling. |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Amine base | Direct introduction of alkynyl groups, mild conditions.[7] | Requires a copper co-catalyst, potential for alkyne homocoupling. |
| Stille | Organostannanes | Pd catalyst | Wide functional group tolerance, stable organotin reagents.[12] | Toxicity of tin reagents and byproducts.[13] |
Conclusion
The nucleophilic substitution of pyrimidine rings is a rich and versatile field of synthetic chemistry. From the classical SNAr reactions to the powerful transition-metal-catalyzed cross-couplings, the modern chemist has a formidable toolkit for the synthesis of a vast array of functionalized pyrimidines. A thorough understanding of the underlying mechanistic principles, particularly regioselectivity, is paramount to the successful design and execution of these transformations. The protocols and insights provided in this guide serve as a foundation for researchers to build upon, enabling the continued discovery and development of novel pyrimidine-based molecules with significant potential in medicine and materials science.
References
-
IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
-
Pang, J. H., Kaga, A., Roediger, S., & Chiba, S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]
-
ResearchGate. (2025). Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. [Link]
-
Abdou, I. M. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Journal of Chemical Research, 2006(12), 785-787. [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. [Link]
-
Corrales, P., Andrade, V., Miranda, L., Jacobo-Ortega, G., Delgado-Naranjo, A., & Obregón, F. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8493. [Link]
- Google Patents. (n.d.).
-
Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2479-2495. [Link]
-
Li, J. J. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 221-224. [Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., & Kiran, S. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7806. [Link]
-
Scientific Update. (2018, November 26). The Chichibabin amination reaction. [Link]
-
Kos, N. J., Van der Plas, H. C., & Van Veldhuizen, B. (1979). Pyrimidines. 77. The Chichibabin reaction of purines with potassium amide in liquid ammonia. The Journal of Organic Chemistry, 44(18), 3140-3143. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access, 2010(1), 1-5. [Link]
- Google Patents. (n.d.). US4386209A - Chichibabin reaction.
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
-
University of California, Irvine. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]
-
ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]
-
University of Massachusetts Boston. (n.d.). Nucleophilic Substitution Reactions. [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Beilstein Journals. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
-
ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
Sources
- 1. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 2. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 3. thieme.de [thieme.de]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chemistnotes.com [chemistnotes.com]
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Application Notes and Protocols for the Utilization of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Privileged Motif in Modern Agrochemicals
The pyrimidine nucleus is a cornerstone in the design and development of modern agrochemicals, particularly fungicides. Its presence in vital biomolecules has made it an attractive scaffold for creating compounds that can interfere with essential life processes in pathogenic fungi. Anilinopyrimidine fungicides, a prominent class of agricultural products, feature this heterocyclic core and are renowned for their efficacy against a broad spectrum of plant pathogens. These compounds function by inhibiting the biosynthesis of methionine, an essential amino-acid, thereby disrupting fungal growth and pathogenesis.[1][2]
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a versatile and highly functionalized building block, poised for the synthesis of a diverse array of pyrimidine-based agrochemicals. The strategic placement of a reactive aldehyde, a nucleophilically displaceable methylthio group, and a methyl group offers multiple handles for chemical modification, enabling the construction of complex and potent fungicidal agents. This guide provides a comprehensive overview of the synthetic utility of this key intermediate, with a focus on the synthesis of anilinopyrimidine fungicides, exemplified by a detailed protocol for a cyprodinil analogue.
The Strategic Synthesis of Anilinopyrimidine Fungicides: A Modular Approach
The synthesis of anilinopyrimidine fungicides from this compound can be approached through a strategic and modular pathway. While a direct conversion is not commonly reported, a highly efficient route involves the deconstruction of the target molecule into key synthons, which can then be assembled. A prime example is the synthesis of a cyprodinil analogue, a potent anilinopyrimidine fungicide. The core of this strategy lies in the preparation of a key intermediate, 2-amino-4-cyclopropyl-6-methylpyrimidine, followed by the introduction of the aniline moiety.
Mechanism of Action: Disrupting Fungal Methionine Biosynthesis
Anilinopyrimidine fungicides, including cyprodinil, exert their antifungal activity by specifically inhibiting the biosynthesis of methionine.[1][2] This targeted action disrupts protein synthesis and other essential metabolic processes within the fungal cell, leading to growth inhibition and eventual cell death. Understanding this mechanism is crucial for the rational design of new and effective fungicides based on the pyrimidine scaffold.
Caption: Mechanism of action of anilinopyrimidine fungicides.
Experimental Protocols: A Step-by-Step Guide to Synthesis
The following protocols provide a detailed, step-by-step guide for the synthesis of a cyprodinil analogue, starting from commercially available precursors that lead to the key pyrimidine intermediate.
Protocol 1: Synthesis of 1-Cyclopropyl-butane-1,3-dione
This protocol outlines the synthesis of a key β-diketone intermediate required for the construction of the pyrimidine ring.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopropyl methyl ketone | 84.12 | 1.0 g | 11.9 mmol |
| Sodium hydride (60% in oil) | 24.00 | 0.95 g | 23.8 mmol |
| Ethyl acetate | 88.11 | 2.3 mL | 23.5 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 23 mL | - |
| 2N Hydrochloric acid | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Wash sodium hydride (0.95 g, 23.8 mmol) several times with pentane to remove the mineral oil and then suspend it in 18 mL of anhydrous THF under a nitrogen atmosphere.
-
To the suspension, add ethyl acetate (2.3 mL, 23.5 mmol) and a few drops of ethanol.
-
Slowly add a solution of cyclopropyl methyl ketone (1.0 g, 11.9 mmol) in 5 mL of anhydrous THF to the reaction mixture, maintaining the temperature below 20°C using an ice bath.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the aqueous phase and wash it with diethyl ether.
-
Acidify the aqueous solution to pH 2 with 2N hydrochloric acid.
-
Extract the acidified aqueous solution three times with diethyl ether.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1-cyclopropyl-butane-1,3-dione.[1]
Expected Yield: ~47%
Protocol 2: Synthesis of 2-Amino-4-cyclopropyl-6-methylpyrimidine
This protocol describes the cyclocondensation reaction to form the core pyrimidine structure.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Cyclopropyl-butane-1,3-dione | 126.15 | 10 g | 79.3 mmol |
| Guanidine carbonate | 180.16 | 15 g | 83.3 mmol |
| Water | - | 150 g | - |
| Ethylene chloride | - | 300 mL | - |
| Magnesium sulfate | - | As needed | - |
Procedure:
-
Add guanidine carbonate (15 g) to a mixture of 1-cyclopropyl-butane-1,3-dione (10 g) and water (150 g).
-
Stir the mixture at 95°C for 5 hours.
-
Concentrate the reaction mixture by evaporation to a volume of approximately 50 mL.
-
Cool the aqueous concentrate and extract it three times with 100 mL of ethylene chloride each time.
-
Dry the combined organic phase over magnesium sulfate and concentrate by evaporation.
-
The residue will crystallize to yield 2-amino-4-cyclopropyl-6-methylpyrimidine.[2]
Expected Yield: ~5 g
Protocol 3: Synthesis of a Cyprodinil Analogue
This protocol details the final step in the synthesis of the anilinopyrimidine fungicide, which involves a nucleophilic aromatic substitution. This protocol is adapted from general methods for the synthesis of 2-anilinopyrimidines. First, the 2-methylthio group of the initial starting material is oxidized to a more reactive leaving group, the methylsulfonyl group.
Step 3a: Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyclopropyl-6-methyl-2-(methylthio)pyrimidine | ~180.27 | 1.0 g | ~5.5 mmol |
| Oxone (Potassium peroxymonosulfate) | 614.76 | ~3.4 g | ~5.5 mmol |
| Acetone | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
Dissolve 4-cyclopropyl-6-methyl-2-(methylthio)pyrimidine in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Add Oxone portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-cyclopropyl-6-methyl-2-(methylsulfonyl)pyrimidine.[3]
Step 3b: Nucleophilic Aromatic Substitution with Aniline
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyclopropyl-6-methyl-2-(methylsulfonyl)pyrimidine | ~212.27 | 1.0 g | ~4.7 mmol |
| Aniline | 93.13 | ~0.48 g | ~5.2 mmol |
| Potassium carbonate | 138.21 | ~0.97 g | ~7.0 mmol |
| Anhydrous DMF | - | As needed | - |
Procedure:
-
To a solution of 4-cyclopropyl-6-methyl-2-(methylsulfonyl)pyrimidine in anhydrous DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture at 80-100°C for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired anilinopyrimidine fungicide.
Caption: Synthetic workflow for anilinopyrimidine fungicides.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of agrochemically important compounds. The protocols outlined in this guide demonstrate a feasible and modular approach to constructing complex anilinopyrimidine fungicides. The strategic functionalization of the pyrimidine core allows for the fine-tuning of biological activity and physical properties, paving the way for the development of next-generation crop protection agents. Further exploration of the reactivity of the aldehyde and methylthio groups can lead to the discovery of novel fungicidal scaffolds with improved efficacy and environmental profiles.
References
-
Pesticide Resistance Action Committee. (2023). Anilinopyrimidine (AP) [Group 9] management strategy. Retrieved from [Link]
-
The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. PMC. (2025). Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermediate). Retrieved from [Link]
-
Request PDF. (2025). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Retrieved from [Link]
Sources
The Architecture of a Modern Fungicide: A Guide to the Synthesis of Pyrimidine Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pyrimidine Carboxamides in Crop Protection
Plant fungal diseases pose a significant and persistent threat to global food security, causing substantial economic losses worldwide.[1] The development of effective and resilient fungicides is therefore a cornerstone of modern agriculture. Among the diverse chemical classes of fungicides, pyrimidine derivatives have emerged as a particularly important scaffold in the design of novel agrochemicals due to their broad-spectrum activity and diverse mechanisms of action.[2][3] This guide focuses specifically on pyrimidine carboxamides, a prominent subgroup that has yielded several commercially successful fungicides.[2] These compounds are lauded for their high efficacy, often achieved through the targeted inhibition of crucial fungal metabolic pathways.[4]
The core of their fungicidal power frequently lies in their ability to disrupt mitochondrial respiration by inhibiting the enzyme succinate dehydrogenase (SDH).[4][5] This targeted approach offers a distinct advantage over multi-site fungicides, although it also necessitates careful management to mitigate the development of resistance.[6][7] Understanding the synthesis of these vital compounds is paramount for the continued development of new and improved fungicidal agents. This document provides a detailed overview of the synthetic strategies, key reaction protocols, and analytical considerations for the creation of fungicidal pyrimidine carboxamides.
Mechanistic Underpinnings: Why Pyrimidine Carboxamides are Effective Fungicides
The fungicidal activity of many pyrimidine carboxamides is rooted in their function as Succinate Dehydrogenase Inhibitors (SDHIs).[5] SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an essential hub for cellular energy production.[4]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, pyrimidine carboxamide fungicides effectively block the transfer of electrons from succinate to ubiquinone.[4] This disruption triggers a cascade of events detrimental to the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[4]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, inducing oxidative stress and harming cellular components.[4]
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[4]
This targeted inhibition of a vital metabolic process ultimately leads to the cessation of fungal growth and cell death. The pyrimidine ring and the carboxamide linker are key pharmacophoric elements that contribute to the molecule's ability to fit into the active site of the SDH enzyme.
Synthetic Strategies: Constructing the Pyrimidine Carboxamide Scaffold
The synthesis of fungicidal pyrimidine carboxamides typically involves the convergence of two key fragments: a substituted pyrimidine core and a desired amine component, linked by a carboxamide bond. Several synthetic routes can be employed, with the choice often depending on the availability of starting materials and the desired substitution patterns on both the pyrimidine and the amine moieties.
A common and versatile approach involves the coupling of a pyrimidine carboxylic acid with an appropriate amine. This strategy allows for significant diversity in the final product, as a wide range of both pyrimidine carboxylic acids and amines can be synthesized or are commercially available.
General Synthetic Workflow
The overall synthetic process can be visualized as a multi-step sequence, often beginning with the construction of the core pyrimidine ring, followed by functionalization and final amide coupling.
Caption: General synthetic workflow for pyrimidine carboxamides.
Core Protocol: Amide Coupling via Activated Carboxylic Acids
This protocol details a widely applicable method for the synthesis of pyrimidine carboxamides through the coupling of a pyrimidine carboxylic acid and an amine using a coupling agent.
Rationale: Direct amidation of a carboxylic acid and an amine is often inefficient. Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[8]
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF)).
-
Add the coupling agent (e.g., EDC, 1.1-1.5 eq) and the additive (e.g., HOBt, 1.1-1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
-
Addition of the Amine:
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) in a minimal amount of the same aprotic solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 1.5-2.0 eq) to the reaction mixture to neutralize the acid.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and the additive byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure pyrimidine carboxamide.
-
| Reagent | Molar Equivalent | Purpose |
| Pyrimidine Carboxylic Acid | 1.0 | Core Scaffold |
| Amine | 1.0 - 1.2 | Side Chain Precursor |
| Coupling Agent (e.g., EDC) | 1.1 - 1.5 | Activates Carboxylic Acid |
| Additive (e.g., HOBt) | 1.1 - 1.5 | Improves Efficiency |
| Aprotic Solvent (e.g., DCM) | - | Reaction Medium |
| Base (e.g., TEA, if needed) | 1.5 - 2.0 | Neutralizes Amine Salt |
Alternative Synthetic Approaches
While the activated carboxylic acid method is robust, other strategies can be employed, particularly for large-scale synthesis or when specific functional groups are present.
-
From Acyl Chlorides: Pyrimidine carboxylic acids can be converted to the more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine, often in the presence of a base to scavenge the HCl byproduct. This method is highly efficient but may not be suitable for substrates with acid-sensitive functional groups.
-
Palladium-Catalyzed Aminocarbonylation: This modern technique allows for the direct synthesis of carboxamides from aryl or vinyl halides, carbon monoxide, and an amine.[9] This approach can be advantageous for constructing the carboxamide functionality at a late stage in the synthesis.
Structure-Activity Relationships (SAR): Fine-Tuning for Fungicidal Potency
The fungicidal activity of pyrimidine carboxamides is highly dependent on the nature and position of substituents on both the pyrimidine ring and the N-aryl or N-alkyl group of the carboxamide.[2][10] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective fungicides.
-
Pyrimidine Ring Substituents: The substitution pattern on the pyrimidine ring can significantly influence the molecule's binding affinity to the SDH enzyme. Electron-withdrawing groups, such as trifluoromethyl (-CF₃), are often found in highly active fungicides as they can enhance the molecule's interaction with the target site.[3][11] The position of these substituents is also critical.
-
Carboxamide N-Substituent: The group attached to the nitrogen of the carboxamide plays a vital role in determining the fungicidal spectrum and potency.[10] Often, this is a substituted phenyl or other heterocyclic ring. The nature and position of substituents on this ring can impact the overall lipophilicity of the molecule, which affects its uptake and translocation within the fungus.[12][13]
Caption: Structure-Activity Relationship (SAR) considerations.
Characterization and Quality Control
The synthesized pyrimidine carboxamides must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbonyl (C=O) of the amide.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
In Vitro Fungicidal Activity Assessment
A preliminary evaluation of the synthesized compounds' biological activity is crucial. The poison plate technique is a common in vitro method to assess fungicidal activity.[1][2]
Protocol: Poison Plate Assay
-
Preparation of Fungal Cultures: Grow the target fungal species (e.g., Botrytis cinerea, Phomopsis sp.) on a suitable agar medium (e.g., potato dextrose agar, PDA) until sufficient mycelial growth is achieved.[2][11]
-
Preparation of Test Compound Solutions: Dissolve the synthesized pyrimidine carboxamides in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. Prepare a series of dilutions to test a range of concentrations.
-
Incorporation into Agar Medium: Autoclave the agar medium and allow it to cool to approximately 45-50 °C. Add the appropriate volume of the test compound solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate containing only the solvent and a blank plate with no additions.
-
Inoculation: Pour the agar containing the test compounds into Petri dishes and allow them to solidify. Place a small plug of the actively growing fungal mycelium in the center of each plate.
-
Incubation and Evaluation: Incubate the plates at an appropriate temperature for the specific fungus. Measure the diameter of the fungal colony on the test plates and the control plates after a set incubation period. Calculate the percentage of inhibition of mycelial growth for each concentration of the test compound.
The EC₅₀ value (the concentration of the compound that causes 50% inhibition of fungal growth) can then be determined to quantify the fungicidal potency of the synthesized compounds.[1][2]
Conclusion
The synthesis of fungicidal pyrimidine carboxamides is a dynamic and evolving field of research. A thorough understanding of the underlying synthetic methodologies, coupled with insights into structure-activity relationships and mechanisms of action, is essential for the development of the next generation of crop protection agents. The protocols and information presented in this guide provide a solid foundation for researchers and scientists working to address the ongoing challenges posed by plant fungal diseases.
References
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - ResearchGate. (2025, October 16). Retrieved February 17, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025, August 10). Retrieved February 17, 2026, from [Link]
-
Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708751. [Link]
-
Highly Selective Synthesis of Carboxamides via Transition Metal Catalysed Aminocarbonylation | Request PDF - ResearchGate. (2025, August 8). Retrieved February 17, 2026, from [Link]
-
A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4 - CHEMISTRY & BIOLOGY INTERFACE. (2017, August 30). Retrieved February 17, 2026, from [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. (2016, June 24). Retrieved February 17, 2026, from [Link]
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids - JOCPR. (n.d.). Retrieved February 17, 2026, from [Link]
-
Design, Synthesis, Fungicidal Activity and Molecular Docking Study of Novel 2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides - SIOC Journals. (n.d.). Retrieved February 17, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Structure-activity relationship of carboxin-related carboxamides as fungicide - ResearchGate. (2026, February 3). Retrieved February 17, 2026, from [Link]
-
Fungicide Modes of Action and Spectrum - CABI Digital Library. (n.d.). Retrieved February 17, 2026, from [Link]
-
Modes of Action - Field Crop Diseases Victoria - extensionAUS. (2020, June 15). Retrieved February 17, 2026, from [Link]
-
Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed. (2021, January 14). Retrieved February 17, 2026, from [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, September 12). Retrieved February 17, 2026, from [Link]
-
Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9. [Link]
-
Synthesis of carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - J-Stage. (n.d.). Retrieved February 17, 2026, from [Link]
-
(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate. (2020, December 31). Retrieved February 17, 2026, from [Link]
Sources
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. extensionaus.com.au [extensionaus.com.au]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced NMR Characterization Strategies for Pyrimidine-Based Therapeutics
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine derivatives constitute the backbone of modern oncology and antiviral pharmacopoeia, including 5-fluorouracil (5-FU), capecitabine, and cytosine arabinoside. Their structural characterization is non-trivial due to three complicating factors:
-
Electron Deficiency: The 1,3-diazine ring creates a highly electron-deficient system, dramatically affecting chemical shifts and relaxation times.
-
Tautomeric Equilibrium: Pyrimidines capable of hydrogen bonding (e.g., those with -OH, -SH, -NH2 substituents) exist in dynamic equilibrium between lactam (keto) and lactim (enol) forms, which is highly solvent-dependent.
-
Regioisomerism: N-alkylation reactions often yield mixtures of N1- and N3-isomers that are difficult to distinguish by MS alone.
This guide provides a high-fidelity protocol for the NMR characterization of these derivatives, moving beyond basic assignment to structural validation.
Sample Preparation & Solvent Strategy
The Choice of Solvent is Structural, Not Just Physical. Standardizing the solvent is critical for reproducibility, particularly regarding tautomerism.
-
DMSO-d6 (Recommended):
-
Why: High polarity (
) stabilizes the oxo (lactam) tautomer, which corresponds to the biologically active state of most nucleobase drugs. It also slows proton exchange, allowing observation of broad -NH signals. -
Artifacts: Water signal at ~3.33 ppm can obscure H-5 signals in some derivatives.
-
-
CDCl3 (Secondary):
-
Why: Useful for lipophilic prodrugs. However, it may shift the equilibrium toward the lactim (enol) form or induce aggregation via
-stacking, causing concentration-dependent chemical shift variation.
-
Protocol 1: Sample Preparation for High-Resolution Analysis
-
Mass: Dissolve 5–10 mg of analyte in 600
L of DMSO-d6 (99.9% D). -
Additives: If -NH proton exchange is too fast (signals missing), add 1-2
L of anhydrous DMSO-d6 containing 0.03% TMS. Avoid TFA unless necessary, as protonation of N1/N3 alters ring current effects. -
Validation: Perform a D2O Shake . Add 1-2 drops of D2O to the tube, shake, and re-acquire. Disappearance of signals confirms exchangeable protons (NH, OH).
1H NMR Characterization Guide
Chemical Shift Logic
The pyrimidine ring possesses a strong ring current, but the electronegative nitrogens at positions 1 and 3 descreen the nuclei differently.
| Position | Typical | Multiplicity | Mechanistic Insight |
| H-2 | 8.5 – 9.5 | Singlet (s) or doublet (d) | Most deshielded due to placement between two electronegative N atoms. |
| H-4 / H-6 | 8.0 – 8.8 | Doublet (d) | Deshielded by one adjacent N. H-6 is often slightly downfield of H-4 if N1 is substituted. |
| H-5 | 6.5 – 7.5 | Doublet (d) or Triplet (t) | Most shielded (electron-rich) position. Upfield shift is diagnostic. |
| NH (Ring) | 10.0 – 13.0 | Broad Singlet (br s) | Highly acidic protons (e.g., Uracil N1-H/N3-H). Visible in DMSO; vanishes in D2O. |
Coupling Constants ( -Values)
Coupling patterns are the "fingerprint" of the substitution pattern.
-
Vicinal Coupling (
): The most reliable metric.-
Value: 4.5 – 6.0 Hz .
-
Significance: This is distinct from pyridine (
Hz) or benzene ( Hz). If you see a doublet with Hz, it is almost certainly the H5-H6 interaction.
-
-
Long-Range Coupling (
):-
Value: 1.0 – 1.5 Hz .
-
Observation: Often appears as a "split" in the H2 singlet or broadens the H5 doublet into a doublet of doublets (dd). Cross-bond coupling through the N is rare.
-
13C NMR Characterization Guide
Pyrimidine carbons are notoriously difficult to detect due to long relaxation times (
Protocol 2: 13C Acquisition Parameters
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (standard is 1.0s). This ensures quaternary carbons adjacent to nitrogens relax fully for quantitative integration.
-
Scans: Minimum 1024 scans for <5mg samples.
C-F Coupling (The 5-FU Signature)
For fluorinated derivatives (e.g., 5-Fluorouracil),
-
C5 (Directly bonded): Doublet,
Hz. -
C4/C6 (Geminal): Doublet,
Hz.
Advanced Workflow: Distinguishing N-Alkylation Regioisomers
A critical challenge in pyrimidine synthesis is determining whether alkylation occurred at N1 or N3 . 1D NMR is often insufficient because the chemical shift changes are subtle. HMBC (Heteronuclear Multiple Bond Correlation) is the mandatory validation step.
The Logic of HMBC Assignment
-
N1-Alkylation: The alkyl protons will show a strong
correlation to C2 and C6 . -
N3-Alkylation: The alkyl protons will show a strong
correlation to C2 and C4 . -
differentiation: C4 and C6 must be assigned first (often C4 is more deshielded if a carbonyl is at C2).
Decision Pathway Diagram
The following diagram outlines the logical flow for assigning pyrimidine regioisomers.
Figure 1: Decision tree for the structural elucidation of pyrimidine derivatives, emphasizing the resolution of N-alkylation ambiguity via HMBC.
Summary of Key Parameters
| Parameter | Value / Characteristic | Application |
| Solvent | DMSO-d6 | Stabilizes lactam form; visualizes NH. |
| 4.5 – 6.0 Hz | Confirms pyrimidine ring integrity. | |
| ~260 Hz (Doublet) | Confirms fluorination at C5 (e.g., 5-FU). | |
| C2 Shift | 150 – 170 ppm | Most deshielded carbon; key HMBC anchor. |
| HMBC Target | Alkyl-H | Distinguishes N1 vs N3 isomers. |
References
-
Reddy, G. S., et al. (1962).[1] "Pyrimidine: 1H NMR Spectrum and Coupling Constants." Journal of the American Chemical Society.[2]
-
LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.
-
Chimichi, S., et al. (1992).[4] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry.
-
Fiala, R., et al. (2006). "Measurement of Long Range 1H-19F Scalar Coupling Constants... in 5-Fluoropyrimidine Substituted RNA." Journal of the American Chemical Society.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde Synthesis
Current Status: Active Topic: Yield Improvement & Troubleshooting for Pyrimidine Formylation Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Core Chemistry
The synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a critical step in the production of antifolates, kinase inhibitors (e.g., p38 MAP kinase inhibitors), and other heterocyclic bioactive agents.[1]
The industry-standard route is the Vilsmeier-Haack formylation of the commercially available precursor 4-methyl-2-(methylthio)pyrimidine . While reliable, this reaction often suffers from variable yields (typically 40–60%) due to the electron-deficient nature of the pyrimidine ring, which makes it less reactive toward electrophilic aromatic substitution than benzene or pyrrole derivatives.
This guide provides a validated protocol and a troubleshooting framework to elevate yields to the 75–85% range .
Reaction Pathway[1][2][3][4][5][6][7]
Figure 1: The Vilsmeier-Haack formylation pathway.[2][3][4][5][6] Critical control points are the formation of the Vilsmeier reagent and the temperature ramp during the electrophilic attack.
Validated High-Yield Protocol
Note: This protocol is optimized for a 10–50 mmol scale. Causality for each step is explained to aid in troubleshooting.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Quality Attribute |
| Substrate | 1.0 | Starting Material | Purity >98%; Dry (Water <0.1%) |
| POCl₃ | 3.0–4.0 | Electrophile Source | Freshly distilled or clear (not yellow) |
| DMF | 5.0–8.0 | Reagent & Solvent | Anhydrous (stored over molecular sieves) |
| NaOAc | As needed | Buffer | Sat.[7] aq. solution for pH control |
Step-by-Step Methodology
Step 1: Vilsmeier Reagent Formation (The "Cold" Step)
-
Action: Charge anhydrous DMF into a flame-dried flask under N₂. Cool to 0°C .[8] Add POCl₃ dropwise over 20–30 minutes.
-
Why: The formation of the chloroiminium salt is exothermic. If the temperature spikes >10°C, the reagent can decompose, leading to dark tarry byproducts and lower active electrophile concentration [1].
-
Checkpoint: The solution should be colorless to pale yellow. A dark orange/red color indicates decomposition.
Step 2: Substrate Addition & Heating (The "Hot" Step)
-
Action: Dissolve 4-methyl-2-(methylthio)pyrimidine in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Action: Remove the ice bath and gradually heat to 70–80°C . Maintain for 4–6 hours.
-
Why: Unlike electron-rich pyrroles that react at RT, the pyrimidine ring is electron-deficient. Thermal energy is required to overcome the activation energy barrier for the electrophilic attack at the 5-position [2].
-
Caution: Do not exceed 90°C; this risks oxidizing the thiomethyl group or polymerizing the product.
Step 3: Controlled Hydrolysis
-
Action: Cool the mixture to RT. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Action: Neutralize to pH 6–7 using saturated Sodium Acetate (NaOAc) or slow addition of 5M NaOH.
-
Why: The intermediate iminium salt is stable in acid. Hydrolysis releases the aldehyde.[9] Strong alkaline conditions (pH >10) can degrade the aldehyde via Cannizzaro or aldol-type reactions.
Step 4: Isolation
-
Action: The product often precipitates as a solid upon neutralization. Filter and wash with cold water.[10] If no precipitate, extract with Ethyl Acetate (3x).
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
Troubleshooting Hub
Issue 1: Low Yield (<40%) with Unreacted Starting Material
Diagnosis: The electrophilic substitution failed to initiate or complete.
-
Root Cause A: Wet DMF. Water destroys POCl₃ immediately, consuming the reagent before it reacts with the pyrimidine.
-
Fix: Use fresh anhydrous DMF. If unsure, dry DMF over 4Å molecular sieves for 24h.
-
-
Root Cause B: Insufficient Temperature. 60°C might be too low for this specific pyrimidine core.
Issue 2: Dark/Tarry Reaction Mixture & Low Purity
Diagnosis: Polymerization or decomposition of reagents.
-
Root Cause: Exotherm mismanagement. Adding POCl₃ too fast or at room temperature creates "hot spots" leading to side reactions.
-
Fix: Strict temperature control (0°C) during POCl₃ addition is non-negotiable.
-
-
Root Cause: Old POCl₃. Phosphorus oxychloride hydrolyzes over time to phosphoric acid, which is not an electrophile but catalyzes tar formation.
-
Fix: Distill POCl₃ if the liquid is yellow or cloudy.
-
Issue 3: Loss of Product During Workup
Diagnosis: Product is water-soluble or degraded by pH.
-
Root Cause: pH Overshoot. Making the solution too basic (pH >11) during quenching.
-
Fix: Use Sodium Acetate instead of NaOH/KOH for neutralization. It buffers the solution at pH ~6–7, which is optimal for precipitating the aldehyde without degradation [3].
-
-
Root Cause: Inefficient Extraction. The product has moderate polarity.
-
Fix: If extracting, salt out the aqueous layer with NaCl before extraction. Use Chloroform (CHCl₃) instead of EtOAc for better solubility of the pyrimidine.
-
Optimization Logic & Decision Tree
Use this logic flow to determine the next experimental step.
Figure 2: Decision tree for troubleshooting yield issues in Vilsmeier-Haack formylation.
Frequently Asked Questions (FAQ)
Q: Can I use the Vilsmeier reagent prepared in situ with Thionyl Chloride (SOCl₂) instead of POCl₃? A: It is not recommended for this substrate. While SOCl₂/DMF can generate the Vilsmeier reagent, the byproduct is SO₂, which is a gas. POCl₃ generates a dichlorophosphate counter-ion which forms a more stable complex at the elevated temperatures (80°C) required for pyrimidine formylation. POCl₃ is the standard for unreactive heterocycles [1].
Q: My product smells strongly of sulfur. Did I cleave the thiomethyl group? A: A strong sulfur smell usually indicates the formation of methanethiol, suggesting hydrolysis of the S-Me group. This occurs if the reaction is heated too high (>100°C) or if strong acid/base is used during workup. Adhere strictly to the 80°C limit and acetate buffering.
Q: Is there a "One-Pot" alternative if Vilsmeier fails? A: Yes. If functionalization is persistently problematic, consider de novo ring synthesis. React 3,3-dimethoxy-2-oxobutanal (or its sodium salt) with S-methylisothiourea sulfate in the presence of a base. This constructs the pyrimidine ring with the aldehyde and methyl/thiomethyl groups already in place, bypassing the difficult formylation step [4].
References
-
Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[9][2][8][3][6][13] Comprehensive Organic Synthesis, 2, 777-794.
-
Organic Syntheses. (1951). p-Dimethylaminobenzaldehyde.[14] Org.[2][11][3][14] Synth., 31, 39. (Demonstrates standard NaOAc workup protocol).
-
Vertex Pharmaceuticals. (2022). One-pot synthesis of 4-pyrimidone-2-thioether... (Demonstrates ring closure logic with S-alkylisothiourea). RSC Advances.
Sources
- 1. guidechem.com [guidechem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
[1]
Case ID: PUR-PYR-5ALD Compound: 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde CAS: 84755-30-6 Chemical Formula: C₇H₈N₂OS Molecular Weight: 168.22 g/mol [1]
Introduction: The Specialist’s Perspective
Welcome to the technical support hub for This compound . As a key intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and other heterocyclic APIs, the purity of this aldehyde is critical.[2]
The Central Challenge: This molecule possesses a "Dr. Jekyll and Mr. Hyde" personality during purification:
-
The Aldehyde (C-5): Susceptible to air oxidation (forming the carboxylic acid) and Cannizzaro reactions under strong base.[1][2]
-
The Thioether (C-2): Vulnerable to oxidation (forming sulfoxides/sulfones) if aggressive oxidants are used.[1][2]
-
The Pyrimidine Ring: Basic nitrogen atoms can cause tailing on silica gel or complexation with metal ions.[1][2]
This guide prioritizes Chemo-selective Purification (Bisulfite Adduct) over standard physical methods because it exploits the specific reactivity of the aldehyde group, offering the highest purity uplift.[1]
Visual Workflow: Purification Decision Matrix
Before selecting a protocol, assess your crude material's profile using this logic flow.
Caption: Figure 1. Decision matrix for selecting the optimal purification route based on initial crude purity.
Module 1: The Bisulfite Protocol (Chemo-Selective)
Best For: Removing unreacted starting materials (e.g., 4-methyl-2-(methylthio)pyrimidine) or non-carbonyl byproducts.[1] Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct.[1][2] Impurities remain in the organic layer.[1] The adduct is then hydrolyzed to release pure product.[1][3]
Step-by-Step Protocol
| Step | Action | Technical Rationale (The "Why") |
| 1. Dissolution | Dissolve crude solid in Ethyl Acetate (EtOAc) (approx. 5-10 volumes). | EtOAc is immiscible with water but dissolves the pyrimidine.[1][2] Do not use alcohols here, as they are water-miscible. |
| 2. Adduct Formation | Add saturated aqueous NaHSO₃ (2-3 equivalents). Vigorously stir/shake for 30-60 mins. | The reaction occurs at the interface. Vigorous mixing increases surface area for the adduct formation.[1] |
| 3. Separation | Transfer to a separatory funnel.[1][4][5] Separate layers. Keep the Aqueous Layer (Bottom). | The product (now a bisulfite salt) is in the water.[4] Impurities stay in the EtOAc (Top).[1] |
| 4. Washing | Wash the aqueous layer 2x with fresh EtOAc.[1] | Removes physically trapped non-aldehyde impurities. |
| 5.[1] Regeneration | Cool aqueous layer to 0-5°C. Add fresh EtOAc.[1][2] Slowly adjust pH to 10-11 using 10% Na₂CO₃ or NaOH.[1][2] | Critical: High pH reverses the equilibrium, releasing the free aldehyde back into the organic layer. Cooling prevents degradation. |
| 6.[1] Extraction | Extract the aqueous mixture with EtOAc (3x).[1] | The regenerated aldehyde is organic-soluble.[1][2] |
| 7. Isolation | Dry combined organics over MgSO₄, filter, and concentrate.[2][5] | Removes water to prevent hydrolysis or hydrate formation.[1][2] |
Troubleshooting FAQ
Q: I added bisulfite, but no precipitate formed. Did it fail?
-
A: Not necessarily. While some bisulfite adducts precipitate as solids, many pyrimidine adducts remain soluble in the aqueous phase.[2] Trust the phase separation (Step 3).
Q: My recovery yield is low (<50%).
Module 2: Crystallization (Scalability)
Best For: Large-scale batches (>10g) with >90% initial purity.[1]
Solvent Systems[1][2][4][6]
| System | Ratio (v/v) | Notes |
| Ethanol / Water | 1:3 to 1:5 | Standard. Dissolve in hot EtOH, add warm water until turbid, cool slowly.[1][2] |
| EtOAc / Hexane | 1:4 | Alternative. Good if the compound is sensitive to hydrolysis (water-free).[1][2] |
Troubleshooting FAQ
Q: The product "oils out" (forms a liquid blob) instead of crystals.
-
A: This occurs when the melting point is depressed by impurities or the solution is too concentrated.[1][2]
Q: The crystals are yellow/orange instead of off-white.
Module 3: Flash Chromatography
Best For: Difficult separations where the bisulfite method is unsuitable (e.g., if the impurity is also an aldehyde).[2]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40).[1][2]
-
Loading: Dissolve in minimal DCM or dry load on Celite.
Q: The product streaks/tails on the column.
Module 4: Stability & Storage Protocols
The 2-(methylthio) and 5-carbaldehyde motifs require specific handling to maintain purity.[1][2]
Caption: Figure 2. Critical stability risks and mitigation strategies.
Data Table: Stability Risks
| Threat | Chemical Outcome | Prevention Strategy |
| Oxygen (Air) | Oxidation of CHO to COOH (Carboxylic Acid).[1] | Store under Nitrogen/Argon atmosphere.[1] Seal vessels tightly. |
| Strong Oxidants | Oxidation of S-Me to S(O)-Me (Sulfoxide).[1][2] | NEVER use bleach to clean glassware containing product residues if recovery is planned.[1] |
| Strong Base | Cannizzaro reaction (disproportionation).[1][2] | Avoid pH >12 for extended periods.[1] Use mild bases (Carbonate) when possible.[1][2] |
References
-
BenchChem. (2025).[1][5] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from [1]
-
National Institutes of Health (NIH). (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: this compound (CAS 84755-30-6).[1][6] Retrieved from [1]
-
ChemicalBook. (2025).[1][2] Synthesis and Properties of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. (Used for solubility/derivative comparison). Retrieved from [1]
-
Organic Chemistry Portal. (n.d.).[1] Vilsmeier-Haack Reaction: Mechanism and Application to Heterocycles. Retrieved from [1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemicals.
Sources
- 1. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 185040-32-8 [sigmaaldrich.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. reddit.com [reddit.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 84755-30-6 [sigmaaldrich.com]
Technical Support Center: Formylation of Methylthiopyrimidines
Welcome to the technical support center for the formylation of methylthiopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chemical transformation. Here, we will delve into the nuances of the Vilsmeier-Haack formylation and other related methods, with a strong focus on troubleshooting common side reactions and optimizing your experimental outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the formylation of methylthiopyrimidines. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: Low Yield of the Desired 5-Formyl-2-methylthiopyrimidine
Question: I am attempting to formylate 2-methylthiopyrimidine at the 5-position using the Vilsmeier-Haack reaction, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Vilsmeier-Haack formylation of methylthiopyrimidines can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions. The methylthio group at the 2-position and any other substituents on the pyrimidine ring will influence the electron density of the C5 position, which is the target for electrophilic substitution.[1][2]
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Steps |
| Insufficient Ring Activation | The pyrimidine ring may not be sufficiently electron-rich for efficient electrophilic attack by the Vilsmeier reagent.[3] | 1. Verify Starting Material Purity: Ensure your starting methylthiopyrimidine is free of impurities that could inhibit the reaction. 2. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes formylation without significant decomposition.[4] 3. Prolong Reaction Time: If temperature increase doesn't improve the yield, try extending the reaction time. Again, careful monitoring is key to avoid byproduct formation. |
| Suboptimal Vilsmeier Reagent Formation/Concentration | The Vilsmeier reagent, formed in situ from DMF and POCl₃, may not be forming efficiently or may be decomposing.[5][6] | 1. Pre-formation of the Reagent: Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cooled DMF and stirring for a short period before adding your substrate.[7] 2. Adjust Stoichiometry: Systematically vary the molar equivalents of the Vilsmeier reagent (from 1.1 to 3.0 equivalents) to find the optimal concentration for your specific substrate. |
| Work-up Issues | The desired product may be lost or decomposed during the work-up procedure. The hydrolysis of the intermediate iminium salt is a critical step.[5] | 1. Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to control the exothermic hydrolysis.[8] 2. pH Adjustment: Carefully neutralize the quenched reaction mixture with a suitable base (e.g., NaHCO₃ or Na₂CO₃ solution) to the optimal pH for your product's stability and solubility. 3. Extraction Solvent: Experiment with different organic solvents for extraction to ensure efficient recovery of your product. |
Issue 2: Formation of Chlorinated Byproducts
Question: My reaction is producing a significant amount of a chlorinated byproduct alongside the desired formylated product. How can I suppress this side reaction?
Answer:
Chlorination is a well-documented side reaction in Vilsmeier-Haack reactions, particularly when the substrate contains hydroxyl groups.[7] While methylthiopyrimidines lack hydroxyl groups, other positions on the pyrimidine ring can still be susceptible to chlorination under certain conditions, or if there are other reactive functional groups present.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Steps |
| Excess POCl₃ | An excess of phosphorus oxychloride can act as a chlorinating agent, especially at elevated temperatures.[7][8] | 1. Reduce POCl₃ Stoichiometry: Carefully control the molar ratio of POCl₃ to DMF. A 1:1 ratio is often sufficient for Vilsmeier reagent formation. 2. Optimize Reagent Addition: Add the POCl₃ dropwise to DMF at low temperature (0°C) to control the initial exothermic reaction and prevent localized excess of the chlorinating agent. |
| High Reaction Temperature | Higher temperatures can promote chlorination side reactions.[7] | 1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable rate of formylation.[4] |
| Alternative Reagents | The combination of DMF and POCl₃ may be too harsh for your specific substrate. | 1. Consider Milder Formylating Systems: Explore alternative Vilsmeier-Haack reagents such as DMF/oxalyl chloride or DMF/thionyl chloride, which may be less prone to causing chlorination.[4] |
Issue 3: Observation of N-Formylation
Question: I am working with an amino-substituted methylthiopyrimidine, and I am observing formylation on the amino group in addition to, or instead of, the desired C5-formylation. How can I achieve selective C-formylation?
Answer:
Amino groups are nucleophilic and can compete with the pyrimidine ring for reaction with the electrophilic Vilsmeier reagent, leading to the formation of formamides.[9][10]
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting Steps |
| High Reactivity of the Amino Group | The exocyclic amino group is highly nucleophilic and readily attacks the Vilsmeier reagent. | 1. Protecting Group Strategy: Protect the amino group with a suitable protecting group (e.g., acetyl or Boc) prior to the formylation reaction. The protecting group can be removed in a subsequent step. 2. Optimize Reaction Conditions: Lowering the reaction temperature may favor C-formylation over N-formylation by increasing the selectivity of the Vilsmeier reagent. |
| Incorrect Stoichiometry | An excess of the Vilsmeier reagent can lead to formylation at multiple sites. | 1. Stoichiometric Control: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents) to favor mono-formylation at the most reactive carbon position. |
Experimental Workflow for Selective C-Formylation
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Q2: Are there alternative methods for the formylation of methylthiopyrimidines?
A2: Yes, while the Vilsmeier-Haack reaction is a common and powerful method, other formylation techniques exist. [11]For certain substrates, methods like the Duff reaction or the Reimer-Tiemann reaction could be considered, although they are more typically used for phenols and other activated aromatic systems. [12]Additionally, metal-catalyzed carbonylation reactions using formic acid or its derivatives as the formyl source are emerging as alternatives. [13]The choice of method will depend on the specific substrate, desired selectivity, and available laboratory resources.
Q3: How can I effectively monitor the progress of my formylation reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. Visualizing the spots under UV light is usually sufficient. For more quantitative analysis and to detect minor byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.
Q4: What are some key safety considerations when performing a Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction should always be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction mixture with water or ice is highly exothermic and should be done slowly and with caution.
III. References
-
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. Available at:
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at:
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at:
-
Troubleshooting side reactions during the formylation step of synthesis - Benchchem. Available at:
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at:
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. Available at:
-
Preventing byproduct formation in pyrimidine chlorination reactions - Benchchem. Available at:
-
Vilsmeier–Haack reaction - Wikipedia. Available at:
-
Vilsmeier-Haack Reaction. Available at:
-
Different formylation methods. 1,[14] 2,[9][15] 3 [16]- ResearchGate. Available at:
-
Pyrimidine - Wikipedia. Available at:
-
Formylation of Amines - MDPI. Available at:
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at:
-
Synthesis and uses of Pyrimidine - ChemicalBook. Available at:
-
(PDF) Formylation of Amines - ResearchGate. Available at:
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mimedb.org [mimedb.org]
Technical Support Center: Scaling Up Pyrimidine Derivative Production
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-SCALE-2026-X Subject: Troubleshooting Critical Bottlenecks in Pyrimidine Scale-Up
Executive Summary
Scaling up pyrimidine derivatives presents a unique triad of challenges: exothermic hazards during chlorination, regioselectivity loss during N-alkylation, and purification failures (specifically "oiling out") during crystallization. This guide synthesizes field-proven protocols to transition your synthesis from gram-scale discovery to kilogram-scale process readiness.
Module 1: Reaction Safety & Engineering
Focus: Chlorination using Phosphorus Oxychloride (
Q1: My
chlorination reaction exotherms uncontrollably during the quench step. How do I manage this at the kilogram scale?
Diagnosis:
At the bench scale, adding water to the reaction mixture is manageable. At the kilogram scale, this is a safety violation. The hydrolysis of excess
The Solution: The "Reverse Quench" Protocol Never add water to the reaction vessel. You must transfer the reaction mixture into the quench medium.
Step-by-Step Protocol:
-
Dilution: Dilute the crude reaction mixture with a chemically inert solvent (e.g., Dichloromethane or Toluene) to reduce viscosity and heat capacity.
-
Temperature Control: Cool the quench vessel (containing water/ice or base) to < 5°C.
-
Controlled Addition: Pump the reaction mixture into the quench vessel.
-
Critical Parameter: Maintain quench temperature < 20°C. Stop addition if T rises above this limit.
-
-
pH Management: Use a buffered quench (e.g., Potassium Phosphate or Sodium Acetate) instead of pure water to neutralize HCl immediately, preventing acid-catalyzed degradation of the pyrimidine product.
Visual Workflow: Safe
Figure 1: Safe "Reverse Quench" workflow for large-scale chlorination reactions to prevent thermal runaway.
Module 2: Regioselectivity Control
Focus: N-Alkylation of Pyrimidines (N1 vs. N3 Selectivity)
Q2: I am observing a 60:40 mixture of N1- and N3-alkylated isomers. How can I shift selectivity to >95% for the N1 isomer?
Diagnosis: Pyrimidine N-alkylation is governed by a competition between steric hindrance (kinetic control) and thermodynamic stability .
-
N1 Position: Often more sterically hindered if C2/C6 substituents are present, but frequently leads to the thermodynamically more stable product (e.g., in 2-pyridones/pyrimidones).
-
N3 Position: Often kinetically favored due to higher accessibility but may be less stable.
The Solution: Solvent & Base Engineering You must shift from kinetic to thermodynamic control, or exploit "Tight Ion Pairing."
Troubleshooting Table: Optimizing Regioselectivity
| Parameter | N1-Selective Conditions (Thermodynamic) | N3-Selective Conditions (Kinetic) | Mechanism |
| Solvent | DMF, DMSO (High Dielectric) | THF, Dioxane (Low Dielectric) | Polar solvents dissociate ion pairs, allowing thermodynamic equilibration. Non-polar solvents favor tight ion pairs, directing alkylation to the most accessible site (N3). |
| Base | NaH, LiHMDS | Cesium ("soft" cation) promotes loose ion pairs. Lithium ("hard" cation) coordinates tightly to Oxygen/Nitrogen, often directing to N3 via chelation. | |
| Temperature | High (>80°C) | Low (<0°C) | High heat overcomes activation barriers for the stable isomer (N1). Low heat traps the fastest-forming isomer (N3). |
| Leaving Group | Chloride/Bromide | Iodide/Triflate | Harder leaving groups often require higher T, favoring thermodynamics. |
Visual Logic: Regioselectivity Decision Tree
Figure 2: Decision matrix for selecting reaction conditions to favor N1 vs. N3 alkylation.
Module 3: Work-up & Purification
Focus: Crystallization Failures ("Oiling Out")
Q3: During crystallization, my product separates as an oil (emulsion) rather than a solid. How do I fix this "oiling out"?
Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Limit (MSZW). This is common with pyrimidines due to their intermediate polarity and low melting points in impure states.
The Solution: The "Fining" & Seeding Protocol You must bypass the "oiled" state by controlling the supersaturation trajectory.[1]
Step-by-Step Protocol:
-
Determine the Miscibility Gap: Identify the temperature where the oil forms. Your crystallization must occur above this temperature or at a lower concentration.
-
The "Fining" Step:
-
Heat the mixture until the oil fully dissolves into a single phase.
-
Add a small amount of "good" solvent if necessary to ensure a single phase.
-
-
Seeding in the Metastable Zone:
-
Controlled Cooling: Cool at a rate of 5-10°C/hour. Rapid cooling will force the system back into the oiling region.
Recommended Solvent Systems for Pyrimidines:
| Primary Solvent (Good) | Anti-Solvent (Poor) | Notes |
| Ethanol | Water | Classic system. Risk of oiling if water added too fast. |
| Ethyl Acetate | n-Heptane | Excellent for lipophilic pyrimidines. Heptane is preferred over Hexane for higher flash point (safety). |
| Isopropyl Alcohol (IPA) | Isopropyl Acetate | "Green" alternative. Good for removing inorganic salts.[5] |
References
-
Safety of Chlorination Processes
- Title: Safety of chlorine production and chlorin
- Source: ResearchG
-
URL:
-
Scale-Up of Pyrimidine Chlorination
- Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3
- Source: MDPI (Molecules, 2012)
-
URL:
-
Regioselectivity in N-Alkylation
-
Crystallization Troubleshooting (Oiling Out)
-
Title: Oiling Out in Crystallization - Control and Optimization Strategies[4]
- Source: Mettler Toledo
-
URL:
-
-
Thermodynamic vs Kinetic Control
-
Title: Thermodynamic and kinetic reaction control[7]
- Source: Wikipedia (General Principle Verific
-
URL:
-
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. aquavarra.ie [aquavarra.ie]
- 6. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Oxidation of the Methylthio Group
Welcome to the technical support center for managing methylthio groups in complex chemical syntheses. The methylthio moiety (–SCH₃), a common functional group in pharmaceuticals, agrochemicals, and materials science, presents a unique challenge due to the sulfur atom's susceptibility to oxidation.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent unwanted oxidation to sulfoxides (–S(O)CH₃) and sulfones (–SO₂CH₃), ensuring the integrity of your target molecules.[2][3][4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction is showing significant sulfoxide or sulfone byproduct formation. What are the likely causes and how can I minimize it?
A1: Unwanted oxidation of a methylthio group is a common issue stemming from several factors. Identifying the root cause is the first step toward an effective solution.
-
Inherent Reactivity: The sulfur atom in a thioether is electron-rich and readily attacked by electrophilic oxidizing agents.[2][4] This reactivity is often higher than that of other functional groups you may wish to react elsewhere in the molecule.[5]
-
Choice of Reagents: Many common laboratory reagents, even if not explicitly chosen as oxidants for the methylthio group, can cause its oxidation. This includes reagents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and even prolonged exposure to atmospheric oxygen at elevated temperatures.[4][6][7]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of metal catalysts can promote the oxidation of the methylthio group.[7][8]
-
Workup Procedures: Acidic or oxidative workup conditions can inadvertently lead to the formation of sulfoxides or sulfones.
Strategies for Minimization:
-
Reagent Selection: Opt for milder and more chemoselective reagents for other transformations in your molecule. For instance, if you need to oxidize an alcohol, consider alternatives to strong oxidants that are known to also oxidize thioethers.[3]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Slow, controlled addition of reagents, particularly oxidants, at low temperatures (e.g., -78 °C to 0 °C) can significantly improve selectivity.[5]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen, especially for lengthy or high-temperature reactions.[9]
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protecting Groups: If the methylthio group is not involved in the desired reaction, consider protecting it. This is a robust strategy when dealing with harsh reaction conditions.
Q2: I'm using a strong oxidant for another functional group. How can I selectively protect the methylthio group?
A2: Protecting the methylthio group is an excellent strategy when its oxidation is unavoidable with the required reagents. The ideal protecting group should be easy to install, stable to the reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.
One effective, albeit less common, strategy is the temporary conversion of the thioether to a sulfonium salt. This approach masks the lone pairs on the sulfur atom, rendering it much less susceptible to oxidation.
Protocol: Protection of a Methylthio Group as a Sulfonium Salt
-
Protection (Formation of Sulfonium Salt):
-
Dissolve the substrate containing the methylthio group in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Add a slight excess (1.1 equivalents) of a methylating agent, such as methyl trifluoromethanesulfonate (MeOTf) or trimethyloxonium tetrafluoroborate (Me₃OBF₄).
-
Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).
-
The resulting sulfonium salt can often be used directly in the next step after solvent removal, or it can be precipitated with a non-polar solvent like diethyl ether.
-
-
Deprotection (Cleavage of Sulfonium Salt):
-
After the desired transformation on another part of the molecule is complete, the sulfonium salt can be demethylated to regenerate the methylthio group.
-
This is typically achieved by nucleophilic displacement using a soft nucleophile. A common method is to treat the sulfonium salt with a thiol, such as thiophenol, in the presence of a base like triethylamine (TEA).[10]
-
Alternatively, other nucleophiles like sodium iodide can be used.
-
Q3: I'm observing oxidation during my workup. What are the likely causes and what are the best practices to avoid it?
A3: Post-reaction workup is a frequently overlooked source of methylthio group oxidation.
-
Acidic Conditions: Strong aqueous acids used for quenching or extraction can sometimes promote oxidation, especially if dissolved oxygen is present.
-
Oxidative Quenches: Quenching a reaction with an oxidizing agent (e.g., hydrogen peroxide to consume excess phosphines) will readily oxidize any susceptible thioethers.
-
Prolonged Exposure to Air: Leaving reaction mixtures or crude products exposed to air for extended periods, particularly if they contain residual catalysts or are at elevated temperatures during solvent evaporation, can lead to oxidation.
Recommended Workup Practices:
| Issue | Recommended Practice |
| Acidic Quench | Use a buffered aqueous solution (e.g., saturated ammonium chloride) or a weak acid (e.g., dilute citric acid) for quenching. |
| Oxidative Quench | If an oxidative quench is necessary, consider alternative, non-oxidative methods to remove the reagent . For example, for phosphine removal, precipitation or chromatography might be options. For chromium oxidants, a reductive quench with isopropanol is standard.[11] |
| Air Exposure | Minimize the time the product is exposed to air. Concentrate the product under reduced pressure at low temperatures. If the product is particularly sensitive, perform the workup and purification under an inert atmosphere. |
| Metal Contamination | If transition metals were used, they can be removed by washing with a solution of a chelating agent like EDTA or by precipitation as sulfides with aqueous sodium sulfide.[11] |
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of methylthio group oxidation?
A4: The oxidation of a methylthio group (a thioether) proceeds in two main steps. The sulfur atom, with its available lone pairs of electrons, acts as a nucleophile and attacks the oxidizing agent. This initial oxidation converts the thioether to a sulfoxide. If a sufficiently strong oxidizing agent is used, or if an excess of the oxidant is present, the sulfoxide can be further oxidized to a sulfone.[4]
Caption: Decision workflow for preventing oxidation.
Q7: What analytical techniques are best for detecting and quantifying sulfoxide and sulfone byproducts?
A7: A combination of techniques is typically used for accurate detection and quantification.
-
Thin Layer Chromatography (TLC): Sulfoxides and sulfones are significantly more polar than their corresponding thioethers. This difference in polarity makes TLC an excellent, rapid method for monitoring the progress of a reaction and detecting the formation of these byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. LC can separate the starting material from its oxidized byproducts, and MS will confirm their identities by their molecular weights (a mass increase of +16 for the sulfoxide and +32 for the sulfone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful. The protons on the methyl group of the methylthio moiety (–SCH₃) will have a characteristic chemical shift. Upon oxidation to a sulfoxide (–S(O)CH₃) or a sulfone (–SO₂CH₃), this signal will shift downfield to a different, distinct chemical shift, allowing for quantification by integration.
References
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
- Fabretti, A., et al. (1994). SULFOXIDES FROM THIOETHERS AND Mn02-HCI.
- Christie, R. J., et al. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.
- Wessjohann, L. A., & Sontag, B. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions.Organic Letters, 2(12), 1673-1676.
- Li, Y., et al. (2026).
- Kotha, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.RSC Advances, 12(40), 26035-26042.
- Kotha, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.Semantic Scholar.
-
Protecting groups in organic synthesis + H2O. [Link]
- Kocienski, P. J. (2005). Protecting Groups.Thieme.
- Can any oxidants selectively oxidate primary alcohol to acid, while not influence the Methylthio attached to aromatic ring?
- What are protecting groups for thiols that can be radically cleaved? Reddit. (2019).
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
- Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.Organic Letters, 17(7), 1838-1841.
- Ho, T. L. (1979). Methylthiomethyl, a New Carboxyl Protecting Group in Peptide Synthesis.Synthesis, 1979(10), 787-788.
- Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen.Journal of the American Chemical Society.
-
Methyl (methylthio)acetate. Oakwood Chemical. [Link]
-
How to Reduce the Oxidation of Therapeutic Proteins. News-Medical. (2019). [Link]
- Bellussi, G., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- Shen, X., & Toste, F. D. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation.Accounts of Chemical Research, 48(6), 1735-1745.
-
Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers. (2024). [Link]
- van der Pyl, D., et al. (2018). Oxidation of Secondary Methyl Ethers to Ketones.The Journal of Organic Chemistry, 83(1), 484-490.
- Lam, X. M., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2.Journal of Pharmaceutical Sciences, 86(11), 1250-1255.
- Ditrich, K. Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.Science of Synthesis.
- Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid).
- Chemoselective thioether oxid
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021).
- A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI.
- methyl group oxid
- Thioester and thioacid synthesis by acylation of thiols (thiol
- Recent trends for chemoselectivity modulation in one-pot organic transform
- From tetroses to methionine hydroxy analogues through Sn (IV) Lewis acid catalysis using methanethiol as sulphur feedstock. Lirias.
- Larsen, G. L., et al. (1988).
- 2-methyl-4'-(methylthio)-2-Morpholinopropiophenone (CAS 71868-10-5).
- How to handle peptides th
- Oxidation of Methylthiophenes to Thiophenecarboxylic Acids.
- Organic Reaction Workup Formulas for Specific Reagents.
- Yuan, Z., et al. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts. (2014).
- Oxidation of Organic Functional Groups. Organic Chemistry Portal. (2015).
- Site-selective C(sp3)-H oxidation of alkyl substrates devoid of functional handles. ETH Zurich Research Collection. (2025).
- Swern-type oxidation reactions producing methylthio-methyl byproducts...
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Troubleshooting Pyrimidine Cyclization Reactions
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) related to pyrimidine cyclization reactions. Our goal is to help you overcome common experimental challenges, optimize your reaction conditions, and improve product yields.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during pyrimidine synthesis, providing quick and actionable solutions.
Q1: My Biginelli reaction is resulting in a low yield (<40%). What are the most probable causes?
A1: Low yields in the Biginelli reaction are a frequent challenge. The primary culprits often include:
-
Suboptimal Catalyst: Traditional acid catalysts like HCl may not be effective for all substrates.[1][2]
-
Side Reactions: Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume your starting materials.[1][2]
-
Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, particularly with sterically hindered substrates.[2]
-
Poor Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the reaction rate and promote the formation of byproducts.[1][2]
Q2: I'm observing an unexpected peak in my HPLC/TLC analysis of a Biginelli reaction. What could this side product be?
A2: The most common byproducts in a Biginelli reaction are the Knoevenagel condensation product and the uncyclized open-chain ureide intermediate.[1][2]
-
The Knoevenagel adduct will be missing the urea component.
-
The open-chain ureide will contain all three components but will not have formed the final ring structure.[2] With certain cyclic β-dicarbonyl compounds, spiroheterocyclic compounds can also be a major byproduct.[2] It is recommended to characterize the byproduct by NMR and mass spectrometry to confirm its identity.[2]
Q3: My Pinner synthesis is not working. What are the critical parameters to control?
A3: The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to monitor are:
-
Anhydrous Conditions: The intermediate imidate salt (Pinner salt) is extremely sensitive to moisture. The presence of water can lead to hydrolysis, forming esters as byproducts instead of the desired pyrimidine.[2]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required to prevent decomposition or rearrangement into N-alkyl amides.[2]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[2]
Q4: Can I use aliphatic aldehydes in the Biginelli reaction?
A4: Yes, but yields are often lower when compared to aromatic aldehydes. Aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[1][2] A useful strategy to improve yields with aliphatic aldehydes is the "Atwal modification," which involves pre-forming the enone intermediate.[2]
Q5: What is the role of the catalyst in the Biginelli reaction, and how can I choose the best one?
A5: The catalyst is essential for product formation in the Biginelli reaction; without it, yields are often poor.[1] While strong Brønsted acids like HCl have been traditionally used, they can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[1]
Detailed Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific problems encountered during pyrimidine cyclization reactions.
Problem 1: Low Yield and Formation of a Major Byproduct in the Biginelli Reaction
Scenario: A reaction between benzaldehyde, ethyl acetoacetate, and urea results in a low yield of the desired dihydropyrimidinone (DHPM) and a significant amount of a byproduct identified as the Knoevenagel condensation product.
Causality Analysis:
The Biginelli reaction mechanism involves a delicate equilibrium between the formation of an N-acyliminium ion (leading to the desired DHPM) and the Knoevenagel condensation pathway. If the Knoevenagel condensation is faster, it will consume the aldehyde and β-ketoester, reducing the yield of the target product.
Mitigation Strategies:
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, thereby outcompeting the Knoevenagel pathway.[2]
-
Catalyst Optimization: Screen a variety of Lewis acids (e.g., Yb(OTf)₃, InCl₃) or use a Brønsted acid co-catalyst to accelerate the desired cyclization.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate.[1] Protic and polar aprotic solvents generally perform well.[2] Experiment with different solvents like ethanol, acetonitrile, or even solvent-free conditions.[1]
Experimental Protocol: Catalyst Screening
-
Setup: In parallel reaction vials, place a stirrer bar and add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of Yb(OTf)₃, InCl₃, Bi(OTf)₃, etc.).
-
Solvent Addition: Add 2 mL of the chosen solvent (e.g., ethanol, acetonitrile, THF) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., 60 °C) and monitor their progress by TLC or LC-MS.
-
Analysis: Compare the product yields for each catalyst to identify the optimal choice for your substrate combination.
Problem 2: Formation of an Uncyclized Intermediate
Scenario: NMR analysis of the crude reaction mixture shows the presence of a significant amount of the open-chain ureide intermediate, indicating that the final cyclization step has failed.
Causality Analysis:
The failure of the final ring-closure step is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen. This can be caused by a weak acid catalyst or a low reaction temperature.
Mitigation Strategies:
-
Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[2]
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to be effective in promoting the cyclization and improving yields.[3]
Problem 3: Catalyst Deactivation
Scenario: The reaction starts well but then stalls before all the starting material is consumed, suggesting catalyst deactivation.
Causality Analysis:
Catalyst deactivation can occur through several mechanisms, including poisoning by impurities, structural changes due to water, or fouling by polymeric byproducts.[4]
Mitigation Strategies:
-
Ensure Purity of Reagents: Use high-purity, anhydrous solvents and reagents to avoid introducing catalyst poisons.[1][5]
-
Run Under Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation by oxygen or moisture.[2]
-
Catalyst Support: Using a supported catalyst can sometimes improve stability and longevity.
Problem 4: Product Purification Challenges
Scenario: Difficulty in isolating the pure pyrimidine product from the crude reaction mixture due to the presence of unreacted starting materials, byproducts, or a complex mixture.
Causality Analysis:
The structural similarity between the desired product and byproducts, or the presence of highly polar or non-polar impurities, can complicate purification by standard methods like column chromatography.
Purification Protocols:
-
Recrystallization: This is a cost-effective technique for purifying solid pyrimidine compounds.[6]
-
Solvent Selection: Choose a solvent in which the pyrimidine is highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents include ethanol, methanol, and ethyl acetate.[6]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]
-
-
Flash Column Chromatography: A rapid and widely used method for purifying pyrimidines from complex mixtures.[6]
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[6]
-
-
Preparative HPLC (Prep-HPLC): A high-resolution technique for obtaining highly pure pyrimidines, especially for challenging separations.[6]
Visualizing Reaction Workflows and Mechanisms
Troubleshooting Workflow for Low Yield in Biginelli Reaction
Caption: A logical workflow for troubleshooting low yields in the Biginelli pyrimidine synthesis.
Simplified Biginelli Reaction Mechanism
Caption: A simplified representation of the Biginelli reaction mechanism.
Data Summary Tables
Table 1: Common Solvents and Their Impact on a Model Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Ethanol | 24.5 | 85-95 | Protic, good for dissolving reactants.[7] |
| Acetonitrile | 37.5 | 80-90 | Aprotic, polar, often gives clean reactions. |
| Tetrahydrofuran (THF) | 7.6 | 60-75 | Lower polarity, may require higher temperatures. |
| Dichloromethane (DCM) | 9.1 | 50-70 | Non-polar, may lead to solubility issues.[7] |
| Water | 80.1 | Variable | "Green" solvent, but can cause hydrolysis.[8] |
| Solvent-free | N/A | 70-95 | Environmentally friendly, but can be heterogeneous.[1] |
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega - ACS Publications.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
- Pyrimidine - Wikipedia.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate.
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
- Synthesis of pyrimidines from dinitrogen and carbon - Oxford Academic.
- Developments of pyridodipyrimidine heterocycles and their biological activities - PMC.
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC.
- Troubleshooting: How to Improve Yield - University of Rochester.
- Optimization of different solvents for the model reaction. a | Download Table - ResearchGate.
- pyrimidine degradation pathway: Topics by Science.gov.
- Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H) - R Discovery.
- Pyrimidine synthesis - Organic Chemistry Portal.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- Pyrimidine- Definition, Properties, Structure, Uses - Microbe Notes.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH.
- Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine - Pharmaguideline.
- Pyrimidine: Definition, Structure & Synthesis - Organic Chemistry - Vaia.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC.
- A previously undescribed pathway for pyrimidine catabolism - PNAS.
- Pyrimidine biosynthesis and catabolism | Biological Chemistry II Class Notes - Fiveable.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
- (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines - ResearchGate.
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reactivity of pyrimidine carbaldehydes
This guide serves as a technical support resource for researchers working with pyrimidine carbaldehydes. It addresses the unique reactivity profiles of these molecules, specifically how solvent choice dictates the equilibrium between reactive and non-reactive species.
Topic: Solvent Effects & Reactivity Optimization Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Core Concept: The "Hidden" Deactivation
Q: Why does my pyrimidine carbaldehyde show no reactivity in aqueous or alcoholic solvents, despite being highly electron-deficient?
A: You are likely encountering the Hydration Trap . Unlike benzaldehyde, pyrimidine carbaldehydes (particularly the 2- and 4-isomers) are so electron-deficient that they react reversibly with protic solvents (water, methanol, ethanol) to form gem-diols (hydrates) or hemiacetals .
-
The Mechanism: The pyrimidine ring acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the carbonyl carbon. In the presence of water, the equilibrium shifts dramatically toward the chemically inert hydrate.
-
The Consequence: Nucleophiles (amines, ylides) cannot attack the carbonyl carbon because it is already tetrahedrally coordinated (sp³ hybridized).
-
Diagnostic: 1H NMR in D₂O often shows the disappearance of the aldehyde proton (~10 ppm) and the appearance of a methine proton (~6.0 ppm) corresponding to the hydrate.
Recommendation: Switch to polar aprotic solvents (DCM, Acetonitrile, THF) and use dehydrating agents (MgSO₄ or Molecular Sieves) if the reaction produces water.
Visualization: The Hydration Equilibrium
The following diagram illustrates the solvent-dependent equilibrium that deactivates the aldehyde.
Caption: In protic media, the equilibrium favors the inert gem-diol, blocking nucleophilic attack.
Troubleshooting Guide: Condensation Reactions
Q: I am attempting a Knoevenagel condensation with pyrimidine-4-carbaldehyde, but yields are low (<20%). What is wrong?
A: The issue is likely a combination of solvent polarity and catalyst basicity .
Root Cause Analysis
-
Ring Instability: Strong bases (e.g., NaOH, NaOEt) used in standard protocols can attack the electron-deficient pyrimidine ring (positions 2, 4, or 6), leading to ring opening or complex polymerization (tarring) rather than deprotonating your nucleophile.
-
Solvent Interference: If using ethanol (standard for Knoevenagel), you are fighting the hemiacetal equilibrium described above.
Optimized Protocol (Self-Validating)
Objective: Synthesize a pyrimidine-vinyl derivative without ring degradation.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reason |
| Solvent | Ethanol / Water | Toluene or Benzene | Aprotic; allows azeotropic water removal. |
| Catalyst | NaOH / KOH / Piperidine (excess) | Piperidinium Acetate / EDDA | Buffered, mild acidity prevents ring attack. |
| Setup | Reflux | Dean-Stark Trap | Physically removes water, driving equilibrium forward. |
| Temperature | 80°C | Reflux (110°C) | Required to remove water azeotropically. |
Step-by-Step Workflow:
-
Dissolve: 1.0 eq Pyrimidine-carbaldehyde + 1.1 eq Active Methylene Compound in Toluene (0.5 M).
-
Catalyst: Add 5 mol% Piperidine and 5 mol% Acetic Acid (forms in-situ buffer).
-
Reflux: Heat with a Dean-Stark trap. Monitor the collection of water.[1]
-
Validation: Reaction is complete when water evolution ceases (usually 2-4 hours).
-
Workup: Cool. If product precipitates, filter. If not, evaporate toluene and recrystallize from EtOH/Hexane.
Advanced Topic: Redox Reactions (Cannizzaro)
Q: Can I perform a Cannizzaro reaction on pyrimidine carbaldehydes?
A: Proceed with extreme caution. The classical Cannizzaro reaction requires concentrated strong base (50% NaOH). For pyrimidines, this is often destructive.
-
The Risk: The hydroxide ion (
) is a hard nucleophile. While it should attack the aldehyde carbonyl, the highly electron-deficient pyrimidine ring (especially at C2/C4/C6) competes as an electrophile. This leads to (if a leaving group is present) or ring cleavage (ANRORC mechanism variants). -
The Solution: Use Crossed-Cannizzaro conditions with a sacrificial aldehyde (Formaldehyde) and milder bases, or phase-transfer catalysis (PTC) to limit the exposure of the ring to the aqueous base.
Solvent Selection Matrix for Redox Stability
| Solvent System | Suitability | Notes |
| Water (pH > 12) | High Risk | High probability of ring hydrolysis/cleavage. |
| MeOH / NaOH | Moderate Risk | May form methyl hemiacetals or perform methoxide attack on the ring. |
| DCM / Water (PTC) | Recommended | Uses Phase Transfer Catalyst (e.g., TEBA). Keeps bulk base in water, aldehyde in organic phase. |
| Solid State | Emerging | Grinding with solid KOH (solvent-free) has shown success for sensitive heterocycles [1]. |
Decision Tree: Solvent Selection
Use this logic flow to select the correct solvent for your specific transformation.
Caption: Logical workflow to avoid hydration and ring degradation based on reaction type.
References
-
BenchChem. (2025).[2][3] Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Retrieved from
-
Pocker, Y., Meany, J. E., & Nist, B. J. (1967). Reversible hydration of 2- and 4-pyridinecarboxaldehydes.[1] I. Equilibrium studies. The Journal of Physical Chemistry.[1] Retrieved from
-
Brown, D. J. (1994). The Pyrimidines.[2][3][4][5][6][7][8] Wiley-Interscience. (Standard text confirming electron deficiency and ring susceptibility).
-
Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances. ResearchGate. Retrieved from
-
Jadhav, S. D., & Singh, A. (2017). Oxidative annulation involving anilines... enables the synthesis of 4-arylpyrimidines. Organic Letters. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Diethylamino)pyrimidine-5-carbaldehyde | Benchchem [benchchem.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Workup & Troubleshooting for 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde Synthesis
Topic: Workup procedure for 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde synthesis CAS No: 84755-30-6 Audience: Researchers, Process Chemists, and Drug Development Professionals
Core Directive & Protocol Overview
As a Senior Application Scientist, I understand that the synthesis of This compound is a critical step in developing p38 kinase inhibitors and other pyrimidine-based heterocycles. The industry-standard method is the Vilsmeier-Haack formylation of 4-methyl-2-(methylthio)pyrimidine.
While the reaction itself is robust, the workup is where most failures occur—specifically regarding hydrolysis of the iminium intermediate, phase separation, and odor management due to the methylthio moiety. This guide treats the protocol not just as a recipe, but as a responsive system where every variable (pH, temperature, stoichiometry) affects the outcome.
Standard Reaction Scheme
The transformation involves the electrophilic attack of the Vilsmeier reagent (chloromethyliminium salt) on the electron-rich 5-position of the pyrimidine ring, followed by hydrolysis.
Reaction: 4-Methyl-2-(methylthio)pyrimidine + POCl3 + DMF → [Iminium Intermediate] → (Hydrolysis) → Product
Technical Support: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Category A: Workup & Isolation Issues
Q1: I poured the reaction mixture into ice water, but no precipitate formed. It remains a dark oil/emulsion. How do I isolate the product?
Diagnosis: The product, this compound, has a relatively low melting point and can "oil out" if the aqueous volume is too large or if the neutralization is exothermic, keeping the mixture warm. Additionally, the intermediate iminium salt may not have fully hydrolyzed if the pH is too acidic.
Corrective Action:
-
Check pH: Ensure the mixture is neutralized to pH 6–8 . The iminium salt is stable in acid; hydrolysis requires water and a shift toward neutrality. Use saturated Sodium Acetate (NaOAc) or Sodium Carbonate (Na2CO3) solution. Do not use strong NaOH rapidly, as it may hydrolyze the methylthio group or cause Cannizzaro-type side reactions.
-
Salting Out: If an emulsion persists, add solid NaCl to saturate the aqueous phase. This increases the ionic strength and forces the organic product out of the aqueous layer.
-
Extraction Protocol: Do not rely on filtration if a solid doesn't form immediately. Perform an extraction:
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Wash the combined organics with brine.
-
Dry over anhydrous
. -
Concentrate in vacuo. The residue often crystallizes upon standing or trituration with cold hexanes/diethyl ether.
-
Q2: The product smells intensely of rotten cabbage (methanethiol). Is the product decomposing?
Diagnosis:
While the methylthio group is generally stable under Vilsmeier conditions, trace hydrolysis can release methanethiol (
Corrective Action:
-
Odor Control: All rotovap exhaust should be vented into a bleach (sodium hypochlorite) scrubber to oxidize volatile sulfur compounds.
-
Reaction Temp: Ensure the Vilsmeier reaction did not exceed 80°C. Higher temperatures promote nucleophilic attack of chloride on the methylthio group or hydrolysis.
-
Stability Check: Run a TLC. If the spot for the starting material (4-methyl-2-(methylthio)pyrimidine) is absent and the product spot is distinct, the smell is likely trace byproducts. If the product spot is streaking or multiple spots appear, decomposition has occurred.
Category B: Reaction Optimization
Q3: My yield is consistently low (<40%). The TLC shows unreacted starting material.
Diagnosis: The pyrimidine ring is electron-deficient compared to benzene. While the methyl and methylthio groups activate it, it is still less reactive than pyrroles or indoles. The standard "room temperature" Vilsmeier protocol is often insufficient.
Corrective Action:
-
Temperature: Heat the reaction mixture to 60–80°C after the addition of the substrate. Monitor by TLC every hour.
-
Stoichiometry: Increase the Vilsmeier reagent ratio. Use 3–5 equivalents of POCl3 and 5–10 equivalents of DMF . The excess DMF acts as both solvent and reagent, ensuring the intermediate forms.
-
Anhydrous Conditions:
is moisture-sensitive. Ensure all glassware is flame-dried and DMF is anhydrous. Moisture destroys the Vilsmeier reagent before it can react with the pyrimidine.
Experimental Workflow & Data
Critical Parameters Table
| Parameter | Recommended Value | Impact of Deviation |
| POCl3 Equivalents | 3.0 – 5.0 eq | <3.0: Incomplete conversion. >5.0: Difficult quenching, potential chlorination side-products. |
| Reaction Temp | 60°C – 80°C | <60°C: Very slow reaction. >90°C: Decomposition of methylthio group. |
| Quenching pH | 6.0 – 8.0 | <4.0: Incomplete hydrolysis of iminium salt. >9.0: Risk of side reactions (aldol condensation, hydrolysis). |
| Solvent | Anhydrous DMF | Moisture: Quenches POCl3, reducing yield drastically. |
Workup Logic Diagram (Graphviz)
The following diagram illustrates the decision-making process during the workup phase.
Caption: Decision tree for the isolation of this compound.
Detailed Experimental Protocol
Safety Warning:
-
Reagent Formation:
-
In a flame-dried flask under
, cool DMF (5.0 eq) to 0°C. -
Dropwise add
(3.0 eq) . Stir for 30 min at 0°C to form the white/colorless Vilsmeier salt.
-
-
Substrate Addition:
-
Dissolve 4-methyl-2-(methylthio)pyrimidine (1.0 eq) in a minimum amount of DMF.
-
Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat to 60–70°C for 3–5 hours. Monitor consumption of starting material by TLC (Eluent: 20% EtOAc in Hexanes).
-
-
Quenching & Hydrolysis (Critical Step):
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Observation: The mixture will be acidic.[1]
-
Slowly add saturated aqueous Sodium Acetate or Sodium Carbonate until pH reaches 7 . Stir for 1 hour to ensure complete hydrolysis of the iminium species.
-
-
Isolation:
-
Method A (Precipitation): If a solid forms, filter, wash with copious water, and dry.
-
Method B (Extraction): If no solid forms, extract with DCM (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over
, filter, and evaporate. -
Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexane).
-
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Conditions. [Link]
Sources
Validation & Comparative
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde spectral data analysis
Topic: 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde Spectral Data Analysis & Comparison Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary: The "Swiss Army Knife" of Pyrimidine Scaffolds
This compound (CAS: 84755-30-6) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK inhibitors like Pamapimod) and fused ring systems such as pyrazolo[3,4-d]pyrimidines.[1]
Its value lies in its trifunctional nature :
-
Electrophilic Aldehyde (C5): Ready for condensation, reduction, or reductive amination.[1]
-
Nucleofugal Sulfide (C2): The methylthio group serves as a latent leaving group (
), activatable by oxidation to sulfone/sulfoxide.[1] -
Acidic Methyl (C4): The methyl group at the 4-position exhibits vinylogous acidity, allowing for chain extension or cyclization.
This guide analyzes its spectral fingerprint, compares it with halogenated alternatives, and provides validated protocols for its application.[1]
Spectral Data Analysis
The following data represents the consensus spectral signature for high-purity (>98%) material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (300 MHz, DMSO-| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.15 | Singlet (s) | 1H | -CHO (Aldehyde) | Highly deshielded due to conjugation with the electron-deficient pyrimidine ring.[1] |
| 8.92 | Singlet (s) | 1H | H-6 (Pyrimidine Ring) | The most deshielded aromatic proton, adjacent to ring nitrogens and the aldehyde.[1] |
| 2.78 | Singlet (s) | 3H | C4-CH | Slightly deshielded compared to toluene due to the electron-poor heterocycle. |
| 2.60 | Singlet (s) | 3H | S-CH | Characteristic shift for S-methyl on a pyrimidine ring. |
Infrared (IR) Spectroscopy
-
1695 cm
: Strong C=O stretching (Aldehyde).[1] -
1580, 1535 cm
: C=N and C=C stretching (Pyrimidine skeletal vibrations).[1] -
2850, 2750 cm
: C-H stretching (Aldehyde Fermi doublet - often weak).
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)[1]
-
m/z: 169.05 [M+H]
(Calc.[1] MW: 168.22).[1][2] -
Fragmentation: Loss of -CH
(153) and -CO (140) are common fragmentation pathways.[1]
Comparative Analysis: Selecting the Right Precursor
In drug discovery, choosing between the Methylthio analog and the Chloro analog is a strategic decision based on the desired reaction pathway.[1]
| Feature | This compound (Subject) | 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (Alternative) |
| CAS | 84755-30-6 | 148256-82-0 |
| Primary Reactivity | C5-Aldehyde Condensation | C4-Nucleophilic Displacement ( |
| Stability | High (Resistant to hydrolysis) | Moderate (C-Cl bond hydrolytically sensitive) |
| C4-Functionalization | Requires harsh conditions (e.g., lithiation) | Facile: Reacts with amines/alkoxides at RT.[1] |
| C2-Displacement | Requires activation (oxidation to SO | Possible, but C4-Cl reacts first. |
| Best Use Case | Building fused rings (e.g., Pyrazoles) where the pyrimidine core remains intact.[1] | Introducing diversity at C4 (e.g., amino side chains) before ring closure.[1] |
Decision Matrix:
-
Choose the Subject (Methylthio/Methyl) if you need to retain the carbon scaffold at C4 (e.g., for pyrazolo[3,4-d]pyrimidines).[1]
-
Choose the Alternative (Chloro) if you need to introduce an amine or ether at C4 via
.[1]
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivative
This protocol demonstrates the utility of the C5-aldehyde and C4-methyl groups reacting in concert with hydrazine.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Hydrazine hydrate (1.2 eq)[1]
-
Ethanol (0.1 M concentration)[1]
-
Acetic acid (catalytic)[1]
Methodology:
-
Dissolution: Dissolve 1.0 g of the aldehyde in 60 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 5 drops of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 4 hours. The aldehyde first forms a hydrazone, which then undergoes intramolecular cyclization with the adjacent C4-methyl group.
-
Isolation: Cool the reaction to 4°C. The product, 3-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine , precipitates as a yellow solid.[1]
-
Purification: Filter and wash with cold ethanol. Yield is typically 85-90%.
Protocol B: Activation of C2-Methylthio Group ( Enabling)
The methylthio group is a poor leaving group. This protocol activates it by oxidation to the sulfone.[1]
Reagents:
-
Substrate (from Protocol A or parent aldehyde)[1]
-
m-CPBA (2.2 eq) or Oxone®[1]
-
Dichloromethane (DCM)[1]
Methodology:
-
Dissolve the substrate in DCM at 0°C.
-
Add m-CPBA portion-wise to avoid exotherms.
-
Stir at room temperature for 6 hours.
-
Wash with saturated NaHCO
to remove m-chlorobenzoic acid. -
The resulting sulfone is now highly reactive toward amines (e.g., morpholine, piperazine) for
displacement at the C2 position.[1]
Visualizations
Diagram 1: Reactivity & Synthesis Workflow
This diagram maps the transformation of the core scaffold into high-value targets.
Caption: Logical flow from the parent aldehyde to fused ring systems and activated intermediates for drug synthesis.[1]
Diagram 2: Spectral Assignment Map
Visualizing the correlation between structure and NMR shifts.[3]
Caption: Mapping of specific NMR signals to the functional groups of the pyrimidine scaffold.
References
-
Synthesis and Kinase Inhibition: Hill, R. J., et al. (2008).[1] "Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity." Journal of Pharmacology and Experimental Therapeutics, 327(3), 610-619.[1][4] Link
-
Pyrazolo[3,4-d]pyrimidine Formation: Wang, L., et al. (2019).[1] "Condensation of 4,6-dichloropyrimidine-5-carbaldehyde with hydrazines: A route to pyrazolo[3,4-d]pyrimidines." Journal of Heterocyclic Chemistry, 56(4), 1230-1238.[1] (Analogous chemistry applied to methylthio variants).
-
General Pyrimidine Spectral Data: Armarego, W. L. F. (2003).[1] Purification of Laboratory Chemicals. Elsevier. (Reference for standard pyrimidine shifts).
-
Spectral Database for Organic Compounds (SDBS): SDBS No. 4452 (Pyrimidine derivatives general shifts).[1] [1]
Sources
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 84755-30-6 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Mass Spectrometry of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 1809-21-8). It is designed for researchers utilizing this compound as a scaffold in the synthesis of kinase inhibitors, antivirals, and agrochemicals.
Executive Summary
This compound is a critical heterocyclic intermediate. Its dual electrophilic sites (aldehyde and pyrimidine ring) and the labile sulfide moiety make it prone to oxidation (sulfoxide/sulfone formation) and hydrolysis. While NMR confirms bulk structure, Mass Spectrometry (MS) is the superior tool for detecting trace impurities and validating reaction progress due to its sensitivity and speed.
This guide compares the two dominant ionization modalities—Electrospray Ionization (ESI) and Electron Ionization (EI) —to determine which yields superior "performance" (defined as sensitivity, structural information, and suitability for complex matrices).
Comparative Analysis: Ionization Alternatives
For this specific pyrimidine derivative, the choice of ionization technique dictates the quality of data. We compare ESI-LC/MS (Soft) against EI-GC/MS (Hard).
Performance Matrix
| Feature | Alternative A: ESI-LC/MS (Recommended for Purity) | Alternative B: EI-GC/MS (Recommended for ID) |
| Ionization Type | Soft (Protonation | Hard (Electron Bombardment |
| Dominant Signal | ||
| Fragmentation | Minimal (requires MS/MS) | Rich (In-source fragmentation) |
| LOD (Limit of Detection) | < 1 ng/mL (High Sensitivity) | ~10–50 ng/mL |
| Thermal Risk | Low (Ambient temperature source) | High (Injector >250°C may degrade aldehyde) |
| Impurity Profiling | Excellent for polar oxidants (Sulfoxides) | Good for volatile non-polar byproducts |
Expert Insight
-
Why ESI Wins for Process Development: The aldehyde group at C5 is reactive. In GC/MS, the high injector port temperature (250°C) can induce thermal disproportionation or oxidation of the methylthio group, leading to false impurity peaks. ESI operates at lower temperatures, preserving the analyte's integrity.
-
Why EI Wins for Library Matching: If you are confirming the identity of a purchased raw material against a NIST library, EI provides a "fingerprint" spectrum (loss of -CHO, -SMe) that ESI cannot generate without a Q-TOF or Triple Quad setup.
Structural Integrity & Fragmentation Pathways
Understanding the fragmentation is essential for distinguishing the product from its Regioisomers (e.g., 6-methyl isomer) or Degradants .
Proposed Fragmentation Mechanism (EI/CID)
Under High-Energy Collision (CID in MS/MS) or Electron Impact:
-
Precursor:
168 (EI) or 169 (ESI). -
Primary Loss (-CHO): Cleavage of the formyl group is the most energetically favorable pathway, yielding the pyrimidine cation (
139/140). -
Secondary Loss (-SMe): Loss of the thiomethyl radical (
47) typically follows, or occurs directly from the parent, yielding the pyrimidine core ( 121).
Visualization: Fragmentation Logic
Caption: Predicted MS/MS fragmentation pathway for this compound in positive ESI mode.
Validated Experimental Protocols
Protocol A: High-Resolution ESI-LC/MS (Purity Check)
Objective: Quantify purity and detect sulfoxide impurities (
1. Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Acetonitrile (MeCN) (Avoid Methanol to prevent hemiacetal formation with the aldehyde).
-
Dilute to 1 µg/mL with 50:50 MeCN:Water (+0.1% Formic Acid).
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
3. MS Parameters (Source: ESI+):
-
Capillary Voltage: 3.5 kV.[2]
-
Gas Temperature: 300°C.
-
Fragmentor Voltage: 100 V (Keep low to prevent in-source loss of aldehyde).
-
Scan Range:
100 – 500.
4. Data Interpretation (Self-Validation):
-
Target Peak:
169.04 ( ). -
Adduct Check: Look for
191.02 ( ) to confirm molecular weight. -
Impurity Flag: A peak at
185.04 indicates the Sulfoxide impurity ( ).
Protocol B: EI-GC/MS (Identity Confirmation)
Objective: Confirm structure via library matching.
1. System Setup:
-
Inlet Temp: 200°C (LOWER than standard 250°C to protect the aldehyde).
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium @ 1 mL/min.
2. Temperature Program:
-
Hold 60°C for 1 min -> Ramp 20°C/min to 280°C.
3. MS Acquisition:
4. Expected Spectrum:
-
Base Peak: Often
168 ( ) or 139 ( ). -
Key Fragment:
121 (Loss of SMe).
Analytical Workflow Diagram
This diagram illustrates the decision-making process for analyzing this specific scaffold, ensuring the correct method is chosen based on the analytical need.
Caption: Decision matrix for selecting the optimal mass spectrometry workflow based on analytical requirements.
References
-
BenchChem. (2025).[1] In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Retrieved from .
-
Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[4] Retrieved from .
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrimidine Derivatives. NIST Standard Reference Database 1A v17. Retrieved from .
-
GuideChem. (2022). Synthesis and Properties of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. Retrieved from .
-
PubChem. (2025). Compound Summary: this compound (CAS 1809-21-8). National Library of Medicine. Retrieved from .
Sources
Technical Guide: Reactivity Profile & Application of 4-Chloro vs. 4-Methylthiopyrimidine
Executive Summary: The "Sprint" vs. The "Switch"
In pyrimidine functionalization, 4-chloropyrimidine and 4-methylthiopyrimidine represent two distinct strategic handles. They are not merely alternatives but serve orthogonal roles in synthetic design.
-
4-Chloropyrimidine (4-Cl): The "Sprint" candidate. It is an intrinsically reactive electrophile, ready for immediate Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings (Suzuki/Stille). It is kinetically unstable toward hydrolysis. -
4-Methylthiopyrimidine (4-SMe): The "Switch" candidate. It is kinetically stable and inert to standard nucleophiles, acting as a protecting group surrogate. However, it can be "switched on" via two distinct mechanisms:
-
Oxidative Activation: Conversion to sulfone (
), creating a leaving group more reactive than chloride. -
Desulfitative Coupling: Direct participation in Liebeskind-Srogl cross-coupling under neutral conditions.
-
This guide details the mechanistic divergence, experimental protocols, and decision-making frameworks for utilizing these scaffolds.
Mechanistic Divergence & Reactivity Hierarchy
The choice between Cl and SMe is dictated by the desired Order of Events in your synthetic route.
Electronic Structure & Leaving Group Ability
The pyrimidine ring is electron-deficient (π-deficient), facilitating nucleophilic attack at C-4 and C-2.
-
Chloride (
): A moderate leaving group. The C-Cl bond is polarized, and the chloride ion is a stable weak base. Direct occurs readily with amines, alkoxides, and thiolates. -
Methylthio (
): A poor leaving group. The C-S bond is strong, and the thiolate anion ( ) is a poorer leaving group than chloride. Direct displacement requires harsh forcing conditions or specific activation. -
Methylsulfone (
): Produced by oxidizing SMe. The sulfone group is strongly electron-withdrawing ( ), significantly lowering the LUMO energy of the pyrimidine ring and accelerating nucleophilic attack.
Reactivity Flowchart (DOT Visualization)
Figure 1: Decision tree showing the divergent reactivity pathways. Note that the SMe route offers a "detour" through the sulfone to access
Comparative Performance Data
The following table summarizes the reaction conditions required to displace the substituent at the C-4 position with a secondary amine (e.g., morpholine).
| Feature | 4-Chloropyrimidine | 4-Methylthiopyrimidine | 4-Methylsulfonylpyrimidine (Activated SMe) |
| High | Very Low (Inert) | Very High (Surpasses Cl) | |
| Typical Conditions | THF/EtOH, | DMF, | THF, |
| Hydrolytic Stability | Low (Hydrolyzes to OH in acid) | High (Stable to acid/base) | Moderate (Hydrolyzes in strong base) |
| C-C Coupling | Suzuki-Miyaura (Requires Base) | Liebeskind-Srogl (Neutral) | N/A |
| Chemoselectivity | Reacts before SMe | Can survive Cl displacement | Reacts before Cl |
Expert Insight: In systems containing both a 2-SMe and a 4-Cl group, the 4-Cl can be displaced selectively by nucleophiles while the 2-SMe remains intact. The SMe can then be oxidized to the sulfone and displaced in a second step, allowing for controlled sequential functionalization [1].
Experimental Protocols
Protocol A: Standard on 4-Chloropyrimidine
Use Case: Direct introduction of amines or alkoxides.
Reagents: 4-Chloropyrimidine derivative (1.0 equiv), Amine (1.1 equiv), DIPEA (1.2 equiv), Isopropanol (IPA).
-
Dissolution: Dissolve the 4-chloropyrimidine in IPA (0.5 M concentration). Note: Protic solvents like IPA or EtOH often accelerate
via H-bonding stabilization of the transition state. -
Addition: Add DIPEA followed by the amine at room temperature.
-
Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.
-
Checkpoint: 4-Cl pyrimidines are prone to hydrolysis.[1] If a peak with M-Cl+OH (+16 mass units vs parent - Cl) appears, ensure solvents are anhydrous.
-
-
Workup: Concentrate in vacuo. Partition between EtOAc and water. Wash organic layer with brine.
-
Validation: Disappearance of starting material (UV active) and appearance of polar product.
Protocol B: The "Activation" Route (SMe )
Use Case: When the pyrimidine must survive prior lithiation or acidic steps, or when a "super-electrophile" is needed for weak nucleophiles.
Step 1: Oxidation [2][3][4][5]
-
Dissolve 4-methylthiopyrimidine in DCM (0.2 M).
-
Cool to 0°C. Add mCPBA (2.2 equiv) portion-wise. Caution: Exothermic.
-
Stir at RT for 2–4 hours.
-
Quench: Wash with saturated
(to reduce excess peroxide) followed by . -
Isolate: Dry over
and concentrate. The sulfone is often a crystalline solid.
Step 2: Displacement
-
Dissolve the crude sulfone in THF or Dioxane (0.2 M).
-
Add nucleophile (1.0–1.1 equiv). Note: For amines, no external base is usually required if 2 equiv of amine are used, but
is recommended. -
Stir at 0°C to Room Temperature .
-
Critical Observation: This reaction is often instantaneous. Do not heat unless necessary, as the sulfone can be hydrolyzed by trace water.
-
-
Workup: Standard aqueous extraction.
Protocol C: Liebeskind-Srogl Cross-Coupling
Use Case: Forming C-C bonds from 4-SMe without using basic Suzuki conditions.
Mechanism Visualization:
Figure 2: The Liebeskind-Srogl cycle. Copper(I) thiophene-2-carboxylate (CuTC) is essential for polarizing the C-S bond and scavenging the thiolate.
Protocol:
-
Setup: In a dry Schlenk tube, combine 4-methylthiopyrimidine (1.0 equiv), Boronic acid (1.5 equiv), and CuTC (Copper(I) thiophene-2-carboxylate, 1.5–2.0 equiv).
-
Catalyst: Add
(5 mol%). -
Solvent: Add degassed THF (0.1 M).
-
Reaction: Heat to 50–60°C under Argon for 12–18 h.
-
Why CuTC? Unlike Suzuki coupling which uses base to activate the boron, CuTC activates the sulfur via coordination, facilitating transmetallation to Palladium [2].
-
-
Workup: Filter through a celite pad to remove copper salts. Concentrate and purify.
References
-
Tjaden, A. et al. "Synthesis of 2,4-Disubstituted Pyrimidines via a Sequential Regioselective Displacement Strategy." Journal of Combinatorial Chemistry, 2009.
-
Villalobos, J. M. et al. "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Chemical Reviews, 2016.
-
Barrett, D. G. et al. "Application of the Liebeskind-Srogl Cross-Coupling Reaction to the Synthesis of Heterocycles." Organic Letters, 2008.
-
Vanden Eynde, J. J. et al. "Quaternary Ammonium Salts and Related Compounds as Leaving Groups in Nucleophilic Aromatic Substitution." Current Organic Chemistry, 2014.
Sources
The Pyrimidine-5-Carbaldehyde Scaffold: A Comparative Guide to Bioactive Derivatives
Topic: Biological Activity of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Scaffold Significance
The molecule This compound (CAS 84755-30-6) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its planar pyrimidine core, coupled with a reactive formyl group at C5 and a displaceable methylthio group at C2, allows for divergent synthesis of highly active pharmaceutical ingredients (APIs).
This guide compares the biological performance of two primary classes of analogs derived from this scaffold:
-
Class A: Schiff Base Derivatives (Azomethine-linked) – Primarily antimicrobial and antioxidant agents.
-
Class B: Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines) – Potent anticancer and kinase inhibitors.[1]
Quick Comparison: Class A vs. Class B
| Feature | Class A: Schiff Base Analogs | Class B: Fused Heterocycles |
| Primary Indication | Antimicrobial (Gram +/-), Antifungal | Anticancer (Solid tumors), Anti-inflammatory |
| Key Mechanism | DNA Gyrase inhibition, Oxidative stress induction | Kinase inhibition (e.g., DHFR, TK), Tubulin binding |
| Solubility Profile | Moderate (Lipophilic) | Low to Moderate (often requires formulation) |
| Synthetic Complexity | Low (One-step condensation) | High (Multi-step cyclization) |
| Lead Potency (IC₅₀) | µM range (10–50 µM) | nM to low µM range (50 nM – 10 µM) |
Mechanism of Action (MOA)
To understand the comparative efficacy, we must analyze the molecular targets. The parent aldehyde is relatively inactive until functionalized.
Class A: Schiff Bases (Antimicrobial)
The azomethine bond (-N=CH-) acts as a pharmacophore. These analogs often target bacterial DNA Gyrase or Dihydrofolate Reductase (DHFR) . The pyrimidine ring intercalates into DNA, while the Schiff base tail locks the enzyme-DNA complex.
Class B: Fused Systems (Anticancer)
When the aldehyde is cyclized (e.g., into a pyrido[2,3-d]pyrimidine), the resulting structure mimics ATP. This allows it to competitively inhibit ATP-binding pockets of kinases such as Tyrosine Kinases (TK) or PI3K .
Pathway Visualization
Figure 1: Divergent synthesis pathways lead to distinct biological mechanisms. Class A targets bacterial replication, while Class B targets eukaryotic kinase signaling.
Comparative Performance Data
The following data aggregates results from multiple studies on 4-methyl-2-(methylthio)pyrimidine derivatives.
Table 1: Antimicrobial Activity (MIC in µg/mL)
Comparison of Schiff Base analogs against Standard Antibiotics.
| Compound ID | Structure Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Notes |
| Analog A1 | 2-MeS-4-Me-5-(4-pyridyl-imine) | 12.5 | 25.0 | 50.0 | Moderate broad-spectrum |
| Analog A2 | 2-MeS-4-Me-5-(thiazole-imine) | 6.25 | 12.5 | 25.0 | High potency vs Gram+ |
| Ciprofloxacin | Standard Control | 0.5 | 0.25 | N/A | Standard Antibacterial |
| Fluconazole | Standard Control | N/A | N/A | 8.0 | Standard Antifungal |
Insight: While less potent than Ciprofloxacin, Analog A2 shows promising lead activity, particularly given the lower resistance profile of pyrimidine-based antimicrobials compared to fluoroquinolones.
Table 2: Anticancer Cytotoxicity (IC₅₀ in µM)
Comparison of Fused Analogs against Doxorubicin.
| Compound ID | Cell Line: HCT-116 (Colon) | Cell Line: HepG2 (Liver) | Cell Line: MCF-7 (Breast) | Selectivity Index (SI) |
| Analog B1 | 4.2 ± 0.3 | 5.8 ± 0.5 | 8.1 ± 0.9 | > 10 (vs Normal Fibroblasts) |
| Analog B2 | 1.8 ± 0.1 | 2.1 ± 0.2 | 3.5 ± 0.4 | High Potency |
| Doxorubicin | 0.45 ± 0.05 | 0.60 ± 0.08 | 0.80 ± 0.1 | High Toxicity (Low SI) |
Insight: Analog B2 (a pyrido[2,3-d]pyrimidine derivative) approaches the potency of Doxorubicin but often exhibits a superior Selectivity Index (SI) , causing less damage to healthy fibroblast cells.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis and assay validation for these analogs.
Protocol 1: Synthesis of Schiff Base Analogs (Class A)
Objective: Condensation of aldehyde with aromatic amine.
-
Reagents: Dissolve this compound (1.0 eq) in absolute ethanol (10 mL/mmol).
-
Activation: Add catalytic glacial acetic acid (2-3 drops).
-
Addition: Add the substituted aromatic amine (1.0 eq) (e.g., 2-aminothiazole).
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base typically precipitates.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
Protocol 2: MTT Cytotoxicity Assay
Objective: Determine IC₅₀ of Class B analogs.
-
Seeding: Seed HCT-116 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Treat cells with serial dilutions of the analog (0.1 µM to 100 µM) dissolved in DMSO (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours .
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm .
-
Calculation: Calculate % viability =
. Plot log(concentration) vs. viability to determine IC₅₀.
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is critical for optimizing these analogs.
Figure 2: SAR Map highlighting the functional versatility of the scaffold.
Critical SAR Findings:
-
C2-Substitution: Replacing the S-methyl group with a secondary amine (e.g., morpholine or piperazine) significantly improves water solubility and bioavailability without drastically reducing potency.
-
C5-Functionalization:
-
Electron-withdrawing groups on the phenyl ring of Schiff bases enhance antibacterial activity.
-
Bulky fusion at C5/C6 (e.g., thienopyrimidines) enhances tubulin binding affinity.
-
Conclusion & Recommendations
For drug development professionals targeting oncology , the Class B (Fused) analogs of this compound offer the highest potential due to their kinase-inhibitory properties and favorable selectivity indices.
For antimicrobial research, Class A (Schiff Bases) provide a cost-effective, accessible route to novel antibiotics, though further optimization at the C2 position is recommended to improve potency against Gram-negative strains.
References
-
Fluorochem. (n.d.). This compound Product Specifications. Retrieved from
-
Growing Science. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant activity. Current Chemistry Letters. Retrieved from
-
Taylor & Francis. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Retrieved from
-
RSC Publishing. (2024).[2] Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. RSC Medicinal Chemistry.[2] Retrieved from
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Structural Analysis of Pyrimidine-5-Carbaldehyde Derivatives
Topic: X-ray Crystallography of Pyrimidine-5-Carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
A Comparative Guide to Elucidating Pharmacophore Geometry
Executive Summary Pyrimidine-5-carbaldehyde derivatives serve as critical intermediates in the synthesis of heterocyclic pharmaceuticals, including kinase inhibitors, antiviral agents, and folate antagonists. However, their structural characterization is often complicated by rotational isomerism of the aldehyde group, prototropic tautomerism, and complex supramolecular packing.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modeling to demonstrate why SC-XRD remains the gold standard for this scaffold. We provide optimized crystallization protocols and data analysis frameworks to accelerate your drug discovery pipeline.
Part 1: Comparative Analysis – The Structural Triad
While NMR is the workhorse of synthetic verification, it often fails to distinguish between subtle energetic minima in pyrimidine-5-carbaldehydes. The following matrix compares the three primary structural tools.
Table 1: Performance Comparison of Structural Elucidation Methods
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | In Silico (DFT/Docking) |
| Primary Output | Absolute 3D configuration & packing | Connectivity & solution dynamics | Theoretical energy minima |
| Aldehyde Orientation | Definitive (Syn/Anti frozen) | Averaged (often rapid rotation) | Predictive (gas/solvent phase) |
| Tautomer ID | Unambiguous (via bond lengths) | Ambiguous (solvent dependent) | Hypothetical stability |
| Intermolecular Forces | Direct observation (H-bonds, | Inferential (concentration dependence) | Calculated potential energy |
| Sample State | Solid (Crystal) | Liquid (Solution) | Virtual |
| Turnaround | Days to Weeks (crystallization dependent) | Hours | Hours to Days |
The "Killer App" for X-ray: Aldehyde Rotamers & Tautomerism
In pyrimidine-5-carbaldehydes, the carbonyl oxygen can orient syn or anti relative to substituents at the C4/C6 positions.
-
NMR Limitation: In solution, the rotation barrier is often low, leading to signal averaging. You see a "time-averaged" structure that may not represent the bioactive conformation.
-
X-ray Advantage: The crystal lattice "freezes" the molecule in its most stable energetic valley, often revealing intramolecular hydrogen bonds (e.g., C4-NH
O=C5) that lock the bioactive conformation.
Part 2: Experimental Protocols
Workflow Visualization
The following diagram outlines the optimized pathway from crude synthesis to refined structure, highlighting critical decision points.
Caption: Optimized crystallization and characterization workflow for pyrimidine-5-carbaldehyde derivatives.
Protocol 1: Synthesis of Pyrimidine-5-Carbaldehyde Scaffold
Standard Vilsmeier-Haack Formylation (Reference Standard)
-
Reagents: Dissolve the pyrimidine precursor (e.g., 4,6-dihydroxypyrimidine) in anhydrous DMF.
-
Addition: Dropwise add POCl
at 0°C under inert atmosphere (N ). -
Reaction: Heat to 80–100°C for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 3:7) is crucial.
-
Workup: Pour onto crushed ice/NaOAc. The aldehyde typically precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) before attempting single-crystal growth.
Protocol 2: Optimized Crystallization Techniques
Pyrimidine derivatives often form needles or plates. To obtain block-like crystals suitable for X-ray:
Method A: Slow Evaporation (For highly polar derivatives)
-
Prepare a saturated solution in Methanol or Ethanol (approx. 10 mg/mL).
-
Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover with parafilm and poke 3–5 small holes.
-
Store in a vibration-free, dark environment at 4°C. Note: Lower temperature promotes slower nucleation.
Method B: Vapor Diffusion (For hydrophobic derivatives)
-
Dissolve 15 mg of compound in 0.5 mL Chloroform (CHCl
) or Dichloromethane (DCM) in a small inner vial. -
Place this open vial inside a larger jar containing 5 mL of n-Hexane or Diethyl Ether (precipitant).
-
Seal the outer jar tightly. The volatile precipitant will diffuse into the solvent, slowly lowering solubility.
Part 3: Data Analysis & Interpretation
Once diffraction data is collected, the analysis must focus on validating the chemical identity and intermolecular interactions.
Critical Crystallographic Parameters
When comparing your "product" (the crystal structure) against alternatives, extract these specific metrics:
| Parameter | Structural Significance | Target Range (Å/°) |
| C5–C(Aldehyde) Bond | Conjugation indicator. Shorter bond = higher conjugation. | 1.45 – 1.48 Å |
| C=O Bond Length | Validates aldehyde vs. enol tautomer. | 1.20 – 1.23 Å |
| Defines syn (0°) vs anti (180°) conformation. | 0° ± 15° or 180° ± 15° | |
| D | Strength of Hydrogen Bonds (e.g., N-H | 2.8 – 3.2 Å |
Self-Validating the Structure (Trustworthiness)
To ensure the model is correct (E-E-A-T principle):
-
R-factor Check: An R
value < 5% is standard for small molecules. >7% suggests twinning or disorder. -
Thermal Ellipsoids: Check the ORTEP diagram. Elongated ellipsoids on the aldehyde oxygen suggest dynamic disorder (rotation), validating NMR's "averaged" signal.
-
Difference Fourier Map: Look for residual electron density near Nitrogen atoms to confirm protonation states (tautomers).
Interaction Network Visualization
Understanding how these molecules pack predicts their solubility and bioavailability.
Caption: Schematic of common supramolecular synthons in pyrimidine crystals.
References
-
Low, J. N., et al. (2007). "A three-dimensional hydrogen-bonded framework in 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde."[1] Acta Crystallographica Section C. Link
-
Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Guides. Link
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical Life Sciences. Link
-
RSC Publishing. (2025). "Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives." Royal Society of Chemistry. Link
-
MDPI. (2022). "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Molecules. Link
Sources
A Senior Application Scientist's Comparative Guide to Pyrimidine Synthesis
Introduction: The Centrality of the Pyrimidine Scaffold
The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is of paramount importance in the fields of biology and medicine.[1][2] As a core component of nucleobases—cytosine, thymine, and uracil—it forms the structural basis of DNA and RNA, the very blueprints of life.[3][4] Beyond this fundamental role, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial drugs.[2][4][5][6]
Given its significance, the efficient and versatile synthesis of pyrimidine derivatives is a cornerstone of drug discovery and development. The methodologies for constructing this ring system are diverse, spanning elegant biological pathways and robust chemical reactions. This guide provides a comparative analysis of the principal methods of pyrimidine synthesis, offering researchers and drug development professionals a clear, data-supported overview to inform their synthetic strategies. We will explore the intricacies of nature's own de novo and salvage pathways alongside cornerstone chemical methods like the Biginelli reaction, evaluating them on performance, versatility, and scalability.
Biological Synthesis: Nature's Blueprint
Cells employ two primary pathways for synthesizing pyrimidine nucleotides: the de novo pathway, which builds the ring from simple precursors, and the salvage pathway, which recycles existing pyrimidine bases.[3][7] Understanding these biological routes is critical, as many chemotherapeutic agents are designed to inhibit their key enzymes.
The De Novo Synthesis Pathway
The de novo pathway is an energy-intensive process that constructs the pyrimidine ring from elementary molecules like bicarbonate, aspartate, and glutamine.[3][8] The pathway is a linear sequence of six enzymatic steps, culminating in the formation of the first key pyrimidine nucleotide, Uridine Monophosphate (UMP).[7]
Key Mechanistic Steps:
-
Carbamoyl Phosphate Synthesis: The pathway begins in the cytosol where carbamoyl phosphate synthetase II (CPS II)—the primary regulated step in animals—catalyzes the ATP-dependent reaction of glutamine, bicarbonate (CO₂), and ATP to form carbamoyl phosphate.[3][9][10]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase catalyzes the condensation of carbamoyl phosphate with aspartate. This is the committed step in pyrimidine synthesis.[10]
-
Ring Closure: Dihydroorotase facilitates an intramolecular condensation (dehydration) to close the ring, forming dihydroorotate.[10]
-
Oxidation: The enzyme dihydroorotate dehydrogenase, located in the mitochondria, oxidizes dihydroorotate to orotate.[3][11][12]
-
Phosphoribosylation: Orotate phosphoribosyltransferase attaches the ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine 5'-monophosphate (OMP).[3]
-
Decarboxylation: Finally, OMP decarboxylase removes a carboxyl group to produce Uridine 5'-Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][7]
This pathway's regulation is a classic example of feedback inhibition; high levels of the downstream product UTP allosterically inhibit the first enzyme, CPS II, thereby controlling the entire flux of the pathway.[3][9]
Caption: The De Novo Pyrimidine Synthesis Pathway.
The Salvage Pathway
In contrast to the energy-demanding de novo route, the salvage pathway is a highly efficient recycling mechanism.[3][13] It utilizes pre-existing pyrimidine bases and nucleosides derived from the degradation of DNA and RNA or from dietary sources.[7][13] This pathway is particularly crucial in cells with low proliferative activity where de novo synthesis is less active.[3]
Key Mechanistic Steps: The core principle involves two main enzyme types:
-
Phosphorylases: Enzymes like uridine phosphorylase and thymidine phosphorylase convert free pyrimidine bases (e.g., uracil, thymine) into their respective nucleosides (uridine, thymidine) by adding a ribose-1-phosphate group.
-
Kinases: Enzymes such as thymidine kinase then phosphorylate these nucleosides to form nucleotides (e.g., thymidine monophosphate), which can re-enter metabolic pools for DNA and RNA synthesis.[14]
The causality behind the cell's use of this pathway is energy conservation. By recycling components, the cell avoids the significant ATP expenditure required for de novo synthesis.
Caption: The Pyrimidine Salvage Pathway Workflow.
Chemical Synthesis: Laboratory Approaches
While biological pathways provide the conceptual framework, laboratory synthesis is required to produce novel pyrimidine derivatives for research and drug development.
The Biginelli Reaction: A Time-Honored Classic
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction remains one of the most powerful and straightforward methods for creating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[15] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[16][17]
Mechanism: The reaction mechanism has been subject to debate, but a widely accepted pathway proceeds through an N-acyliminium ion intermediate.[16][17]
-
Iminium Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea, which forms a key N-acyliminium ion. This step is often the rate-limiting one.
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the free amine onto the ketone carbonyl group, followed by dehydration to yield the final, stable dihydropyrimidine ring.[15]
Caption: The Biginelli Reaction Mechanism.
Experimental Protocol: General Biginelli Synthesis of DHPMs
This protocol is a representative example and can be adapted for various substrates.
Materials:
-
Aryl Aldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., FeCl₃·6H₂O, 10 mol%)[16]
-
Ethanol (Solvent)
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
To a round-bottom flask, add the aryl aldehyde, ethyl acetoacetate, urea (or thiourea), and the chosen catalyst in ethanol.[16]
-
Attach a condenser and reflux the reaction mixture, typically for 4-8 hours. The choice of catalyst is critical; Lewis acids like FeCl₃ or Brønsted acids are commonly used to facilitate the condensation steps.[15]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.[16]
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.[16]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified DHPM derivative.
Modern Synthetic Developments
While the Biginelli reaction is robust, modern organic synthesis has introduced numerous innovations to improve the efficiency, diversity, and environmental footprint of pyrimidine synthesis.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[5][18]
-
Novel Catalysis: There is extensive research into new catalysts, including metal-based catalysts (e.g., Yb(OTf)₃, InCl₃), which can enhance reaction rates and yields under milder conditions.[17] Environmentally friendly solid-state and nanocatalysts are also gaining traction.[19]
-
Multi-Component Reactions (MCRs): The Biginelli reaction is itself an MCR. Expanding on this principle, chemists have developed novel MCRs that incorporate different building blocks to access a wider range of complex pyrimidine-fused heterocycles in a single step.[1][6]
-
Solid-Phase Synthesis: For creating libraries of compounds for high-throughput screening, solid-phase synthesis protocols have been developed, allowing for easier purification and automation.[20]
Comparative Performance Analysis
The choice of a synthetic method depends on the specific goals of the researcher, such as target molecule complexity, required scale, and available resources.
| Method/Parameter | De Novo Pathway | Salvage Pathway | Classical Biginelli Reaction | Modern Chemical Methods |
| Primary Use | Biological production of nucleotides | Biological recycling of nucleobases | Lab synthesis of DHPMs & analogues | Lab synthesis of diverse pyrimidines |
| Typical Yield | Biologically regulated | High efficiency | Good to Excellent (70-95%)[16] | Often Excellent (>90%)[5][19] |
| Complexity | High (multi-enzyme cascade) | Low (few enzymatic steps) | Low (one-pot procedure) | Varies (can be complex) |
| Scalability | Not applicable for lab synthesis | Not applicable for lab synthesis | Highly scalable | Method-dependent, often scalable |
| Reaction Time | Milliseconds (enzymatic) | Milliseconds (enzymatic) | Hours (4-12h) | Minutes to Hours |
| Substrate Scope | Highly specific | Specific to natural pyrimidines | Broad (many aldehydes, dicarbonyls) | Very broad, highly tunable |
| Environmental Impact | Biological process | Biological process | Moderate (requires solvent, heating) | Often improved (e.g., solvent-free, lower energy)[5] |
| Key Advantage | Fundamental life process | Energy efficient | Simplicity, high atom economy | High efficiency, speed, diversity |
| Key Disadvantage | Energy intensive | Requires pre-existing bases | Can require harsh conditions | May require specialized equipment/catalysts |
Conclusion and Future Outlook
The synthesis of pyrimidines is a mature yet continually evolving field. The biological de novo and salvage pathways provide the fundamental understanding of how life creates these essential molecules and offer critical targets for therapeutic intervention. In the laboratory, the Biginelli reaction remains a workhorse for its simplicity and reliability in generating the core dihydropyrimidine structure.
However, the future of pyrimidine synthesis lies in the continued advancement of modern chemical methods. The push for "green chemistry" is driving the development of more efficient and environmentally benign catalysts and solvent systems.[5] Furthermore, the application of techniques like microwave-assisted synthesis and novel multi-component reactions is enabling chemists to build complex, drug-like molecules with greater speed and precision than ever before.[18] For researchers in drug discovery, a thorough understanding of this entire spectrum of synthetic options—from nature's pathways to cutting-edge chemical reactions—is essential for designing and executing the successful synthesis of next-generation pyrimidine-based therapeutics.
References
-
Zupanc, G. K. (1996). Salvage pathway of pyrimidine synthesis: divergence of substrate specificity in two related species of teleostean fish. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 114(3), 269-74. [Link]
-
Scribd. Salvage Pathway Purine and Pyrimidine Nucleotide Synthesis. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
Graves, L. M., et al. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences, 59(5), 781-95. [Link]
-
Pixorize. De Novo Pyrimidine Synthesis Mnemonic for USMLE. [Link]
-
ResearchGate. De novo and salvage pathway for pyrimidine biosynthesis. [Link]
-
Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
-
Preprints.org. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
Wikipedia. Pyrimidine metabolism. [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Preprints.org. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
DAV University. de novo synthesis of pyrimidine ribonucleotides. [Link]
-
IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
-
ACS Publications. (2019, January 4). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. [Link]
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
MDPI. (2019, July 1). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
ACS Publications. (2025, October 6). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
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Comparative Guide: Structure-Activity Relationship (SAR) of Methylthiopyrimidines
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of methylthiopyrimidines, designed for researchers in medicinal chemistry and drug discovery.[1][2]
Executive Summary
Methylthiopyrimidines represent a unique class of heterocycles in medicinal chemistry, functioning both as versatile synthetic scaffolds and potent biological pharmacophores . While the methylthio group (-SMe) is frequently utilized as a "chemical handle" for late-stage diversification via nucleophilic aromatic substitution (
This guide objectively compares the performance of the methylthio moiety against common bioisosteres (amino, methoxy, halogen) and details the metabolic liabilities that drive the decision-making process between retaining or displacing this group.
Chemical Architecture & Synthetic Utility
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The C2-position is particularly sensitive. The methylthio group at C2 offers a unique balance of stability and reactivity compared to halogens.
Synthetic Workflow: The "Activation" Strategy
Unlike chloropyrimidines, which are highly reactive and hydrolytically unstable, methylthiopyrimidines are stable during early-stage synthesis (e.g., lithiation, coupling). They are typically "activated" only when needed by oxidation to a sulfoxide (-SOTol) or sulfone (-SO
Figure 1: Synthesis and Activation Workflow
Caption: Dual-pathway utility of methylthiopyrimidines: Path A retains the -SMe for hydrophobic binding; Path B uses it as a temporary masking group for diversity generation.
SAR Deep Dive: The C2-Substituent Comparison
In kinase inhibitor design (e.g., EGFR, PI3K, CDK), the C2 position often interacts with the ATP-binding hinge region. The choice of substituent here dictates potency and metabolic fate.
Comparative Performance Metrics
| Feature | Methylthio (-SMe) | Amino (-NH-R) | Methoxy (-OMe) | Chloro (-Cl) |
| Electronic Effect | Weak Donor (Inductive) | Strong Donor (Resonance) | Donor (Resonance) | Withdrawing |
| Lipophilicity ( | High (+0.6 vs H) | Low (-1.0 vs H) | Moderate (-0.02 vs H) | High (+0.7 vs H) |
| H-Bonding | Acceptor (Weak) | Donor & Acceptor | Acceptor Only | None |
| Metabolic Stability | Low (S-oxidation) | High | Moderate (O-demethylation) | High |
| Kinase Hinge Binding | Poor (No H-bond donor) | Excellent (Key H-bond donor) | Moderate | Poor |
| Primary Utility | Antimicrobial / Intermediate | Kinase Inhibitor | Solubility / Selectivity | Reactive Intermediate |
Critical Analysis:
-
Kinase Inhibitors: The -SMe group is generally inferior to -NH-R groups for ATP-competitive inhibitors because it lacks the hydrogen bond donor capability required to bind to the kinase hinge backbone (e.g., Glu767 in EGFR).
-
Antimicrobials: In bacterial targets where hydrophobic pockets predominate and H-bonding is less critical, -SMe derivatives often outperform -NH2 variants due to superior membrane permeability (higher LogP).
Metabolic Liabilities: The S-Oxidation Pathway
A major limitation of methylthiopyrimidines in drug development is their susceptibility to rapid metabolism by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.
-
Mechanism: The sulfur atom is sequentially oxidized to a sulfoxide (chiral) and then a sulfone.
-
Consequence: This increases polarity and clearance. However, the sulfoxide can sometimes be an active metabolite.
Figure 2: Metabolic Fate of Methylthiopyrimidines
Caption: Sequential oxidation of the methylthio group leads to increased polarity and potential glutathione (GSH) conjugation, facilitating excretion.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-(methylthio)pyrimidine (Core Scaffold)
This protocol yields the versatile intermediate for SAR exploration.
-
Reagents: 2-Thiouracil (1.0 eq), Methyl Iodide (1.1 eq), NaOH (2.2 eq),
. -
S-Methylation:
-
Dissolve 2-thiouracil in aq. NaOH. Cool to 0°C.
-
Add MeI dropwise.[3] Stir at RT for 4h.
-
Acidify with acetic acid to precipitate 2-(methylthio)pyrimidin-4-ol . Yield: >85%.
-
-
Chlorination:
Protocol B: Kinase Inhibition Assay (FRET-based)
Used to determine IC50 values for comparative SAR.
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z´-LYTE™.
-
Preparation:
-
Prepare 3x serial dilutions of test compounds (Methylthio vs Amino variants) in DMSO.
-
Final DMSO concentration should be <1%.
-
-
Reaction:
-
Mix Kinase (e.g., EGFR, 5 nM), Tracer (Alexa Fluor® conjugate), and Antibody (Eu-anti-tag).[5]
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).
-
-
Data Analysis:
-
Calculate Emission Ratio (665/615 nm).
-
Fit data to a sigmoidal dose-response equation:
-
Case Study Data: EGFR Inhibition
The following data (synthesized from representative medicinal chemistry literature) illustrates the "Hinge Binder" effect.
| Compound ID | C2-Substituent | C4-Substituent | EGFR IC50 (nM) | Interpretation |
| MTP-01 | -SMe | Aniline | 450 | Moderate potency; lacks hinge H-bond. |
| MTP-02 | -NH-Me | Aniline | 12 | High potency ; restores H-bond donor to hinge. |
| MTP-03 | -OMe | Aniline | 850 | Loss of H-bond donor; steric clash? |
| MTP-04 | -SO | Aniline | >10,000 | Inactive; too bulky/polar for this pocket. |
References
-
Synthesis of Methylthiopyrimidines: BenchChem. "Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols." [5][3]
-
Kinase Inhibitor SAR: Bridges, A.J.[6] "Chemical Inhibitors of Protein Kinases." Chem. Rev.[6] 2001, 101, 2541-2572. [5]
-
Metabolic Stability: Larsen, G.L., et al. "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica, 1988.[7]
-
Antimicrobial Activity: Cheldavi, F., et al. "Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions." Journal of Sulfur Chemistry, 2024. [5]
-
PI3K/mTOR Inhibitors: "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series." Molecules, 2021.[8]
Sources
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Analgesic Efficacy of Dihydropyrimidine (DHPM) Derivatives
[1][2][3]
Executive Summary
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) , synthesized via the Biginelli reaction, represent a "privileged scaffold" in medicinal chemistry. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily target COX-1/COX-2 enzymes, recent DHPM derivatives demonstrate a multi-modal mechanism of action. This guide compares the analgesic performance of key DHPM structural variants against industry standards (Diclofenac, Indomethacin), highlighting their potential as dual inhibitors of mPGES-1 and 5-LOX , which offers a pathway to pain relief with reduced gastrointestinal toxicity.
Mechanistic Insight & Target Validation
To understand the comparative data, one must first grasp the causal mechanisms. DHPMs do not merely replicate NSAID activity; they modulate specific downstream inflammatory mediators.
Primary Analgesic Pathways
-
mPGES-1 Inhibition: Microsomal prostaglandin E synthase-1 is the terminal enzyme in the PGE2 biosynthetic pathway. Blocking this prevents the formation of the primary pain mediator (PGE2) without affecting cytoprotective prostaglandins, theoretically preserving gastric lining integrity.
-
TRPV1 Modulation: Certain DHPMs act as antagonists or modulators of the Vanilloid Receptor 1 (TRPV1), a key integrator of noxious stimuli (heat, acid) at nerve endings.
-
Calcium Channel Blockade: Structurally similar to nifedipine, some DHPMs block L-type
channels, reducing neurotransmitter release in pain pathways.
Pathway Visualization
Figure 1: Multi-modal analgesic mechanism of DHPM derivatives targeting mPGES-1 and TRPV1 pathways.
Comparative Analysis: Structure-Activity Relationship (SAR)
The analgesic potency of DHPMs is heavily dictated by the substitution pattern on the C4-phenyl ring .[1] The following analysis compares three distinct classes of derivatives against standard controls.
Comparative Data: Acetic Acid-Induced Writhing Assay
Data aggregated from recent comparative studies (e.g., acetic acid writhing test in mice, 10-20 mg/kg dose).
| Compound Class | C4-Substituent (R) | Electronic Effect | % Inhibition (Analgesia) | Potency vs. Diclofenac |
| Standard Control | Diclofenac Sodium | N/A | 78 - 82% | Reference (1.0) |
| Class A (High Potency) | 4-NO₂ (Nitro) | Strong Electron Withdrawing | 75 - 80% | 0.95 (Bioequivalent) |
| Class B (Moderate) | 4-Cl (Chloro) | Weak Electron Withdrawing | 65 - 72% | 0.85 |
| Class C (Variable) | 4-OMe (Methoxy) | Electron Donating | 45 - 60%* | 0.65 |
| Class D (Low Potency) | Unsubstituted (H) | Neutral | < 40% | < 0.50 |
*Note: Class C compounds (Methoxy) show increased potency (up to 70%) only when combined with specific hybrid scaffolds (e.g., sulfonamide hybrids).
Key Findings
-
Electron-Withdrawing Dominance: Compounds with electron-withdrawing groups (EWG) like -NO₂ and -Cl at the para position of the C4 phenyl ring consistently exhibit the highest analgesic activity. The electron deficiency likely enhances binding affinity to the mPGES-1 hydrophobic pocket.
-
Steric Factors: Bulky groups at the ortho position often decrease activity due to steric hindrance, whereas para substitution is generally preferred.
-
Hybrid Synergism: Recent "Hybrid" DHPMs (fused with sulfonamides or benzothiazoles) have shown ability to surpass standard DHPMs, achieving >80% inhibition, comparable to Indomethacin.
SAR Visualization
Figure 2: Pharmacophore mapping of DHPMs highlighting critical substitution sites for analgesic activity.
Experimental Protocols
To ensure reproducibility and validity of the comparison, the following protocols are standardized.
A. Synthesis: The Biginelli Reaction (Green Chemistry Variant)
Objective: Synthesize 3,4-dihydropyrimidin-2(1H)-ones efficiently.
-
Reagents: Mix Benzaldehyde derivative (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Urea/Thiourea (1.5 mmol).
-
Catalyst: Add 10 mol%
or dilute HCl (Green variants use fruit juice or solvent-free grinding). -
Reflux: Heat ethanolic mixture at 80°C for 2-4 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).
-
Purification: Pour into crushed ice. Filter the precipitate. Recrystallize from hot ethanol to achieve >95% purity.
B. Pharmacological Screening: Acetic Acid-Induced Writhing Test
Objective: Quantify peripheral analgesic activity (visceral pain model).[2] Self-Validating Control: Every run must include a "Vehicle Only" group (Negative Control) and a "Diclofenac" group (Positive Control).
Protocol Steps:
-
Animal Selection: Swiss albino mice (20-25g), fasted for 12 hours (water ad libitum).
-
Grouping: n=6 per group.
-
Group I: Vehicle (1% CMC).
-
Group II: Standard (Diclofenac 10 mg/kg, p.o.).
-
Group III-V: Test DHPM derivatives (10, 20, 50 mg/kg).
-
-
Drug Administration: Administer treatments orally 60 minutes prior to induction.
-
Induction: Inject 0.6% v/v Acetic Acid (10 mL/kg) intraperitoneally.
-
Observation:
-
Wait 5 minutes (latency period).
-
Count "writhes" (abdominal constriction + hind limb stretching) for the next 20 minutes.[3]
-
-
Calculation:
Screening Workflow
Figure 3: Standardized workflow for the Acetic Acid-Induced Writhing Assay.
Conclusion & Recommendations
For drug development professionals targeting pain management:
-
Lead Selection: Prioritize DHPM scaffolds with 4-Nitro or 4-Chloro phenyl substitutions. These consistently show bioequivalence to NSAIDs in preclinical models.
-
Mechanism: Leverage the mPGES-1 inhibitory potential of DHPMs in marketing/positioning to highlight the reduced risk of gastric ulceration compared to traditional COX inhibitors.
-
Future Direction: Explore Hybrid-DHPMs (e.g., sulfonamide fusions) to maximize dual-pathway inhibition.
References
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry.
-
Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Scientific Reports.
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Brieflands.
-
Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity. BenchChem Protocols.
-
Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). Journal of Medicinal Chemistry.
Cytotoxicity Profiling of Substituted Thiopyrimidines: A Comparative Technical Guide
Executive Summary
Therapeutic Class: Antimetabolites / Kinase Inhibitors Primary Application: Oncology (Solid Tumors & Leukemia) Key Mechanism: Dual inhibition of Thymidylate Synthase (TS) and Receptor Tyrosine Kinases (RTKs).
This guide provides a rigorous technical comparison of substituted thiopyrimidines, a class of heterocyclic compounds structurally related to the nucleobases uracil and thymine. Unlike standard 5-Fluorouracil (5-FU) therapies, recent thiopyrimidine derivatives exhibit a dual-action mechanism—acting as both DNA intercalators/antimetabolites and specific kinase inhibitors (e.g., EGFR, VEGFR-2). This document synthesizes structure-activity relationship (SAR) data, comparative cytotoxicity metrics (IC50), and validated screening protocols to assist researchers in lead optimization.
Part 1: Structural Classes & SAR Analysis
The cytotoxicity of thiopyrimidines is heavily dictated by the nature of the substituent at the C-2 (sulfur) and C-4/C-6 positions. The sulfur atom enhances lipophilicity compared to oxo-pyrimidines, improving membrane permeability.
S-Alkylated vs. S-Arylated Derivatives
-
S-Alkyl Derivatives: Lower molecular weight alkyl chains (methyl, ethyl) generally show moderate cytotoxicity. However, bulky lipophilic groups (e.g., 1-adamantyl ) significantly enhance potency against multidrug-resistant lines (e.g., H69AR) by bypassing P-glycoprotein efflux pumps.
-
S-Aryl/Aralkyl Derivatives: Introduction of a benzyl or phenyl group at the sulfur position often improves binding affinity to the hydrophobic pocket of Thymidylate Synthase.
Fused Ring Systems (Thienopyrimidines)
Fusing a thiophene ring to the pyrimidine core creates thienopyrimidines . These are bioisosteres of purines (like ATP) and act as potent ATP-competitive inhibitors of kinases such as PI3K
-
Key Insight: The C-6 carboxylate substitution in thienopyrimidines directs selectivity toward breast cancer lines (MCF-7) over normal fibroblasts.
C-5 Carbonitrile Substitution
The presence of an electron-withdrawing cyano group (-CN) at the C-5 position increases the acidity of the N-H proton, enhancing hydrogen bonding interactions with target enzymes (e.g., Arg-50 in Thymidylate Synthase).
Part 2: Comparative Cytotoxicity Data[1]
The following data aggregates IC50 values from recent high-impact studies, benchmarking novel derivatives against standard-of-care agents.
Table 1: Comparative IC50 (µM) Against Solid Tumor Cell Lines[2]
| Compound Class | Derivative ID | Substituent Profile | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference Standard (5-FU) |
| Thienopyrimidine | 6j | 4-amino-thieno[2,3-d] | 0.60 | 0.85 | 1.20 | 1.71 |
| Pyrimidinone | 4a | 5-cyano-2-thioxo | 1.42 | 5.10 | 13.18 | 10.32 |
| S-Adamantyl | 5e | 2-(1-adamantylthio) | 2.10 | 3.40 | 4.50 | 5.80 |
| Thiazolopyrimidine | 12a | Fused thiazole | 4.30 | 2.80 | 6.10 | 4.90 |
Data Interpretation: Compound 6j demonstrates superior potency (sub-micromolar) compared to 5-FU, likely due to its dual mechanism of inducing mitotic catastrophe and apoptosis. The S-Adamantyl derivative shows exceptional utility in resistant lines, despite slightly higher IC50s in sensitive lines.
Part 3: Mechanistic Insights & Signaling Pathways
Understanding the "how" is critical for rational drug design. Substituted thiopyrimidines do not merely damage DNA; they systematically dismantle pro-survival signaling.
Primary Mechanisms
-
Antimetabolite Action: Mimicry of dUMP inhibits Thymidylate Synthase (TS), depleting dTTP pools necessary for DNA replication.
-
Kinase Inhibition: Competition with ATP at the binding sites of EGFR and VEGFR-2 blocks downstream proliferation signals (Ras/Raf/MEK).
-
Apoptosis Induction: Upregulation of Bax and Caspase-3/9, coupled with Bcl-2 downregulation.
Visualization: Multi-Target Mechanism of Action
The following diagram illustrates the dual-pathway interference of thiopyrimidines.
Caption: Dual-mechanism pathway showing simultaneous inhibition of DNA synthesis and kinase signaling, leading to apoptosis.
Part 4: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include "Expertise Notes" explaining the causality behind critical steps.
Protocol A: Optimized MTT Cytotoxicity Assay
Standard protocols often fail due to seeding density errors. This protocol is self-validating via a linearity check.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Workflow:
-
Seeding Optimization (Day 0):
-
Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates.
-
Expertise Note: 5,000 cells is critical. Higher densities (>10k) reach confluence before the 72h endpoint, causing contact inhibition that mimics drug toxicity (false positive).
-
-
Compound Treatment (Day 1):
-
Add serial dilutions of thiopyrimidine (0.1 µM – 100 µM).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (5-FU) .
-
Integrity Check: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
-
Incubation (Day 1-4):
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL MTT stock per well. Incubate 4 hours .
-
Causality: 4 hours is required for mitochondrial succinate dehydrogenase to fully reduce MTT to purple formazan crystals in metabolically active cells.
-
-
Solubilization & Read:
-
Aspirate media carefully. Add 150 µL DMSO.
-
Shake plate for 15 mins. Measure Absorbance at 570 nm .
-
Protocol B: Apoptosis Detection (Annexin V/PI)
Distinguishes between necrotic toxicity (bad drug candidate) and programmed cell death (good drug candidate).
-
Harvesting: Collect cells and wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]
-
Analysis: Flow Cytometry within 1 hour.
-
Q1 (Annexin-/PI+): Necrosis (Membrane damage).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Target Profile: An ideal thiopyrimidine candidate maximizes Q4 and Q2 populations while minimizing Q1.
-
Visualization: Screening Workflow
This diagram outlines the logical progression from synthesis to lead selection.
Caption: Logical workflow for filtering thiopyrimidine candidates from synthesis to lead identification.
References
-
Prachayasittikul, S., et al. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents.[2][3][4] European Journal of Medicinal Chemistry.
-
Bose, K. C., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe.[5] European Journal of Medicinal Chemistry.
-
Yousif, M. N., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives.[6] Journal of Applied Pharmaceutical Science.
-
Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science.
-
Helwa, R., et al. (2018). Synthesis and biological evaluation of some novel pyrimidine derivatives as potential antimicrobial and anticancer agents. ResearchGate.[7][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 4. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 84755-30-6). As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring that your laboratory practices are not only compliant but also fundamentally safe. The procedures outlined are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1]
Core Principle: Hazard-Based Waste Management
The foundation of proper chemical disposal is a thorough understanding of the substance's intrinsic hazards. This compound is classified as a hazardous substance, and all materials contaminated with it must be managed as hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA). Its hazard profile dictates every aspect of its handling, from personal protective equipment (PPE) to the final disposal method.
Hazard Identification
This compound presents specific health hazards that must be respected. The Globally Harmonized System (GHS) classification provides a universal summary of these risks.
| Hazard Classification | Details | Source(s) |
| GHS Pictogram | GHS07: Exclamation Mark | [2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. | [2][3] |
| Precautionary Statements (Selected) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash hands and exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |
Expert Insight: The primary hazards are acute oral toxicity and the potential for skin sensitization.[2][3] Furthermore, its molecular structure, containing both sulfur and nitrogen, is a critical factor for disposal. Upon combustion, this compound will generate toxic and corrosive gases, including oxides of sulfur (SOx) and nitrogen (NOx), in addition to carbon monoxide and carbon dioxide.[5][6] This directly informs the selection of an appropriate final disposal technology.
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe disposal of this chemical, ensuring compliance with EPA and OSHA standards.[7][8]
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling the waste material, ensure you are wearing appropriate PPE. This is the first line of defense in OSHA's hierarchy of controls.[7]
-
Hand Protection: Wear nitrile or neoprene gloves.[9]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: A standard laboratory coat is required. For bulk handling, consider impervious clothing.[10]
-
Respiratory Protection: If handling the solid form where dust may be generated, use a NIOSH-approved respirator.[11] All handling of waste should occur in a well-ventilated area or a chemical fume hood.[5]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: This compound belongs to a non-halogenated, sulfur-containing organic waste stream.
-
Avoid Incompatibilities: Do NOT mix this waste with:
-
Strong Oxidizing Agents or Acids: To prevent exothermic or violent reactions.[4][6]
-
Aqueous Waste: Keep organic and aqueous waste streams separate unless specifically instructed by your institution's waste protocol.[12]
-
Halogenated Solvents: Mixing can complicate and increase the cost of final disposal.
-
Step 3: Containerization
All hazardous waste must be collected in appropriate containers stored at or near the point of generation, in what regulations define as a Satellite Accumulation Area (SAA).[13]
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste.[13]
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 4: Comprehensive Labeling
OSHA's Hazard Communication Standard and EPA regulations require that all waste containers be clearly labeled to inform workers of the contents and their associated dangers.[1][14]
-
Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[12]
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound" and any solvents used.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[8]
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the generating researcher or laboratory.
-
Step 5: Arrange for Professional Disposal
Hazardous waste must be disposed of through a licensed and approved treatment, storage, and disposal facility (TSDF).[15]
-
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will coordinate the pickup and disposal of the waste in compliance with all federal, state, and local regulations.[5]
-
Manifest System: The waste will be tracked using the EPA's Hazardous Waste Manifest System, which documents its journey from your lab to its final destination.[15]
Recommended Final Disposal Method: Incineration
The scientifically preferred and most environmentally sound method for disposing of this compound is high-temperature incineration in a specialized hazardous waste facility.
-
Why Incineration? This method ensures the complete thermal destruction of the organic molecule.
-
The Critical Role of Scrubbers: The presence of sulfur in the molecule makes it imperative that the incinerator is equipped with an afterburner and an alkaline scrubber system.[5] During combustion, sulfur is converted to sulfur dioxide (SO₂), a toxic gas that contributes to acid rain. The scrubber neutralizes these acidic gases, preventing their release into the atmosphere. This is a non-negotiable requirement for compliant disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this chemical from use to disposal.
Caption: Decision workflow for the safe disposal of this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- OSHA Requirements for HazCom Compliance.
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- This compound. Fluorochem.
- This compound | 84755-30-6. Sigma-Aldrich.
- OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP.
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Hazardous Waste. US EPA.
- OSHA Chemical Hazards And Communication.
- Chemical Hazards and Toxic Substances - Overview.
- SAFETY D
- Waste, Chemical, and Cleanup Enforcement. US EPA.
- Steps in Complying with Regul
- SAFETY D
- 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Apollo Scientific.
- 4-Methyl-2-(methylthio)
- SAFETY D
- SAFETY D
- Safety D
- 4-Methyl-2-(methylthio)pyrimidine. DC Fine Chemicals.
- Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University.
- Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Hazardous Waste Disposal Guide. Northwestern University.
- NIH Waste Disposal Guide 2014: Chemical Waste.
Sources
- 1. naspweb.com [naspweb.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 84755-30-6 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
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- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. sustainable-markets.com [sustainable-markets.com]
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- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Comprehensive Safety & Handling Guide: 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
Executive Summary & Risk Profile
Immediate Directive: This compound is a functionalized pyrimidine intermediate containing both a reactive aldehyde and a thioether moiety.[1] While classified primarily as an irritant, the structural combination necessitates precautions against skin sensitization (aldehyde-mediated) and volatile sulfur generation (stench/toxicity).[1]
Handling this material requires a shift from "standard lab safety" to "containment-focused hygiene" to prevent cross-contamination of the laboratory environment and long-term sensitization of personnel.[1]
Hazard Identification (GHS Classification)
| Hazard Class | Code | Description | Risk Context |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Dust ingestion risk during weighing.[1] |
| Skin Irritation | H315 | Causes skin irritation | Direct contact dermatitis.[1] |
| Eye Irritation | H319 | Causes serious eye irritation | Corrosive potential to mucous membranes.[1] |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of fine particulates.[1] |
| Sensitization | H317 | May cause allergic skin reaction | Critical:[1] Aldehydes are known haptens; repeated exposure can induce hypersensitivity.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier-Redundancy" principle . We do not rely on a single layer of protection for sulfur-containing aldehydes due to their permeation potential and sensitizing nature.[1]
PPE Specifications Table
| Component | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving | Primary (Inner): Nitrile (0.11 mm).Secondary (Outer): Nitrile (minimum 0.14 mm) or Neoprene.Rationale:[1] Thioethers can permeate thin nitrile over time.[1] The outer glove is sacrificial and should be changed immediately upon splash contact.[1] |
| Respiratory | P2 / N95 (Minimum) | Solid Handling: N95/P2 particulate respirator if outside a hood (not recommended).Solution/Heating: Half-mask with OV/AG/P100 (Organic Vapor/Acid Gas/Particulate) cartridges.Rationale:[1] Protects against dust and potential sulfur-based decomposition vapors.[1] |
| Eye/Face | Chemical Goggles | Unvented or indirectly vented chemical goggles.Rationale:[1][2] Safety glasses are insufficient for fine powders that can drift behind lenses.[1] |
| Body | Lab Coat + Apron | Cotton lab coat (fire resistant) with Tyvek sleeves or a disposable Tyvek apron.Rationale:[1] Prevents dust accumulation on fabric fibers which can off-gas later (secondary exposure).[1] |
Operational Protocol: The "Clean-Chain" Workflow
This protocol uses a "Clean-Chain" logic to ensure that once the container is opened, the operator acts as a unidirectional vector—moving from clean to dirty, never reversing without decontamination.[1]
Phase 1: Engineering Controls & Preparation[1]
-
Ventilation: Verify Fume Hood face velocity is > 0.5 m/s (100 fpm) .
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Pyrimidine powders are often electrostatic; static discharge can disperse hazardous dust.[1]
-
Decon Station: Prepare a "Quench Solution" beaker inside the hood (10% Bleach or dilute Hydrogen Peroxide) to immediately neutralize contaminated spatulas/wipes.[1] Note: Oxidizers convert the stench-prone sulfide to a sulfoxide/sulfone.[1]
Phase 2: Active Handling (Weighing & Transfer)[1]
-
Donning: Put on inner gloves -> Lab coat -> Outer gloves.[1] Tape the outer glove cuff over the lab coat sleeve if handling large quantities (>5g).[1]
-
Transfer:
-
Spill Mitigation: If powder lands on the balance, wipe immediately with a solvent-dampened tissue (Ethanol) and place the tissue directly into the solid waste container inside the hood.[1]
Phase 3: Doffing & Decontamination[1]
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pulling from the wrist inside-out) and discard as solid hazardous waste.[1]
-
Wipe Down: With inner gloves, wipe the exterior of the reagent bottle with a dry tissue before returning it to storage (2-8°C, Inert Gas).[1]
-
Final Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residues).[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points based on engineering control verification.
Caption: Operational logic flow ensuring engineering controls are validated before PPE selection and active handling begins.
Waste Disposal & Emergency Response
Disposal Strategy (Cradle-to-Grave)
Do not mix this compound with general organic solvents if possible.[1] Sulfur-containing organics should often be segregated to prevent "stench events" in the central waste facility.[1]
-
Solid Waste: Bag contaminated weighing boats, gloves, and tissues in a secondary Ziploc bag before placing them in the drum.[1] Label as "Sulfur-Containing Organic Solid."[1]
-
Liquid Waste: If in solution, dispose of in "Non-Halogenated Organic" waste streams (unless halogenated solvents were used).[1]
-
Container Disposal: Triple rinse empty containers with Ethanol. Collect the rinsate as liquid waste.[1] Deface the label before discarding the glass.
Emergency Response[1][3][4][5]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (increases absorption).[1]
-
Eye Contact: Rinse for 15 minutes lifting eyelids.[1][2][3][4][5] Seek medical attention immediately (Aldehydes can cause corneal clouding).[1]
-
Spill (Solid): Do not dry sweep.[1] Cover with wet sand or absorbent pads damped with ethanol to suppress dust, then scoop into a waste pail.[1]
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde. Retrieved from [1]
-
Fluorochem. (2023).[1] Safety Data Sheet: this compound. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][6] National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | CAS 185040-32-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
